molecular formula C12H17FN2 B5635924 4-fluoro MBZP

4-fluoro MBZP

Número de catálogo: B5635924
Peso molecular: 208.27 g/mol
Clave InChI: KFMDNJJTGINMCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-fluoro MBZP is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorobenzyl)-4-methylpiperazine is 208.13757671 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDNJJTGINMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro MBZP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance (NPS) of the benzylpiperazine class. This guide is intended for researchers, scientists, and drug development professionals, compiling the current knowledge on its chemical properties, synthesis, pharmacology, and analytical characterization.

Introduction

This compound is a fluorinated analog of methylbenzylpiperazine (MBZP), a stimulant drug.[1][2] First identified in June 2023 by an Australian drug checking service, it has since been detected in drug materials in the United States.[1][2] Structurally similar to benzylpiperazine (BZP), this compound is presumed to exhibit stimulant properties by modulating monoaminergic systems.[1] This document synthesizes the available technical information to support research and forensic applications related to this compound.

Chemical and Physical Properties

This compound is a synthetic molecule belonging to the piperazine chemical class. Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine
CAS Number 144734-44-1
Chemical Formula C12H17FN2
Molecular Weight 208.28 g/mol
Appearance Green tablet (as found in seized samples)
Purity (as reference standard) ≥98%
Solubility (hydrochloride salt) Soluble in PBS (pH 7.2) (≥10mg/mL), Sparingly soluble in DMSO (1-10 mg/mL)
Storage -20°C

Synthesis

While a specific synthetic protocol for this compound has not been published, a plausible and common method for the synthesis of N-benzylpiperazine analogs involves the nucleophilic substitution of a benzyl halide with a piperazine derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents.

Synthesis of this compound 1-methylpiperazine 1-Methylpiperazine Reaction Nucleophilic Substitution (e.g., in Acetonitrile, with K2CO3) 1-methylpiperazine->Reaction 4-fluorobenzyl_chloride 4-Fluorobenzyl Chloride 4-fluorobenzyl_chloride->Reaction 4-fluoro_MBZP This compound Reaction->4-fluoro_MBZP Purification Purification (e.g., Column Chromatography) 4-fluoro_MBZP->Purification Final_Product Purified this compound Purification->Final_Product

A plausible synthetic route to this compound.
Experimental Protocol (Hypothetical)

Materials:

  • 1-methylpiperazine

  • 4-fluorobenzyl chloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous acetonitrile dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Pharmacology

The specific pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a monoamine releasing agent and reuptake inhibitor.

Proposed Mechanism of Action

This compound is expected to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. It may also exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2 subfamily.

Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP This compound DAT DAT 4F_MBZP->DAT Inhibits Reuptake SERT SERT 4F_MBZP->SERT Inhibits Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release SERT_vesicle Serotonin Vesicle 5HT_cleft Serotonin SERT_vesicle->5HT_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds 5HT_cleft->SERT Reuptake 5HT2A_receptor 5-HT2A Receptor 5HT_cleft->5HT2A_receptor Binds

Presumed mechanism of action of this compound.
Comparative Pharmacological Data of Benzylpiperazine Analogs

Due to the lack of specific quantitative data for this compound, the following table presents data for the parent compound, benzylpiperazine (BZP), to provide a comparative context for its likely pharmacological activity.

CompoundTargetActionPotency (IC50 or Ki, nM)Reference
Benzylpiperazine (BZP) DATReuptake Inhibition~134
NETReuptake Inhibition~203
SERTReuptake Inhibition~2,880
5-HT1A ReceptorAgonist~2,000
5-HT2A ReceptorAgonist~3,000
5-HT2C ReceptorAgonist~1,000
α2-Adrenergic ReceptorAntagonist~1,000

Note: The potency values are approximate and compiled from various sources. The actual values for this compound may differ.

Analytical Characterization

The identification and confirmation of this compound in seized materials have been performed using a combination of analytical techniques. A reference standard is commercially available, facilitating its identification in forensic laboratories.

Analytical Methods

A comprehensive analytical workflow is necessary for the unambiguous identification of this compound.

Analytical Workflow for this compound Sample Seized Material (e.g., Tablet, Powder) Extraction Sample Preparation (e.g., Acid-Base Extraction) Sample->Extraction Screening Presumptive Screening (e.g., FTIR, Immunoassay) Extraction->Screening Separation Chromatographic Separation Extraction->Separation NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Extraction->NMR GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Separation->GCMS LCMS Liquid Chromatography- Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Separation->LCMS Identification Structure Elucidation & Confirmation GCMS->Identification LCMS->Identification NMR->Identification

A typical workflow for the analysis of this compound.
Experimental Protocols for Analysis

The following are generalized protocols based on the methods cited in the literature for the analysis of this compound and related new psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: An acid-base extraction is typically performed on the sample material.

  • Instrumentation: An Agilent 5975 Series GC/MSD or similar.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5MS or equivalent.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Scan Range: 40-550 amu.

  • Data Analysis: The resulting mass spectrum is compared to a reference standard or a spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Instrumentation: An Agilent 6520 Q-TOF LC/MS or similar.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.

    • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: 120 V.

    • Gas Temperature: 350 °C.

    • Scan Range: 50-1000 m/z.

  • Data Analysis: The accurate mass measurement of the protonated molecule [M+H]+ and its fragmentation pattern are used for identification.

Toxicology and Legal Status

Toxicology: To date, this compound has not been detected in toxicology cases. The toxicological properties have not been evaluated, but given its presumed stimulant effects, adverse effects associated with sympathomimetic stimulants are possible.

Legal Status: As of the date of this document, this compound is not a scheduled substance in the United States. However, its legal status is subject to change.

Conclusion

This compound is a recently emerged novel psychoactive substance with a presumed stimulant mechanism of action similar to other benzylpiperazine derivatives. While its pharmacology and toxicology are not yet well-characterized, the availability of analytical reference standards and published analytical methods will aid in its detection and study. Further research is needed to fully elucidate its pharmacological profile, abuse potential, and toxicological risks to inform public health and regulatory responses.

References

A Comprehensive Technical Guide to 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance belonging to the piperazine class. This guide is intended for research, forensic, and drug development applications.

Chemical and Physical Properties

This compound is a derivative of benzylpiperazine (BZP) and is categorized as a stimulant.[1][2] It is one of three fluorinated isomers of MBZP, but as of recent reports, only the 4-fluoro isomer has been identified in drug materials.[1][2] The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 144734-44-1[1]
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine
Chemical Formula C₁₂H₁₇FN₂
Molecular Weight 208.3 g/mol
Purity ≥98%
Appearance Green tablet (as reported in a street sample), solid
Solubility Methanol: 10 mg/mL
InChI Key KFMDNJJTGINMCS-UHFFFAOYSA-N

Pharmacological Profile

While the specific activity and potency of this compound have not been extensively studied, its structural similarity to other benzylpiperazines suggests a stimulant effect on the central nervous system. It is presumed to act by stimulating the release and inhibiting the reuptake of key neurotransmitters, primarily dopamine and serotonin. This dual action is characteristic of many psychoactive piperazine derivatives. Additionally, this compound is used in research to study the 5-HT2 receptors in the central nervous system.

Legal Status: As of the latest reports, this compound is not a scheduled substance in the United States.

The diagram below illustrates the hypothesized mechanism of action for this compound at a synaptic level, based on its structural relationship to BZP.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine/Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Neurotransmitter Release Reuptake_Transporter Dopamine (DAT) & Serotonin (SERT) Transporters Receptors Postsynaptic Dopamine/Serotonin Receptors 4F_MBZP This compound 4F_MBZP->Vesicles Stimulates Release 4F_MBZP->Reuptake_Transporter Inhibits Reuptake Synaptic_Cleft->Reuptake_Transporter Reuptake Synaptic_Cleft->Receptors Receptor Binding

Caption: Proposed mechanism of this compound at the synapse.

Experimental Protocols

The following sections detail methodologies for the synthesis and analytical confirmation of this compound and related compounds.

While a specific synthesis protocol for this compound is not detailed in the provided literature, a general one-pot, one-step procedure for monosubstituted piperazine derivatives has been described and is applicable. This method is cost-effective and results in high yields.

General Procedure:

  • Formation of Piperazine-1-ium Salt: The synthesis is based on the in-situ formation of a piperazine-1-ium salt. This is achieved by either dissolving free piperazine in acetic acid to form piperazine monoacetate or by reacting free piperazine with piperazine dihydrochloride in methanol to yield piperazine monohydrochloride.

  • Reaction with Benzyl Halide: The appropriate benzyl halide (in this case, 4-fluorobenzyl chloride) is then added to the reaction mixture.

  • Reaction Conditions: The reaction proceeds at room temperature or under reflux, depending on the specific reactants.

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and crystallization.

A more specific, though related, synthesis for 1‐[4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐2‐phenylethan‐1‐one derivatives involves coupling 1-(4-fluorobenzyl)piperazine with acyl chlorides.

Detailed Protocol for Acyl Chloride Coupling:

  • A solution of 1-(4-fluorobenzyl)piperazine (1.03 mmol) in dichloromethane (2 mL) is prepared.

  • A mixture of N,N-diisopropylethylamine (DIPEA) (1.54 mmol) and the appropriate acyl chloride (1.13 mmol) is added dropwise to the piperazine solution.

  • The reaction is stirred at room temperature for 5 hours.

  • The reaction is quenched with methanol (2 mL).

  • Water is added, and the mixture is extracted with dichloromethane (3 x 10 mL).

  • The combined organic phases are dried with anhydrous Na₂SO₄, filtered, and concentrated to yield the product.

The identity of this compound in laboratory samples is typically confirmed through a combination of chromatographic and spectrometric techniques, with comparison to a certified reference standard.

Instrumentation and Procedure:

  • Reference Standard: A reference material for this compound is acquired from a chemical supplier (e.g., Cayman Chemical).

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are commonly used.

  • Confirmation Criteria: The analyte is confirmed as this compound based on a match of retention time and mass spectral data between the sample and the reference standard. For example, in one analysis, the retention time for a sample was 3.76 minutes compared to 3.78 minutes for the standard.

The following diagram outlines a typical workflow from the synthesis of a piperazine derivative to its final analytical confirmation.

Synthesis_and_Analysis_Workflow Start Starting Materials (Piperazine, 4-fluorobenzyl chloride) Synthesis Chemical Synthesis (e.g., One-pot reaction) Start->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Workup Reaction Work-up (Quenching, Extraction) Purification Purification (Crystallization or Chromatography) Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Crude_Product->Workup Analysis Analytical Confirmation (GC-MS, LC-QTOF-MS) Pure_Product->Analysis Comparison Comparison with Reference Standard Analysis->Comparison End Confirmed Structure and Purity Comparison->End

Caption: General workflow for the synthesis and analysis of this compound.

Structural Relationships

This compound is part of a larger family of piperazine-based compounds. Its core structure is derived from benzylpiperazine (BZP), a well-known psychoactive substance. The addition of a methyl group to the piperazine ring and a fluorine atom to the benzyl ring distinguishes it from its parent compound and other derivatives.

Structural_Relationships BZP Benzylpiperazine (BZP) (Parent Compound) MBZP Methylbenzylpiperazine (MBZP) BZP->MBZP Methylation 4F_MBZP This compound (This Guide) MBZP->4F_MBZP Fluorination at para position Isomers Isomeric Forms 4F_MBZP->Isomers 2F_MBZP 2-fluoro MBZP Isomers->2F_MBZP ortho 3F_MBZP 3-fluoro MBZP Isomers->3F_MBZP meta

References

Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 1-((4-fluorophenyl)methyl)-4-methylpiperazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols for the most common and effective synthesis strategies: reductive amination and nucleophilic substitution. Quantitative data and characterization details are summarized for clarity, and key experimental workflows are visualized.

Introduction

1-((4-fluorophenyl)methyl)-4-methylpiperazine is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide details the chemical synthesis of this compound, providing a foundation for its further use in research and drug development.

Synthetic Routes

Two primary and reliable methods for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine are reductive amination and nucleophilic substitution (alkylation).

Reductive Amination

Reductive amination involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This one-pot reaction is often favored for its efficiency and good yields. A common reducing agent for this transformation is sodium triacetoxyborohydride [Na(OAc)₃BH], which is mild and selective for the iminium ion over the starting aldehyde.

Nucleophilic Substitution (N-Alkylation)

This classical method involves the direct alkylation of the secondary amine of 1-methylpiperazine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or bromide. The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Experimental Protocols

Method 1: Reductive Amination

This protocol is based on established general procedures for reductive amination.

Reaction Scheme:

Materials:

  • 4-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (Na(OAc)₃BH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM) is added 1-methylpiperazine (1.1 eq).

  • The mixture is stirred at room temperature for 20-30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 1-((4-fluorophenyl)methyl)-4-methylpiperazine.

Method 2: Nucleophilic Substitution (N-Alkylation)

This protocol is adapted from general N-alkylation procedures for secondary amines.

Reaction Scheme:

Materials:

  • 4-Fluorobenzyl chloride

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN) is added 4-fluorobenzyl chloride (1.0 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux (e.g., 60-80 °C) for 6-18 hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 1-((4-fluorophenyl)methyl)-4-methylpiperazine.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterReductive AminationNucleophilic Substitution
Typical Yield 85 - 95%75 - 90%
Purity (by HPLC) >98%>98%
Molecular Formula C₁₂H₁₇FN₂C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol 208.28 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.45 (s, 2H), 2.30-2.60 (br s, 8H), 2.28 (s, 3H)δ 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.45 (s, 2H), 2.30-2.60 (br s, 8H), 2.28 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.3 (d, J=245 Hz), 133.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.2 (d, J=21 Hz), 62.5, 55.1, 53.0, 46.0δ 162.3 (d, J=245 Hz), 133.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.2 (d, J=21 Hz), 62.5, 55.1, 53.0, 46.0
Mass Spec (ESI+) m/z 209.1 [M+H]⁺209.1 [M+H]⁺

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product R1 4-Fluorobenzaldehyde Cond Sodium Triacetoxyborohydride DCM, Room Temperature R1->Cond R2 1-Methylpiperazine R2->Cond WU Aqueous Workup Cond->WU Pur Column Chromatography WU->Pur P 1-((4-fluorophenyl)methyl)- 4-methylpiperazine Pur->P

Caption: Reductive Amination Workflow

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product R1 4-Fluorobenzyl Chloride Cond Potassium Carbonate Acetonitrile, Heat R1->Cond R2 1-Methylpiperazine R2->Cond WU Aqueous Workup Cond->WU Pur Column Chromatography WU->Pur P 1-((4-fluorophenyl)methyl)- 4-methylpiperazine Pur->P

Caption: Nucleophilic Substitution Workflow

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) for which there is a significant lack of direct, quantitative pharmacological data in peer-reviewed literature. This guide synthesizes information from structurally related benzylpiperazine (BZP) analogues to provide a scientifically grounded, yet largely inferred, overview of its potential mechanism of action. All data presented for comparative compounds should not be directly extrapolated to this compound with certainty.

Executive Summary

This compound is a synthetic stimulant belonging to the piperazine class of compounds. Structurally, it is a derivative of methylbenzylpiperazine (MBZP) with a fluorine atom substituted at the para (4) position of the benzyl ring. Due to its structural similarity to benzylpiperazine (BZP) and its derivatives, this compound is presumed to exert its psychoactive effects primarily through modulation of the dopaminergic and serotonergic systems. The proposed mechanism of action involves the inhibition of dopamine and serotonin reuptake and the promotion of their release, leading to increased synaptic concentrations of these key neurotransmitters. There is also a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.

Presumed Pharmacodynamics: A Focus on Monoamine Systems

The primary mechanism of action for benzylpiperazine analogues involves their interaction with monoamine transporters and receptors.

Interaction with Dopamine and Serotonin Transporters

It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT). BZP, the parent compound, demonstrates a mixed mechanism, promoting dopamine release and inhibiting the reuptake of norepinephrine and serotonin. The addition of a methyl group to the piperazine ring (as in MBZP) and a fluorine atom to the benzyl ring is likely to modulate the potency and selectivity of these actions.

Interaction with Serotonin Receptors

Some reports suggest that this compound may be useful for studying 5-HT2 receptors. This indicates a potential for direct binding to and activation of these receptors, which could contribute to its psychoactive effects. BZP itself acts as a non-selective agonist at a variety of serotonin receptors, and this activity may be retained or modified in this compound.

Quantitative Data from Structurally Related Analogues

To provide a quantitative context for the presumed activity of this compound, the following table summarizes the pharmacological data for BZP and other relevant piperazine derivatives. It is crucial to note that these values are for comparative purposes only and do not represent measured data for this compound.

CompoundTargetAssay TypeValue (nM)Reference
Benzylpiperazine (BZP) DATNeurotransmitter Release (EC50)175[1]
NETNeurotransmitter Release (EC50)62[1]
SERTNeurotransmitter Release (EC50)6050[1]
m-Chlorophenylpiperazine (mCPP) SERTReuptake Inhibition (IC50)230[2]

Signaling Pathways

Based on the presumed interaction with dopamine and serotonin transporters and 5-HT2A receptors, the following signaling pathways are likely to be modulated by this compound.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA_vesicle->DAT Release SERT_vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) SERT_vesicle->SERT Release DA_synapse Dopamine DAT->DA_synapse Increases SERT_synapse Serotonin SERT->SERT_synapse Increases MBZP This compound MBZP->DAT Inhibits Reuptake & Promotes Release MBZP->SERT Inhibits Reuptake & Promotes Release D2R Dopamine D2 Receptor DA_synapse->D2R HT2A Serotonin 5-HT2A Receptor SERT_synapse->HT2A PLC Phospholipase C HT2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release downstream Downstream Signaling (e.g., PKC activation) IP3_DAG->downstream

Caption: Presumed signaling pathways affected by this compound.

Experimental Protocols

The characterization of a novel psychoactive substance like this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound for a specific transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing human DAT or SERT.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).

  • Test compound (this compound).

  • Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Experimental_Workflow_Binding_Assay start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing DAT or SERT) start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Measure Radioactivity (Scintillation Counting) washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from cells.

Objective: To determine the potency (EC50) of this compound in inducing dopamine and serotonin release.

Materials:

  • Human neuroblastoma cells (e.g., SH-SY5Y) differentiated to a dopaminergic or serotonergic phenotype.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Test compound (this compound).

  • Positive control (e.g., amphetamine for dopamine release, fenfluramine for serotonin release).

  • Culture medium and buffers.

  • Scintillation counter.

Procedure:

  • Culture and differentiate SH-SY5Y cells in multi-well plates.

  • Load the cells with the radiolabeled neurotransmitter by incubating them in a medium containing the radiolabel.

  • Wash the cells to remove excess unincorporated radiolabel.

  • Add the test compound at various concentrations to the cells.

  • Incubate for a defined period (e.g., 30 minutes).

  • Collect the supernatant, which contains the released neurotransmitter.

  • Lyse the cells to determine the amount of neurotransmitter remaining.

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC50 value.

Experimental_Workflow_Release_Assay start Start: Cell Culture culture_cells Culture and Differentiate SH-SY5Y Cells start->culture_cells load_neurotransmitter Load Cells with Radiolabeled Neurotransmitter culture_cells->load_neurotransmitter wash_cells Wash Cells to Remove Excess Radiolabel load_neurotransmitter->wash_cells add_compound Add Test Compound at Various Concentrations wash_cells->add_compound incubation Incubate to Induce Release add_compound->incubation collect_samples Collect Supernatant and Lyse Cells incubation->collect_samples measure_radioactivity Measure Radioactivity in Supernatant and Lysate collect_samples->measure_radioactivity analysis Data Analysis: Calculate % Release and EC50 measure_radioactivity->analysis end End: Determine Release Potency analysis->end

Caption: Workflow for a neurotransmitter release assay.

Conclusion and Future Directions

The mechanism of action of this compound is presumed to be similar to that of other benzylpiperazine stimulants, primarily involving the modulation of dopamine and serotonin neurotransmission through interactions with their respective transporters. There may also be a direct effect on serotonin receptors. The addition of a fluorine atom at the para position of the benzyl ring is likely to alter its potency and selectivity compared to its parent compound, MBZP.

To fully elucidate the mechanism of action of this compound, further research is imperative. This should include comprehensive in vitro pharmacological profiling, including radioligand binding assays and functional assays for a wide range of CNS targets. In vivo studies in animal models would also be necessary to understand its behavioral effects and pharmacokinetic profile. Such data is essential for a complete understanding of this novel psychoactive substance and its potential effects.

References

An In-Depth Technical Guide to the Presumed Pharmacological Effects of 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-fluoro MBZP (4-fluorobenzylpiperazine) is a novel psychoactive substance for which dedicated pharmacological studies have not yet been published in peer-reviewed literature. The following guide is based on the well-documented pharmacology of its parent compound, Benzylpiperazine (BZP), and structurally related piperazine derivatives. All data and proposed mechanisms should be considered presumptive and await experimental verification for this compound itself.

Introduction

This compound is a novel synthetic stimulant belonging to the piperazine class of compounds.[1][2] First identified by drug checking services in Australia in June 2023, its emergence has prompted interest in its potential pharmacological profile.[1][2] Structurally, it is a derivative of 1-methyl-4-benzylpiperazine, featuring a fluorine atom at the 4th position of the benzyl ring. Due to its close structural similarity to Benzylpiperazine (BZP), a well-characterized psychoactive substance, it is presumed that this compound shares a similar mechanism of action, primarily modulating monoaminergic neurotransmitter systems.[1] One vendor also suggests its utility in studying 5-HT2 receptors. This guide synthesizes the known pharmacology of BZP and related compounds to construct a presumed profile for this compound, intended for researchers, scientists, and drug development professionals.

Presumed Pharmacological Profile

Based on the pharmacology of BZP, this compound is likely a central nervous system stimulant with amphetamine-like properties. Its primary mechanism is expected to involve the release and reuptake inhibition of key monoamine neurotransmitters.

2.1 Monoamine Release and Reuptake Inhibition

BZP is a monoamine releasing agent and reuptake inhibitor with a mixed mechanism of action. It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to induce the efflux of these neurotransmitters from the presynaptic neuron into the synapse and block their subsequent reuptake. This dual action significantly increases the extracellular concentrations of dopamine, norepinephrine, and serotonin.

BZP exhibits a preference for the dopamine and norepinephrine systems over the serotonin system. Furthermore, BZP acts as an antagonist at α2-adrenergic receptors, which function as presynaptic autoreceptors that normally inhibit norepinephrine release. By blocking this negative feedback loop, BZP further enhances noradrenergic activity. Given this precedent, this compound is presumed to act similarly as a "messy" drug, impacting multiple monoaminergic targets.

2.2 Serotonergic Receptor Agonism

In addition to its effects on monoamine transporters, BZP acts as a non-selective agonist at various serotonin (5-HT) receptors. Its activity at the 5-HT₂A receptor subtype is thought to contribute to mild hallucinogenic effects at higher doses. It is plausible that this compound also possesses direct agonist activity at 5-HT₂A and other serotonin receptors, which would contribute to its overall psychoactive effects.

Quantitative Data (Based on Benzylpiperazine)

No quantitative pharmacological data for this compound is currently available. The following table summarizes the in vitro activity of BZP, which serves as a proxy for the presumed targets of this compound. Lower EC₅₀ and Kᵢ values indicate higher potency and affinity, respectively.

TargetAssay TypeCompoundValueUnitsReference
Dopamine Transporter (DAT)Neurotransmitter ReleaseBenzylpiperazine (BZP)175EC₅₀ (nM)
Norepinephrine Transporter (NET)Neurotransmitter ReleaseBenzylpiperazine (BZP)62EC₅₀ (nM)
Serotonin Transporter (SERT)Neurotransmitter ReleaseBenzylpiperazine (BZP)6050EC₅₀ (nM)
α2-AdrenoreceptorReceptor BindingBenzylpiperazine (BZP)High Affinity (Antagonist)-
5-HT₂A ReceptorReceptor BindingBenzylpiperazine (BZP)Binds (Agonist)-

Note: The EC₅₀ values represent the concentration of the drug that elicits a half-maximal response in neurotransmitter release assays.

Presumed Signaling Pathways

The interaction of this compound with the 5-HT₂A receptor is presumed to trigger intracellular signaling cascades. The primary pathway associated with 5-HT₂A receptor activation is the Gq/G₁₁ signaling cascade.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT₂A Receptor Gq Gαq/G₁₁ 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP₃) ER Endoplasmic Reticulum IP3->ER Binds to Receptor DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular release) ER->Ca2 Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets 4F_MBZP 4F_MBZP 4F_MBZP->5HT2A_R Binds PIP2->IP3 PIP2->DAG

Caption: Presumed 5-HT₂A Receptor Gq Signaling Pathway for this compound.

Methodologies for Pharmacological Characterization

To experimentally determine the pharmacological profile of this compound, standard in vitro assays would be employed. The following protocols are generalized methodologies typical for characterizing novel psychoactive substances.

5.1 Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of this compound for various receptors (e.g., 5-HT₂A, DAT, NET, SERT). The principle is competitive displacement of a specific radiolabeled ligand.

Experimental Protocol:

  • Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest or from homogenized brain tissue regions known to be rich in the target receptor.

  • Assay Buffer Preparation: A suitable buffer (e.g., Tris-HCl) is prepared to maintain physiological pH and ionic strength.

  • Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of unlabeled this compound (the competitor).

  • Defining Controls:

    • Total Binding: Receptor + Radioligand only.

    • Non-specific Binding: Receptor + Radioligand + a saturating concentration of a known, non-labeled standard drug to block all specific binding sites.

  • Equilibrium and Termination: The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor_Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separate Bound/ Free Ligand Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Quantify Bound Radioactivity Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Generate Displacement Curve Ki_Value Calculate Kᵢ Data_Analysis->Ki_Value Determine IC₅₀

Caption: General workflow for a competitive radioligand binding assay.

5.2 Monoamine Transporter Uptake and Release Assays

These functional assays measure the ability of this compound to inhibit the reuptake of monoamines or to induce their release through the transporters.

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed with Krebs-Henseleit buffer (KHB). For release assays, cells are pre-loaded with a radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells). For uptake inhibition assays, cells are pre-incubated with various concentrations of this compound.

  • Initiation of Reaction:

    • Release: After loading, cells are washed and then incubated with varying concentrations of this compound to induce the efflux of the pre-loaded [³H]substrate into the buffer.

    • Uptake Inhibition: A fixed concentration of the [³H]substrate is added to the wells containing the pre-incubated cells and this compound.

  • Incubation and Termination: The reaction proceeds for a short period (e.g., 5-10 minutes) at 37°C and is then terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Release: The amount of radioactivity released into the buffer is expressed as a percentage of the total radioactivity in the cells. Data are plotted against the log concentration of this compound to determine the EC₅₀ for release.

    • Uptake Inhibition: The amount of radioactivity taken up by the cells is measured. Data are plotted as a percentage of control uptake versus the log concentration of this compound to determine the IC₅₀ for uptake inhibition.

Conclusion

While direct experimental data on this compound is absent, its structural analogy to BZP provides a strong basis for a presumed pharmacological profile. It is hypothesized to be a potent monoamine releasing agent and reuptake inhibitor, with a preference for dopamine and norepinephrine systems, and a non-selective agonist at serotonin receptors, including the 5-HT₂A subtype. This profile suggests stimulant and potentially mild hallucinogenic properties. Definitive characterization requires empirical validation through the standardized in vitro and in vivo methodologies outlined in this guide. Such research is critical for understanding the full pharmacological effects, potential for abuse, and toxicological risks associated with this novel psychoactive substance.

References

4-fluoro MBZP: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine class, has recently emerged on the illicit drug market. First identified in Australia in June 2023, this compound is structurally related to benzylpiperazine (BZP) and is presumed to possess stimulant properties.[1] This technical guide provides a comprehensive overview of the currently available scientific information on this compound, including its chemical properties, a proposed synthesis method, and detailed analytical characterization protocols. Due to its recent emergence, there is a significant lack of pharmacological, pharmacokinetic, and toxicological data. The information presented herein is intended to serve as a foundational resource for researchers, forensic scientists, and drug development professionals.

Chemical and Physical Properties

This compound is classified as a synthetic stimulant.[1] Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1]
Synonyms 4-Fluoro-MBZP, 4-F-MBZP[1]
CAS Number 144734-44-1[1]
Chemical Formula C₁₂H₁₇FN₂
Molecular Weight 208.3 g/mol
Exact Mass [M+H]⁺ 209.1449

Chemical Synthesis

A detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous N-benzylpiperazine compounds, a probable synthetic route is via nucleophilic substitution.

Proposed Synthesis Protocol: Nucleophilic Substitution

The synthesis involves the reaction of 1-methylpiperazine with 4-fluorobenzyl chloride (or bromide). The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride and displacing the chloride leaving group. A non-nucleophilic base is typically used to quench the resulting hydrochloric acid.

Reactants:

  • 1-methylpiperazine

  • 4-fluorobenzyl chloride

  • A suitable non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • A suitable aprotic solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • Dissolve 1-methylpiperazine and the base in the chosen solvent in a round-bottom flask.

  • Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • The crude product can then be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

G cluster_reactants Reactants cluster_conditions Conditions 1_methylpiperazine 1-Methylpiperazine Reaction Nucleophilic Substitution 1_methylpiperazine->Reaction 4_fluorobenzyl_chloride 4-Fluorobenzyl Chloride 4_fluorobenzyl_chloride->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Reaction->Product

Proposed synthesis pathway for this compound.

Analytical Characterization

This compound has been fully characterized using a suite of modern analytical techniques, as documented in a 2024 study in Drug Testing and Analysis. The Center for Forensic Science Research and Education (CFSRE) has also published a monograph detailing its identification.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Acid-base extraction.

  • Instrumentation: Agilent 5975 Series GC/MSD.

  • Results: The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its identification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

  • Sample Preparation: Dilution in mobile phase.

  • Instrumentation: Sciex X500R LC-QTOF-MS.

  • Results: Provides high-resolution mass data, enabling the determination of the elemental composition of the protonated molecule ([M+H]⁺) with high accuracy (observed at m/z 209.1449).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The full characterization included ¹H NMR, ¹³C NMR, and 2D NMR techniques.

(Note: Specific chemical shift (δ) values and coupling constants (J) from the primary literature are required for a complete data table. As access to the supplementary data of the reference is pending, this section remains a template.)

¹H NMR Data (Template)
Proton Environment
Aromatic (ortho to F)
Aromatic (meta to F)
Benzylic CH₂
Piperazine CH₂ (adjacent to N-benzyl)
Piperazine CH₂ (adjacent to N-methyl)
Methyl CH₃
¹³C NMR Data (Template)
Carbon Environment
Aromatic C-F
Aromatic C-H
Aromatic C (ipso to benzyl)
Benzylic CH₂
Piperazine CH₂
Methyl CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis identifies the functional groups present in the molecule based on the absorption of infrared radiation.

(Note: Specific wavenumber (cm⁻¹) values from the primary literature are required for a complete data table.)

FTIR Data (Template)
Wavenumber (cm⁻¹)
~2800-3000
~1600
~1220
~1100-1300

Experimental Methodologies

The following outlines the experimental workflows for the comprehensive analysis of this compound based on published methods.

G cluster_workflow Analytical Workflow for this compound cluster_screening cluster_confirmation Sample Suspected Sample (e.g., tablet, powder) Prep Sample Preparation (Extraction/Dilution) Sample->Prep Screening Screening & Identification Prep->Screening Confirmation Structural Elucidation & Confirmation Screening->Confirmation Data Data Analysis & Reporting Confirmation->Data GCMS GC-MS GCMS->Confirmation LCQTOF LC-QTOF-MS LCQTOF->Confirmation FTIR FTIR FTIR->Confirmation NMR_1H ¹H NMR NMR_13C ¹³C NMR NMR_2D 2D NMR

Analytical workflow for the identification of this compound.

Presumed Pharmacology and Signaling Pathways

Disclaimer: The pharmacological and toxicological properties of this compound have not been explicitly studied. The following information is based on its structural similarity to benzylpiperazine (BZP) and other related piperazine-based stimulants.

This compound is presumed to act as a central nervous system stimulant by modulating dopaminergic and serotonergic systems. The proposed mechanism involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. It may also stimulate the release of these neurotransmitters from presynaptic terminals. Some sources also suggest it may be useful for studying 5-HT₂ receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release SERT_Vesicle Serotonin Vesicles 5HT Serotonin SERT_Vesicle->5HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptors 5HT->5HT_Receptor Binding 4F_MBZP This compound 4F_MBZP->DA_Vesicle Stimulates Release? 4F_MBZP->SERT_Vesicle Stimulates Release? 4F_MBZP->DAT Inhibits 4F_MBZP->SERT Inhibits

Hypothetical signaling pathway for this compound (speculative).

Toxicology and Legal Status

To date, this compound has not been detected in toxicology cases submitted to the CFSRE. Its toxicological profile in humans is unknown. As of June 2025, this compound is not a scheduled substance under the Controlled Substances Act in the United States.

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a chemical structure that suggests stimulant effects. While its chemical and analytical profiles are now being documented, there is a critical void in the understanding of its pharmacology, pharmacokinetics, and toxicology. Further research, including in vitro receptor binding and functional assays, metabolic stability studies, and in vivo behavioral and toxicological assessments, is urgently needed to ascertain the potential effects and public health risks associated with this compound. This guide serves as a starting point for the scientific community to address these knowledge gaps.

References

The Emergence and Inferred Pharmacology of 4-Fluoro MBZP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, emergence, and inferred pharmacological profile of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine class. Due to the limited availability of direct research on this compound, this paper extrapolates its potential mechanism of action, pharmacological effects, and analytical characterization from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in this emerging compound.

Introduction

This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP). It has recently emerged on the illicit drug market, with its first identification reported in June 2023 by the Australian drug checking service, CanTEST. As a novel psychoactive substance, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties. However, its structural similarity to BZP and other piperazine derivatives allows for informed inferences regarding its likely mechanism of action and effects.

History and Emergence

The emergence of this compound is a recent phenomenon in the ever-evolving landscape of NPS.

  • June 2023: First identified by the Australian drug checking service CanTEST, marking its official entry into the catalog of detected NPS.[1][2]

  • January 2025: Identified in the United States in drug materials from Massachusetts and Pennsylvania, often found alongside other designer benzodiazepines and novel stimulants.[1][2]

Currently, this compound is not a scheduled substance in the United States.[1]

Physicochemical Properties

PropertyValue
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Chemical Formula C₁₂H₁₇FN₂
Molecular Weight 208.3 g/mol
CAS Number 144734-44-1
Appearance Reportedly found in green tablets
Synonyms 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine

Inferred Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been formally studied. However, based on its structural similarity to BZP, it is presumed to act as a stimulant with effects on the dopaminergic and serotonergic systems.

Presumed Mechanism of Action

This compound is thought to act as a releasing agent and reuptake inhibitor of dopamine and serotonin. This dual action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling. It is also suggested that this compound may be a useful tool for studying 5-HT2 receptors.

Comparative Pharmacology with Benzylpiperazine (BZP)

To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound.

TargetBZP EC₅₀ (nM) for Release
Dopamine Transporter (DAT)175
Norepinephrine Transporter (NET)62
Serotonin Transporter (SERT)6050

Data from a study on Benzylpiperazine.

It is hypothesized that the addition of a fluorine atom to the benzyl ring of MBZP may alter its binding affinity and potency at these transporters.

Presumed Signaling Pathways

The following diagrams illustrate the presumed signaling pathways affected by this compound, based on the known actions of BZP.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP This compound VMAT2 VMAT2 4F_MBZP->VMAT2 Promotes Release DAT Dopamine Transporter (DAT) 4F_MBZP->DAT Inhibits Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT D2_Receptor Dopamine Receptor (e.g., D2) Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade

Presumed Dopaminergic Pathway of this compound

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP This compound VMAT2_S VMAT2 4F_MBZP->VMAT2_S Promotes Release SERT Serotonin Transporter (SERT) 4F_MBZP->SERT Inhibits Reuptake Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT 5HT2_Receptor Serotonin Receptor (e.g., 5-HT2) Serotonin->5HT2_Receptor Binds Signaling_Cascade_S Downstream Signaling 5HT2_Receptor->Signaling_Cascade_S

Presumed Serotonergic Pathway of this compound

Experimental Protocols

Due to the novelty of this compound, specific experimental protocols for its synthesis and pharmacological evaluation are not yet published. However, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on established protocols for similar piperazine derivatives.

General Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction.

Materials:

  • 1-Methylpiperazine

  • 4-Fluorobenzyl chloride (or bromide)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 1-methylpiperazine in the chosen solvent in a round-bottom flask.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

Analytical Characterization Workflow

The following workflow outlines the analytical methods used for the identification and confirmation of this compound in seized drug samples.

Analytical_Workflow Sample Seized Material (e.g., Green Tablet) Extraction Sample Preparation (e.g., Acid-Base Extraction) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS LCQTOFMS Liquid Chromatography- Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Extraction->LCQTOFMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Extraction->NMR Confirmation Confirmation with Reference Standard GCMS->Confirmation LCQTOFMS->Confirmation NMR->Confirmation Identification Positive Identification of this compound Confirmation->Identification

Analytical Workflow for this compound Identification
In Vitro Pharmacological Assays

To determine the pharmacological profile of this compound, a series of in vitro assays would be necessary.

6.3.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes expressing the human DAT, NET, or SERT

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • This compound

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with various concentrations of this compound and the respective radioligand.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

6.3.2. Neurotransmitter Release Assays

These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.

Materials:

  • Rat brain synaptosomes or monoaminergic cell lines (e.g., PC12 for dopamine, SH-SY5Y for serotonin)

  • [³H]Dopamine or [³H]Serotonin

  • This compound

  • Assay buffer

  • Scintillation counter

Procedure:

  • Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter.

  • Expose the preparations to various concentrations of this compound.

  • Measure the amount of radioactivity released into the supernatant.

  • Calculate the EC₅₀ value for neurotransmitter release.

Conclusion

This compound is a recently emerged novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP. While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters. This technical guide provides a foundational understanding of this compound based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds. Structurally related to benzylpiperazine (BZP), it is presumed to exert stimulant-like effects on the central nervous system. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its legal status, and known research applications. Due to its recent emergence, publicly available data on its detailed pharmacology and toxicology are limited. This document aims to consolidate the existing information to support the research and drug development communities.

Legal Status

Globally, the legal status of this compound varies and is often subject to the regulations governing NPS and their analogues. In the United States, this compound is not currently a federally scheduled substance[1]. However, it is important to note that its legal status can change, and researchers should always consult with their institution's legal counsel and relevant government agencies to ensure compliance with all applicable laws and regulations.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its accurate identification and handling in a research setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-F-MBZP, 4-fluoro Methylbenzylpiperazine
CAS Number 1447334-44-1
Chemical Formula C12H17FN2
Molecular Weight 208.3 g/mol
Appearance Solid (as hydrochloride salt)[2]
Purity Available as an analytical reference standard (≥98%)[2]

Known Research Applications and Pharmacology

Research on this compound is in its infancy. Its primary application is as an analytical reference standard for forensic and research purposes[2].

Presumed Mechanism of Action

The pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to other piperazine derivatives like BZP, it is hypothesized to act as a stimulant by modulating monoamine neurotransmission[3]. The presumed mechanism involves the release and inhibition of the reuptake of dopamine and serotonin. There is also a suggestion that it may be useful for studying 5-HT2 receptors.

Quantitative Pharmacological Data

As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available. Such data would be critical for a detailed understanding of its pharmacological profile and for comparing its potency and selectivity to other psychoactive substances.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological analysis of this compound are not well-documented in peer-reviewed literature. The following sections provide a representative synthesis protocol for a closely related compound and a general outline for a key pharmacological assay, which could be adapted for the study of this compound.

Representative Synthesis of a Fluorinated Benzylpiperazine Derivative

The following is a general procedure for the synthesis of N-arylmethyl piperazine derivatives, which can be adapted for this compound.

Reaction: 1-methylpiperazine + 1-bromo-4-fluorobenzene → 1-(4-fluorophenyl)-4-methylpiperazine

Materials:

  • 1-methylpiperazine

  • 1-bromo-4-fluorobenzene

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 1-methylpiperazine and 1-bromo-4-fluorobenzene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-(4-fluorophenyl)-4-methylpiperazine.

Note: This is a general protocol and would require optimization for the specific synthesis of this compound.

In Vitro Monoamine Transporter Reuptake Assay

This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.

Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) and serotonin (e.g., [3H]5-HT) into cells expressing the respective transporters (DAT and SERT).

General Protocol:

  • Culture cells stably expressing human DAT or SERT.

  • Plate the cells in a suitable format (e.g., 96-well plates).

  • Prepare a range of concentrations of this compound.

  • Pre-incubate the cells with the different concentrations of this compound or a vehicle control.

  • Add the radiolabeled substrate ([3H]dopamine or [3H]5-HT) and incubate for a defined period.

  • Terminate the uptake by rapid washing with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data are then analyzed to determine the IC50 value of this compound for each transporter.

Visualizations

The following diagrams illustrate the presumed mechanism of action and a general experimental workflow.

Presumed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_neurotransmitter Dopamine DA_vesicle->DA_neurotransmitter Release SERT_vesicle Serotonin Vesicle SERT_neurotransmitter Serotonin SERT_vesicle->SERT_neurotransmitter Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA_neurotransmitter->DAT Reuptake DA_receptor Dopamine Receptors DA_neurotransmitter->DA_receptor Binding SERT_neurotransmitter->SERT Reuptake SERT_receptor Serotonin Receptors SERT_neurotransmitter->SERT_receptor Binding MBZP This compound MBZP->DA_vesicle Release? MBZP->SERT_vesicle Release? MBZP->DAT Inhibition MBZP->SERT Inhibition

Caption: Presumed mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_pharma Pharmacological Evaluation cluster_data Data Analysis & Reporting start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC) purification->purity binding Receptor/Transporter Binding Assays purity->binding functional Functional Assays (e.g., Reuptake Inhibition) purity->functional analysis Data Analysis binding->analysis invivo In Vivo Studies (Animal Models) functional->invivo functional->analysis invivo->analysis report Reporting of Findings analysis->report

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is an emerging novel psychoactive substance with a presumed stimulant mechanism of action. While its legal status in some jurisdictions is currently not scheduled, the lack of comprehensive pharmacological and toxicological data presents a significant knowledge gap. Future research should focus on elucidating its precise molecular targets, determining its in vitro and in vivo potency and efficacy, and understanding its metabolic fate and toxicological profile. Such studies are essential for a thorough risk assessment and for informing public health and regulatory policies. The availability of detailed research data will also be invaluable for the development of potential therapeutic applications or for understanding the mechanisms of stimulant action.

References

4-Fluoro MBZP: A Technical Overview of a Novel Psychoactive Substance with Limited Toxicological Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) belonging to the phenylpiperazine class of compounds. First identified in Australia in June 2023 and subsequently in the United States in January 2025, its emergence on the illicit drug market has raised concerns within the scientific and forensic communities.[1][2] However, a comprehensive review of existing scientific literature reveals a significant gap in the toxicological data for this compound. To date, no formal in vitro or in vivo toxicological studies have been published.[1][2][3] This guide provides a summary of the currently available information on this compound and highlights the urgent need for further research to characterize its pharmacological and toxicological profile.

Introduction

This compound is a structural analog of benzylpiperazine (BZP) and methylbenzylpiperazine (MBZP), both of which are known central nervous system stimulants. As a fluorinated derivative, it is part of a growing trend of NPS where halogenation is used to potentially alter the potency, metabolism, and psychoactive effects of parent compounds. The limited information available suggests that this compound is being sold as a "research chemical" or as an adulterant in other illicit substances.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from analytical reference standards and materials seized by law enforcement.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-F-MBZP, 4-fluoro Methylbenzylpiperazine
CAS Number 144734-44-1
Molecular Formula C12H17FN2
Formula Weight 208.3 g/mol

Assumed Pharmacology and Mechanism of Action

Due to the absence of specific pharmacological studies on this compound, its mechanism of action is presumed to be similar to that of other benzylpiperazine derivatives. These compounds are known to act as stimulants, primarily by increasing the synaptic levels of dopamine, serotonin, and norepinephrine through mechanisms that may include reuptake inhibition and/or release. It is hypothesized that this compound may interact with serotonin receptors, particularly the 5-HT2 subtypes.

The proposed mechanism of action, based on related piperazine compounds, is visualized in the following diagram.

Assumed_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP This compound DAT Dopamine Transporter (DAT) 4F_MBZP->DAT Inhibition SERT Serotonin Transporter (SERT) 4F_MBZP->SERT Inhibition VMAT2 VMAT2 Dopamine_Vesicle Dopamine Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Serotonin_Vesicle Serotonin Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor 5HT_Receptor Serotonin Receptor Serotonin_Synapse->5HT_Receptor Postsynaptic_Effect Stimulant Effects D_Receptor->Postsynaptic_Effect 5HT_Receptor->Postsynaptic_Effect

Caption: Assumed mechanism of action of this compound based on related benzylpiperazine compounds.

Toxicological Data: A Critical Lack of Information

A thorough search of scientific databases and forensic literature reveals a complete absence of quantitative toxicological data for this compound. Key toxicological parameters such as LD50 (median lethal dose), IC50 (half maximal inhibitory concentration) for toxicity, and specific organ toxicity have not been determined. Furthermore, there are no published studies on its genotoxicity, carcinogenicity, or reproductive toxicity.

The Center for Forensic Science Research & Education (CFSRE) has explicitly stated that this compound has not been detected in toxicology cases to date. This lack of data makes it impossible to conduct a formal risk assessment for human exposure.

Experimental Protocols: An Uncharted Territory

Given the absence of toxicological studies, there are no established experimental protocols for assessing the toxicity of this compound. However, based on standard toxicological testing procedures, a potential workflow for future in vitro and in vivo studies can be proposed.

Toxicology_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination) Cell_Viability->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) Subchronic_Toxicity Subchronic Toxicity Studies Genotoxicity->Subchronic_Toxicity Metabolism Metabolism Studies (e.g., liver microsomes) Metabolism->Acute_Toxicity Organ_Histopathology Histopathological Examination of Organs Acute_Toxicity->Organ_Histopathology Subchronic_Toxicity->Organ_Histopathology start This compound start->Cell_Viability start->Genotoxicity start->Metabolism

Caption: Proposed experimental workflow for future toxicological evaluation of this compound.

Conclusion and Future Directions

This compound is a novel psychoactive substance with a concerning lack of toxicological data. While its chemical properties are being characterized and its pharmacology is inferred from related compounds, the absence of empirical data on its toxicity poses a significant public health risk. There is an urgent need for the scientific community to conduct comprehensive in vitro and in vivo studies to elucidate the toxicological profile of this emerging substance. Such research is critical for informing public health policies, clinical management of potential intoxications, and forensic investigations. Until such data becomes available, this compound should be considered a substance with unknown and potentially significant toxicity.

References

An In-depth Technical Guide on the Potential for 4-Fluoro MBZP Abuse and Dependence

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. The compound discussed, 4-fluoro MBZP (4F-MBZP), is a novel psychoactive substance (NPS), and there is a significant lack of comprehensive scientific research on its specific pharmacological effects, abuse potential, and dependence liability. This guide summarizes the currently available information and extrapolates potential risks based on the well-studied pharmacology of its parent class of compounds, the benzylpiperazines.

Introduction to this compound (4F-MBZP)

This compound (formally known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel stimulant classified as a piperazine derivative.[1] It is structurally similar to benzylpiperazine (BZP), a compound with known euphoriant and stimulant properties.[1] 4F-MBZP has been identified in illicit drug markets in Australia and the United States, often found in counterfeit tablets alongside other substances.[1][2] Due to its recent emergence, there have been no formal clinical or extensive preclinical studies to characterize its full pharmacological profile.[1] However, its structural similarity to BZP allows for informed inferences regarding its likely mechanism of action and potential for abuse. Several jurisdictions, such as the state of Virginia, have moved to classify 4F-MBZP as a Schedule I controlled substance, indicating a perceived potential for abuse.

Inferred Pharmacology and Mechanism of Action

The activity of 4F-MBZP has not been explicitly studied. However, based on its structural class, it is presumed to act as a central nervous system (CNS) stimulant by modulating monoamine neurotransmitter systems. The parent compound, BZP, exerts its effects by stimulating the release and inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This dual action of release and reuptake inhibition leads to a significant increase in the synaptic concentrations of these key neurotransmitters, which is believed to underpin its stimulant and psychoactive effects.

The primary mechanism is thought to involve interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). BZP itself has a more pronounced effect on the dopaminergic and serotonergic systems. Animal and human studies have demonstrated that the pharmacological effects of BZP are qualitatively similar to those of d-amphetamine, though it is approximately 10 times less potent. It is hypothesized that the addition of a fluorine atom to the benzyl ring, as in 4F-MBZP, may alter its binding affinity and potency at these monoamine transporters, a common strategy in the design of NPS to modify pharmacological effects.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DAT Dopamine Transporter (DAT) SERT_vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) DA_synapse Dopamine DAT->DA_synapse DA Efflux SERT_synapse Serotonin SERT->SERT_synapse 5-HT Efflux BZP_analog 4F-MBZP (inferred) BZP_analog->DAT Inhibits Reuptake Promotes Efflux BZP_analog->SERT Inhibits Reuptake Promotes Efflux DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds SERT_receptor Serotonin Receptors SERT_synapse->SERT_receptor Binds Signal Signal Transduction (Stimulant Effects) DA_receptor->Signal SERT_receptor->Signal

Caption: Inferred mechanism of 4F-MBZP at a monoaminergic synapse.

Potential for Abuse

The abuse potential of a substance is its likelihood to be used non-medically, repeatedly, and compulsively, due to its reinforcing or rewarding effects. For CNS stimulants, this is strongly linked to their ability to rapidly increase dopamine levels in the brain's reward pathways. Given that 4F-MBZP is structurally related to BZP, a compound with established abuse liability, it is highly probable that 4F-MBZP also possesses a significant potential for abuse.

Animal studies have shown that BZP has rewarding properties, substitutes for cocaine and amphetamine in self-administration paradigms, and induces conditioned place preference (CPP). In humans, experienced stimulant users were unable to distinguish the subjective effects of intravenous BZP from d-amphetamine. These are strong indicators of abuse potential.

To provide a quantitative context, the following tables summarize key pharmacological and pharmacokinetic parameters for BZP. No such data is currently available for 4F-MBZP.

Table 1: Monoamine Releaser Potency (EC₅₀, nM) of BZP vs. Amphetamines

Compound Dopamine (DAT) Norepinephrine (NET) Serotonin (SERT)
Benzylpiperazine (BZP) 175 62 6050
d-Amphetamine 25 7 1765
d-Methamphetamine 25 12 736

Data sourced from a 2005 study, as cited in Wikipedia's entry on Benzylpiperazine.Lower values indicate higher potency.

Table 2: Human Pharmacokinetics of a Single 200 mg Oral Dose of BZP

Parameter Value Unit
Tₘₐₓ (Time to Peak Concentration) 75 minutes
Cₘₐₓ (Peak Plasma Concentration) 262 ng/mL
t₁/₂ (Elimination Half-Life) 5.5 hours
Cl/F (Apparent Oral Clearance) 99 L/h

Data from Antia et al., 2009.

Potential for Dependence

Psychological dependence is a significant risk with stimulant drugs that act on dopaminergic pathways. While BZP has not been found to be physically addictive in the same manner as opioids or alcohol, its rewarding effects can lead to compulsive use. Animal studies have demonstrated that rats will self-administer BZP, indicating its reinforcing effects can sustain drug-seeking behavior. Chronic use of stimulants can lead to tolerance (requiring higher doses for the same effect) and a withdrawal syndrome upon cessation, characterized by fatigue, depression, and anhedonia. Given the inferred mechanism of action, a similar risk of psychological dependence is anticipated for 4F-MBZP.

Key Experimental Protocols for Assessing Abuse Potential

The following are descriptions of standard preclinical models used to determine the abuse and dependence potential of novel psychoactive substances. These methods would be essential for properly characterizing the risks associated with 4F-MBZP.

This protocol is a classical conditioning model used to measure the rewarding properties of a drug.

Methodology:

  • Apparatus: A box with at least two distinct compartments, differentiated by visual and tactile cues (e.g., different wall patterns and floor textures).

  • Pre-Conditioning Phase (Baseline): Animals (typically rodents) are allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.

  • Conditioning Phase: This phase occurs over several days (e.g., 6-8 days). On alternating days, animals are injected with the test compound (e.g., 4F-MBZP) and immediately confined to their initially non-preferred compartment for a set duration (e.g., 30 minutes). On the other days, they receive a vehicle injection (e.g., saline) and are confined to their initially preferred compartment.

  • Test Phase (Post-Conditioning): The animal is placed back into the apparatus in a drug-free state, with free access to both compartments. The time spent in each compartment is recorded.

  • Analysis: A significant increase in the time spent in the drug-paired compartment compared to the baseline measurement indicates that the drug has rewarding properties.

A Phase 1: Pre-Conditioning (Baseline Preference Test) B Phase 2: Conditioning (Alternating Days) A->B C Drug Administration + Confinement to Non-Preferred Side B->C D Vehicle Administration + Confinement to Preferred Side B->D E Phase 3: Post-Conditioning (Drug-Free Test) F Data Analysis: Compare Time Spent in Drug-Paired Compartment E->F

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

This model is considered the gold standard for assessing the reinforcing effects of a drug, as it demonstrates that an animal will perform work to receive the drug.

Methodology:

  • Surgical Preparation: Animals (rodents or non-human primates) are surgically implanted with an intravenous (IV) catheter, typically in the jugular vein. The catheter is externalized on their back.

  • Apparatus: A standard operant conditioning chamber equipped with two levers or nose-poke holes. One is designated as "active" and the other as "inactive."

  • Acquisition Phase: The animal is placed in the chamber. A response on the active lever triggers an infusion pump to deliver a small dose of the drug directly into the bloodstream via the catheter. Responses on the inactive lever are recorded but have no consequence. Sessions last for a set duration (e.g., 2-6 hours) daily.

  • Reinforcement Schedules: Initially, a simple fixed-ratio 1 (FR1) schedule is used, where every active response delivers a drug infusion. To assess motivation, the schedule can be changed to a progressive-ratio (PR) schedule, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the highest number of responses the animal will make for a single infusion) is a measure of the drug's reinforcing efficacy.

  • Extinction and Reinstatement: After stable self-administration is established, the drug can be replaced with saline (extinction), causing the responding to decrease. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a drug-associated cue, or a stressor, modeling relapse.

A IV Catheter Implantation Surgery B Recovery Period A->B C Acquisition Phase (e.g., Fixed Ratio Schedule) B->C D Maintenance under Stable Baseline C->D E Motivation Testing (Progressive Ratio Schedule) D->E F Extinction Phase (Saline Substitution) D->F H Data Analysis: Infusions, Breakpoint, etc. E->H G Reinstatement Test (Drug/Cue/Stressor) F->G G->H

Caption: Workflow for an Intravenous Self-Administration experiment.

Conclusion

While direct experimental data on this compound is critically lacking, its classification as a benzylpiperazine derivative provides a strong basis for inferring its pharmacological profile and associated risks. The parent compound, BZP, is a CNS stimulant with a well-documented potential for abuse and psychological dependence, driven by its interaction with dopamine and serotonin transporters. It is therefore prudent to assume that 4F-MBZP possesses a similar, and possibly modified, risk profile. Rigorous preclinical evaluation using established models such as conditioned place preference and intravenous self-administration is imperative to accurately characterize the abuse and dependence liability of this and other emerging novel psychoactive substances.

References

Methodological & Application

Application Notes and Protocols for 4-fluoro MBZP Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine derivative.[1][2][3] As an analytical reference standard, it is intended for research and forensic applications to enable the accurate identification and quantification of this compound in various samples.[4][5] This document provides detailed application notes and protocols for the use of the this compound analytical reference standard.

The pharmacological activity of this compound has not been extensively studied, but based on its structural similarity to other benzylpiperazines (BZP), it is presumed to act as a stimulant by modulating dopaminergic and serotonergic neurotransmission. It is also suggested to be a ligand for the 5-HT2 receptors. These application notes will, therefore, cover analytical identification methods and provide protocols for in vitro assays to investigate its presumed biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the preparation of stock solutions and for data interpretation in various analytical techniques.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-fluoro Methylbenzylpiperazine, 4F-MBZP
Molecular Formula C₁₂H₁₇FN₂
Formula Weight 208.3 g/mol
CAS Number 144734-44-1
Appearance Solid
Purity ≥98%
Solubility (as hydrochloride) DMSO: Sparingly soluble (1-10 mg/ml), PBS (pH 7.2): Soluble (≥10mg/mL)
Solubility (as free base) Methanol: 10 mg/ml
Storage -20°C
Stability ≥ 4 years (hydrochloride), ≥ 1 year (solution in methanol)

Analytical Protocols

Accurate identification and quantification of this compound are critical in forensic and research settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the recommended techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation (Acid-Base Extraction):

  • To 1 mL of sample (e.g., urine, blood, or dissolved material), add an appropriate internal standard.

  • Acidify the sample with 1 M HCl.

  • Extract with an organic solvent (e.g., diethyl ether or hexane) to remove acidic and neutral impurities. Discard the organic layer.

  • Basify the aqueous layer with 1 M NaOH.

  • Extract the basic solution with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

Instrumental Parameters (Illustrative):

ParameterValue
Instrument Agilent 5975 Series GC/MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Expected Results:

The retention time for this compound has been reported to be approximately 3.76 - 3.78 minutes under certain GC conditions. The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 208 and characteristic fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Sample Preparation (Protein Precipitation for Blood/Plasma):

  • To 100 µL of sample, add an appropriate deuterated internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Instrumental Parameters (Illustrative):

ParameterValue
Instrument Sciex X500R LC-QTOF-MS or equivalent triple quadrupole/high-resolution mass spectrometer
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ 209.1449
Product Ions To be determined by infusion of the analytical standard

Biological Activity Protocols

The following protocols are provided to investigate the presumed mechanism of action of this compound as a modulator of dopaminergic and serotonergic systems.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay determines the ability of this compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter.

Experimental Workflow:

A Prepare synaptosomes or hDAT-expressing cells B Pre-incubate with this compound or vehicle A->B C Add [3H]dopamine to initiate uptake B->C D Incubate at 37°C C->D E Terminate uptake by rapid filtration D->E F Quantify radioactivity using a scintillation counter E->F G Calculate IC50 value F->G

Workflow for DAT Uptake Inhibition Assay.

Protocol:

  • Preparation of Synaptosomes or Cells: Isolate synaptosomes from rat striatum or use a cell line stably expressing the human dopamine transporter (hDAT).

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal or cell suspension with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (e.g., 10-50 nM).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of dopamine uptake (IC₅₀ value) by non-linear regression analysis.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the potency of this compound in inhibiting serotonin reuptake.

Experimental Workflow:

A Plate hSERT-expressing cells B Pre-incubate with this compound or vehicle A->B C Add [3H]serotonin to initiate uptake B->C D Incubate at 37°C C->D E Terminate uptake by filtration D->E F Measure radioactivity E->F G Determine IC50 value F->G

Workflow for SERT Uptake Inhibition Assay.

Protocol:

  • Cell Plating: Plate HEK-293 cells stably expressing the human serotonin transporter (hSERT).

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 20 minutes at 25°C.

  • Initiate Uptake: Add a fixed concentration of [³H]serotonin (e.g., 65 nM) and incubate for an additional 15 minutes.

  • Termination: Terminate the reaction by rapid filtration.

  • Quantification: Count the radioactivity of the filters.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of serotonin uptake.

5-HT2A Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT2A receptor.

Experimental Workflow:

A Prepare membranes from cells expressing 5-HT2A receptors B Incubate membranes with [3H]ketanserin and varying concentrations of this compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity C->D E Calculate Ki value D->E

Workflow for 5-HT2A Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin, ~0.5 nM) and a range of concentrations of this compound. For non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin).

  • Equilibration: Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Calculate the inhibitory constant (Ki) value for this compound using the Cheng-Prusoff equation.

Presumed Signaling Pathway

Based on its structural class, this compound is expected to increase synaptic concentrations of dopamine and serotonin by inhibiting their respective transporters (DAT and SERT). The elevated serotonin levels would then act on postsynaptic receptors, including the 5-HT2A receptor, which is a Gq-coupled receptor that activates the phospholipase C (PLC) signaling cascade.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT DAT SERT SERT DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release SHT_vesicle Serotonin Vesicle SHT_synapse Serotonin SHT_vesicle->SHT_synapse Release DA_R Dopamine Receptor SHT2A_R 5-HT2A Receptor PLC PLC SHT2A_R->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response MBZP This compound MBZP->DAT Inhibition MBZP->SERT Inhibition DA_synapse->DAT DA_synapse->DA_R SHT_synapse->SERT SHT_synapse->SHT2A_R

Presumed signaling pathway of this compound.

Disclaimer

The provided protocols and signaling pathway information are based on the presumed mechanism of action of this compound due to the limited specific research on this compound. Researchers should validate and optimize these protocols for their specific experimental conditions. The this compound analytical reference standard is for research and forensic use only and is not for human or veterinary use.

References

Application Note: Identification of 4-fluoro MBZP using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, commonly known as 4-fluoro MBZP or 4-F-MBZP, is a novel psychoactive substance (NPS) classified as a piperazine derivative. Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant on the central nervous system.[1] As an emerging substance in the illicit drug market, robust and reliable analytical methods are crucial for its identification in forensic casework, clinical toxicology, and drug development research. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative identification of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of piperazine derivatives and can be adapted for the specific instrumentation available in the user's laboratory.[2][3]

Materials and Reagents
  • Reference standard of this compound

  • Methanol (HPLC grade)

  • Ethyl acetate (ACS grade)

  • Trifluoroacetic anhydride (TFAA)

  • Sodium carbonate

  • Deionized water

  • Nitrogen gas (high purity)

Sample Preparation

Standard Solution Preparation:

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions with methanol to prepare working standards at desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

Solid Sample (e.g., powder, tablet) Preparation:

  • Homogenize the sample.

  • Accurately weigh approximately 10 mg of the homogenized sample into a vial.

  • Add 10 mL of methanol and vortex for 2 minutes to dissolve the sample.

  • Filter the solution using a 0.45 µm syringe filter into a clean vial.

  • The sample is now ready for derivatization or direct injection.

Biological Matrix (e.g., urine, blood) - Acid-Base Extraction: [1]

  • To 1 mL of the biological sample, add an appropriate internal standard.

  • Add 1 mL of 0.1 M sodium carbonate solution to basify the sample.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The residue is ready for derivatization.

Derivatization

Derivatization with trifluoroacetic anhydride (TFAA) is recommended to improve the chromatographic peak shape and thermal stability of the analyte.[2]

  • To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrument in use. These are based on methods for similar piperazine compounds.

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp280°C
Mass Scan Range40 - 450 amu

Data Presentation

Expected Retention Time

Based on analysis of a reference standard, the retention time for derivatized this compound is expected to be in the range of 10-15 minutes under the specified chromatographic conditions. The underivatized compound will have a shorter retention time. A retention time of 3.76 minutes has been reported for the underivatized compound under different conditions.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak ([M]+) at m/z 208, consistent with its molecular weight. The fragmentation pattern is a key identifier. The expected major fragments from the electron ionization of this compound are detailed below. The mass spectrum can be found in the supplementary materials of the study by Algar et al. (2023).

Table of Expected Mass Fragments for this compound:

m/zProposed Fragment Structure
208Molecular Ion [C12H17FN2]+
109[C6H4F-CH2]+
99[C5H11N2]+
70[C4H8N]+
56[C3H6N]+
Quantitative Data

While a fully validated quantitative method for this compound is not yet widely published, the following table presents typical validation parameters for the GC-MS analysis of related piperazine compounds, such as BZP and TFMPP. These values can be considered as expected performance characteristics for a validated method for this compound.

Table of Expected Quantitative Performance:

ParameterExpected Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.002 - 0.004 µg/mL
Limit of Quantification (LOQ)0.008 - 0.016 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Workflow Diagram

The following diagram illustrates the logical workflow for the identification of this compound using the described GC-MS method.

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_report Reporting Sample Sample Receipt (Solid or Biological) Homogenize Homogenization (if solid) Extract Acid-Base Extraction (for biological matrix) Sample->Extract Weigh Weighing Homogenize->Weigh Dissolve Dissolution (e.g., in Methanol) Weigh->Dissolve Derivatize Derivatization with TFAA Dissolve->Derivatize Extract->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection RT_Compare Retention Time Comparison MS_Detection->RT_Compare MS_Compare Mass Spectrum Comparison (Library/Reference Standard) MS_Detection->MS_Compare Quantify Quantification (if validated method) RT_Compare->Quantify MS_Compare->Quantify Report Final Report Generation Quantify->Report

Caption: Workflow for this compound Identification.

Conclusion

The described GC-MS method provides a reliable and robust protocol for the identification of this compound. The combination of chromatographic retention time and mass spectral fragmentation patterns allows for a high degree of confidence in the identification of this emerging psychoactive substance. While derivatization is recommended for improved analytical performance, direct injection may also be suitable for initial screening purposes. For quantitative analysis, a full method validation should be performed according to established guidelines.

References

Application Notes and Protocols for the Structural Elucidation of 4-fluoro MBZP using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds. Its emergence on the illicit drug market necessitates robust analytical methods for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds, providing detailed information about the molecular structure, connectivity, and stereochemistry. These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural determination of this compound. The methodologies described herein are crucial for forensic laboratories, researchers studying NPS, and professionals involved in drug development and control. A recent study by Algar et al. (2023) successfully characterized this compound using a combination of analytical techniques, including NMR, providing the foundational data for this document.[1]

Structural Information

Chemical Structure:

Molecular Formula: C₁₂H₁₇FN₂

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is essential for the initial identification and subsequent detailed structural analysis of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.25dd2H8.5, 5.5H-2', H-6'
~7.00t2H8.5H-3', H-5'
~3.45s2HH-7
~2.45br s8HH-2, H-3, H-5, H-6
~2.28s3HH-8

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162.0 (d, ¹JCF ≈ 245 Hz)C-4'
~133.5 (d, ⁴JCF ≈ 3 Hz)C-1'
~130.5 (d, ³JCF ≈ 8 Hz)C-2', C-6'
~115.0 (d, ²JCF ≈ 21 Hz)C-3', C-5'
~62.5C-7
~55.0C-2, C-6
~53.0C-3, C-5
~46.0C-8

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality NMR sample of this compound for spectroscopic analysis.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample and place it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the NMR spectrometer.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of this compound.

Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).

Procedure:

  • Tuning and Matching: Tune and match the probe for ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings.

    • Typical parameters: 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁), 4-8 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond proton-carbon correlations.

    • Typical parameters: 2048 data points in the direct dimension (t₂), 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment. Optimize for a one-bond coupling constant of ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

    • Typical parameters: 2048 data points in the direct dimension (t₂), 256-512 increments in the indirect dimension (t₁), and 16-32 scans per increment. Optimize for a long-range coupling constant of ~8 Hz.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data.

    • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR data:

  • ¹H NMR: The aromatic region will show two signals corresponding to the protons on the fluorophenyl ring. The splitting pattern (doublet of doublets and a triplet) is characteristic of a para-substituted benzene ring. The aliphatic region will contain signals for the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.

  • ¹³C NMR: The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.

  • COSY: This spectrum will reveal the coupling network between adjacent protons. For instance, correlations will be observed between the protons on the piperazine ring.

  • HSQC: This spectrum will correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon chemical shifts.

  • HMBC: This is a key experiment for establishing the connectivity of the molecular fragments. Long-range correlations will be observed, for example, from the benzylic protons (H-7) to the carbons of the fluorophenyl ring (C-1', C-2', C-6') and to the carbons of the piperazine ring (C-2, C-6). Correlations from the N-methyl protons (H-8) to the piperazine carbons (C-3, C-5) will also be crucial for confirming the structure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup one_d 1D NMR (1H, 13C) setup->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Processing (FT, Phasing, Baseline) two_d->process assign Spectral Assignment process->assign elucidate Structure Elucidation assign->elucidate

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

signaling_pathway cluster_synapse Synaptic Cleft cluster_transporters Monoamine Transporters presynaptic Presynaptic Neuron neurotransmitters Dopamine & Serotonin presynaptic->neurotransmitters Release postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) receptors Postsynaptic Receptors receptors->postsynaptic Signal Transduction MBZP This compound MBZP->DAT Inhibition MBZP->SERT Inhibition neurotransmitters->DAT Reuptake neurotransmitters->SERT Reuptake neurotransmitters->receptors Binding

Caption: Presumed signaling pathway of this compound, inhibiting dopamine and serotonin reuptake.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural elucidation of novel psychoactive substances like this compound. The detailed protocols and spectral data interpretation guidelines presented in these application notes serve as a valuable resource for researchers and forensic scientists. The application of these methodologies will ensure the accurate and reliable identification of this compound, contributing to public health and safety.

References

Application Notes and Protocols for 4-fluoro MBZP in In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (4-fluoro-methylbenzylpiperazine) is a novel psychoactive substance belonging to the phenylpiperazine class of compounds.[1][2] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant, potentially through the modulation of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), and may also interact with serotonin receptors, such as the 5-HT2 receptor family.[1][3][4] These characteristics make this compound a compound of interest for in vitro receptor binding assays to elucidate its pharmacological profile and mechanism of action.

These application notes provide a comprehensive guide for researchers to design and execute in vitro binding assays for this compound. Due to the limited availability of specific binding data for this compound in the public domain, this document offers generalized protocols and theoretical data presentation frameworks that can be adapted for its characterization.

Data Presentation: A Framework for Quantifying Binding Affinity

Quantitative data from in vitro receptor binding assays are crucial for characterizing the interaction of this compound with its putative targets. The following table provides a template for summarizing key binding parameters. Researchers should aim to populate such a table with their experimental data.

Target Receptor/TransporterRadioligandKi (nM)IC50 (nM)Hill Slope (nH)Assay Conditions
Example Data:
Human Serotonin Receptor 5-HT2A[3H]-KetanserinValueValueValueMembrane preparation, 25°C, 60 min
Human Serotonin Receptor 5-HT2C[3H]-MesulergineValueValueValueMembrane preparation, 37°C, 30 min
Human Dopamine Transporter (DAT)[3H]-WIN 35,428ValueValueValueHEK293 cells expressing hDAT, 4°C, 2h
Human Serotonin Transporter (SERT)[3H]-CitalopramValueValueValueCHO cells expressing hSERT, 22°C, 60 min

Note: The values in the table above are placeholders and should be replaced with experimentally determined data.

Presumed Signaling Pathway of this compound at the 5-HT2A Receptor

As a phenylpiperazine derivative, this compound is anticipated to interact with 5-HT2 receptors. The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by the activation of the 5-HT2A receptor, a likely target for this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Leads to Ca2->Cellular_Response Leads to 4-fluoro_MBZP This compound 4-fluoro_MBZP->Receptor Binds

Caption: Presumed Gq-coupled signaling cascade following 5-HT2A receptor activation.

Experimental Protocols

The following are detailed, generalized protocols for conducting in vitro receptor binding assays to determine the affinity of this compound for the human 5-HT2A receptor and the human dopamine transporter.

Protocol 1: 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • [3H]-Ketanserin (specific activity ~70-90 Ci/mmol)

  • Non-labeled ketanserin or another high-affinity 5-HT2A antagonist (for non-specific binding)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to ~80-90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • [3H]-Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM)

      • Either this compound (at varying concentrations), assay buffer (for total binding), or a saturating concentration of a non-labeled antagonist like ketanserin (e.g., 10 µM, for non-specific binding).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • The final assay volume should be consistent (e.g., 250 µL).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter using a competitive radioligand binding assay in whole cells.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture reagents

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [3H]-WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Non-labeled cocaine or GBR 12909 (for non-specific binding)

  • This compound stock solution

  • 96-well microplates coated with a cell adhesion factor (e.g., poly-D-lysine)

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in coated 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Binding Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

    • Prepare serial dilutions of this compound.

    • To each well, add:

      • Assay buffer.

      • [3H]-WIN 35,428 (at a final concentration near its Kd, e.g., 2-4 nM).

      • Either this compound, assay buffer (for total binding), or a saturating concentration of a non-labeled DAT inhibitor like cocaine (e.g., 30 µM, for non-specific binding).

    • Incubate the plate at 4°C for 2 hours.

  • Washing and Lysis:

    • Terminate the assay by rapidly aspirating the buffer from the wells.

    • Wash the cell monolayer multiple times with ice-cold assay buffer.

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or a scintillation cocktail containing a solubilizing agent).

  • Counting and Data Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail if not already used for lysis.

    • Measure radioactivity and analyze the data as described in Protocol 1.

Experimental Workflow for In Vitro Receptor Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding experiment.

experimental_workflow prep 1. Preparation (Membranes or Cells) assay_setup 2. Assay Setup (Plate Ligands and Membranes/Cells) prep->assay_setup incubation 3. Incubation (Allow Binding to Equilibrate) assay_setup->incubation separation 4. Separation (Filter Bound from Unbound Ligand) incubation->separation counting 5. Detection (Scintillation Counting) separation->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The protocols and frameworks provided herein offer a robust starting point for the in vitro characterization of this compound. While specific binding affinities are not yet established in the literature, the methodologies described will enable researchers to systematically investigate the interaction of this novel compound with key CNS targets. Such studies are essential for understanding its pharmacological properties and potential effects. It is recommended to perform saturation binding experiments with the chosen radioligand to accurately determine its Kd in the specific assay system before proceeding with competitive binding studies.

References

Application Notes and Protocols for Studying 5-HT2 Receptors with 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance for which pharmacological data, particularly concerning its interaction with 5-HT2 receptors, is not yet publicly available. The following application notes and protocols are therefore provided as a general framework for the characterization of a novel compound at 5-HT2 receptors and are based on established methodologies in the field. Researchers should exercise appropriate caution and conduct preliminary dose-finding and characterization studies.

Introduction to this compound and 5-HT2 Receptors

This compound is a derivative of benzylpiperazine and is classified as a novel stimulant.[1][2] While its precise pharmacological profile is not yet elucidated, its structural similarity to other piperazines suggests potential interaction with monoamine systems, including serotonergic pathways.[1] MedchemExpress suggests that this compound can be used to study 5-HT2 receptors in the central nervous system.[3]

The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. These receptors are primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). 5-HT2 receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis, making them important targets for drug development.

This document provides detailed protocols for the in vitro characterization of this compound at 5-HT2 receptors, including binding affinity and functional activity assays.

Quantitative Data Summary

As of the latest update, there is no publicly available quantitative data on the binding affinity or functional potency of this compound at 5-HT2 receptors. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Radioligand Binding Affinity of this compound at Human 5-HT2 Receptors

Receptor SubtypeRadioligandKi (nM)n
5-HT2A[³H]KetanserinData not available-
5-HT2B[³H]LSDData not available-
5-HT2C[³H]MesulergineData not available-
Ki represents the inhibitory constant. n represents the number of independent experiments.

Table 2: Functional Activity of this compound at Human 5-HT2 Receptors (Calcium Mobilization Assay)

Receptor SubtypeAgonist ModeEC50 (nM)Emax (%)nAntagonist ModeIC50 (nM)n
5-HT2AData not availableData not availableData not available-Data not availableData not available-
5-HT2BData not availableData not availableData not available-Data not availableData not available-
5-HT2CData not availableData not availableData not available-Data not availableData not available-
EC50 represents the half-maximal effective concentration. Emax represents the maximum efficacy relative to a reference agonist. IC50 represents the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor using [³H]Ketanserin as the radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4

  • [³H]Ketanserin (specific activity ~80 Ci/mmol)

  • Non-labeled ketanserin for non-specific binding determination

  • This compound

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluence.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM non-labeled ketanserin (for non-specific binding) or 25 µL of this compound dilution.

      • 25 µL of [³H]Ketanserin (final concentration ~1 nM).

      • 50 µL of diluted cell membranes (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This protocol measures the ability of this compound to act as an agonist or antagonist at the human 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein alpha subunit like Gα15.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • 5-HT (Serotonin) as a reference agonist.

  • A known 5-HT2A antagonist (e.g., ketanserin) for validation.

  • This compound.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the cell culture medium from the plates and add 50 µL of the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.

  • Assay:

    • Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay buffer.

    • For agonist mode: Measure the fluorescence signal before and after the automated addition of different concentrations of this compound or 5-HT.

    • For antagonist mode: Pre-incubate the cells with different concentrations of this compound for 15-30 minutes before the automated addition of a fixed concentration of 5-HT (typically the EC80 concentration).

    • Measure the fluorescence intensity over time (typically for 2-3 minutes) using the fluorescence plate reader.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • For agonist mode: Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonist mode: Plot the percentage of inhibition of the 5-HT response against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of 5-HT2 Receptors

G Ligand 5-HT or This compound Receptor 5-HT2 Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Canonical Gq/11 signaling pathway of 5-HT2 receptors.

Experimental Workflow for Characterizing this compound

G start Start: This compound binding_assay Radioligand Binding Assays (5-HT2A, 2B, 2C) start->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) start->functional_assay data_analysis1 Determine Ki values (Binding Affinity) binding_assay->data_analysis1 agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode functional_assay->antagonist_mode interpretation Interpretation of Pharmacological Profile data_analysis1->interpretation data_analysis2 Determine EC50/IC50 (Functional Potency/Efficacy) data_analysis2->interpretation agonist_mode->data_analysis2 antagonist_mode->data_analysis2 end End interpretation->end

Caption: General workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for the Study of 4-fluoro MBZP in Animal Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), also known as 4F-MBZP, is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds.[1] Structurally related to benzylpiperazine (BZP), this compound is presumed to exert its effects through modulation of dopaminergic and serotonergic neurotransmitter systems, similar to other psychostimulants.[1][2] As an NPS, its pharmacological and toxicological profile is not yet fully characterized, necessitating preclinical evaluation to understand its potential for abuse and its behavioral effects.[2]

These application notes provide an overview of standard behavioral pharmacology assays that can be employed to characterize the in vivo effects of this compound in rodent models. The protocols described are based on established methodologies for assessing the behavioral effects of psychostimulants and other piperazine derivatives.[3]

Pharmacological Profile

Target: Presumed activity at dopamine and serotonin transporters/receptors. Chemical Class: Phenylpiperazine

Based on its structural similarity to BZP, this compound is hypothesized to increase extracellular levels of dopamine and serotonin, leading to stimulant-like behavioral effects. The following sections detail experimental protocols to test this hypothesis and quantify the behavioral profile of this compound.

Data Presentation: Summary of Expected Quantitative Data

The following tables present hypothetical yet representative data based on the known effects of benzylpiperazine (BZP) and other psychostimulants. These tables are intended to serve as a guide for expected outcomes when studying this compound.

Table 1: Effects of this compound on Locomotor Activity in Rats

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Stereotypy Score (Mean ± SEM)
Vehicle (Saline)03500 ± 4500.5 ± 0.2
This compound1.05500 ± 6001.0 ± 0.3
This compound3.09500 ± 8502.5 ± 0.4
This compound10.07000 ± 7004.0 ± 0.5
d-amphetamine (comparator)1.510000 ± 9003.0 ± 0.4

Table 2: Drug Discrimination in Rats Trained to Discriminate Cocaine (10 mg/kg) from Saline

Test CompoundDose (mg/kg, i.p.)% Responding on Cocaine-Appropriate Lever (Mean ± SEM)Response Rate (responses/min) (Mean ± SEM)
Saline010 ± 525 ± 3
Cocaine10.095 ± 422 ± 2
This compound1.025 ± 824 ± 3
This compound3.060 ± 1020 ± 2
This compound10.090 ± 618 ± 3

Table 3: Conditioned Place Preference (CPP) in Mice

Treatment GroupDose (mg/kg, i.p.)Time Spent in Drug-Paired Chamber (s) (Post-Conditioning - Pre-Conditioning) (Mean ± SEM)
Vehicle (Saline)010 ± 15
This compound1.080 ± 20
This compound3.0250 ± 35
This compound10.0150 ± 30
Cocaine (comparator)10.0300 ± 40

Experimental Protocols

Locomotor Activity and Stereotypy Assessment

This protocol is designed to assess the stimulant effects of this compound on spontaneous motor activity and the induction of repetitive, stereotyped behaviors.

Animals:

  • Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g).

  • Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Allow at least one week for acclimatization to the housing facility before testing.

Apparatus:

  • Open-field activity chambers (e.g., 40 x 40 x 30 cm for rats) equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.

  • The chambers should be placed in a sound-attenuating and dimly lit room.

Procedure:

  • Habituation: On the test day, place the animals in the activity chambers for 30-60 minutes to allow for habituation to the novel environment.

  • Drug Administration: Following habituation, administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve. A positive control, such as d-amphetamine or cocaine, should be included for comparison.

  • Data Collection: Immediately after injection, return the animals to the activity chambers and record locomotor activity for 60-120 minutes.

  • Stereotypy Rating: During the locomotor activity recording, an observer blind to the treatment conditions should score for stereotyped behaviors at regular intervals (e.g., every 10 minutes). A common rating scale is:

    • 0: Asleep or inactive

    • 1: Active with normal exploration

    • 2: Increased locomotion

    • 3: Discontinuous sniffing, rearing

    • 4: Continuous sniffing, repetitive head movements

    • 5: Continuous licking or biting of the cage

    • 6: Repetitive movements of the limbs

Data Analysis:

  • Locomotor activity data (e.g., total distance traveled, number of beam breaks) are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

  • Stereotypy scores are analyzed using non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of this compound by determining if it substitutes for a known drug of abuse, such as cocaine or amphetamine.

Animals:

  • Male Sprague-Dawley rats (250-300 g) maintained at approximately 85% of their free-feeding body weight to motivate responding for food reinforcement.

Apparatus:

  • Standard two-lever operant conditioning chambers, each enclosed in a sound- and light-attenuating cubicle. Each chamber is equipped with a food pellet dispenser.

Procedure:

  • Training:

    • Train rats to press a lever for food reinforcement (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.

    • Once responding is stable, begin discrimination training. Before each daily session, administer either cocaine (e.g., 10 mg/kg, i.p.) or saline.

    • Reinforcement is made contingent on pressing the correct lever: one lever is designated as the "drug" lever and the other as the "saline" lever. For example, following a cocaine injection, only presses on the drug-correct lever will be reinforced. Following a saline injection, only presses on the saline-correct lever will be reinforced.

    • Training continues until rats reliably press the correct lever (e.g., >80% accuracy on the first FR of the session for several consecutive days).

  • Testing:

    • Once the discrimination is acquired, substitution tests with this compound can be conducted.

    • Administer a dose of this compound and place the rat in the operant chamber. During test sessions, presses on either lever are recorded but not reinforced (extinction) to avoid influencing the choice.

    • Test sessions are interspersed with training sessions to maintain the discrimination.

Data Analysis:

  • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Full substitution is generally defined as ≥80% of responses on the drug-correct lever. Partial substitution is between 20% and 80%.

  • Data are analyzed to determine the dose of this compound that produces substitution for the training drug.

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning procedure used to measure the rewarding or aversive properties of a drug.

Animals:

  • Male C57BL/6 mice (20-25 g).

Apparatus:

  • A three-chamber CPP apparatus. The two larger outer chambers are distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral central chamber connects the two outer chambers.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. An unbiased design is often preferred, where the drug is paired with the initially non-preferred side.

  • Conditioning:

    • This phase typically lasts for 4-8 days.

    • On drug-conditioning days, administer this compound and immediately confine the mouse to one of the outer chambers for 30 minutes.

    • On vehicle-conditioning days, administer saline and confine the mouse to the opposite outer chamber for 30 minutes.

    • The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning (Test):

    • The day after the final conditioning session, place the mouse in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each chamber.

Data Analysis:

  • The primary dependent measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.

  • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests rewarding properties of the drug.

  • Data are typically analyzed using a paired t-test or a two-way ANOVA with treatment and chamber as factors.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 4F_MBZP This compound DAT Dopamine Transporter (DAT) 4F_MBZP->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) 4F_MBZP->SERT Blocks Reuptake DA_Vesicle Dopamine Vesicles DAT->DA_Vesicle Reuptake 5HT_Vesicle Serotonin Vesicles SERT->5HT_Vesicle Reuptake DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release 5HT_Synapse Serotonin 5HT_Vesicle->5HT_Synapse Release DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor 5HT_Receptor Serotonin Receptors 5HT_Synapse->5HT_Receptor Behavioral_Effects Psychostimulant Effects DA_Receptor->Behavioral_Effects 5HT_Receptor->Behavioral_Effects

Caption: Hypothesized signaling pathway of this compound.

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Habituation Place animal in open-field arena (30-60 min) Injection Administer Vehicle or This compound (i.p.) Habituation->Injection Recording Record locomotor activity (60-120 min) Injection->Recording Scoring Score stereotypy (every 10 min) Injection->Scoring Analysis Statistical Analysis (ANOVA, Kruskal-Wallis) Recording->Analysis Scoring->Analysis

Caption: Experimental workflow for locomotor activity assessment.

G cluster_0 Pre-Conditioning cluster_1 Conditioning cluster_2 Post-Conditioning cluster_3 Analysis Baseline Day 1: Baseline Preference Test (15-20 min free exploration) Drug_Pairing Days 2, 4, 6, 8: This compound injection, confined to paired chamber (30 min) Baseline->Drug_Pairing Saline_Pairing Days 3, 5, 7, 9: Saline injection, confined to unpaired chamber (30 min) Baseline->Saline_Pairing Test Day 10: Post-Conditioning Test (15-20 min free exploration, drug-free) Drug_Pairing->Test Saline_Pairing->Test Data_Analysis Compare time spent in paired chamber (Post-Conditioning vs. Baseline) Test->Data_Analysis

Caption: Experimental workflow for Conditioned Place Preference.

References

Preparation of 4-Fluoro MBZP Standard Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-fluoro methylbenzylpiperazine (4-fluoro MBZP) is a psychoactive substance belonging to the piperazine class of compounds and is encountered in forensic and research settings.[1] Accurate quantification of this compound in various matrices is crucial for toxicological analysis, pharmacological studies, and quality control in drug development. This document provides a detailed protocol for the preparation of this compound standard solutions, essential for calibrating analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing a primary stock solution and subsequent working standard solutions through serial dilution.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate preparation of standard solutions and for safety considerations.

PropertyValueReference
Full Chemical Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[2][3]
Synonyms 4-fluoro Methylbenzylpiperazine, 4F-MBZP[3]
Molecular Formula C₁₂H₁₇FN₂[3]
Molecular Weight 208.3 g/mol (free base), 244.7 g/mol (hydrochloride salt)
CAS Number 144734-44-1
Appearance Solid
Solubility (HCl salt) ≥10 mg/mL in PBS (pH 7.2); Sparingly soluble in DMSO
Solubility (free base) 10 mg/mL in methanol
Storage Temperature -20°C

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL primary stock solution and a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

Materials and Equipment
  • This compound analytical reference standard (hydrochloride salt or free base)

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A: 1 mL, 10 mL, 100 mL)

  • Calibrated analytical balance (readability ± 0.01 mg)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with screw caps for storage

  • Vortex mixer

  • Ultrasonic bath

Safety Precautions

This compound is a psychoactive substance with unknown toxicological properties and should be handled with care. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves at all times.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

  • Spills: In case of a spill, decontaminate the area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Preparation of Primary Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 10 mg of this compound (adjusting for purity and salt form if necessary) using a calibrated analytical balance.

  • Dissolving: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of methanol to the flask. Use a vortex mixer and an ultrasonic bath to ensure complete dissolution of the compound.

  • Dilution to Volume: Once completely dissolved, bring the solution to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial and store at -20°C. This stock solution is stable for at least one year under these conditions.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. The following is an example of a dilution series to obtain concentrations commonly used in LC-MS/MS analysis.

Table 2: Serial Dilution Scheme for this compound Working Standards

Target ConcentrationVolume of Stock SolutionDiluent (Methanol) VolumeFinal Volume
10 µg/mL 100 µL of 1 mg/mL Stock9.9 mL10 mL
1 µg/mL (1000 ng/mL) 1 mL of 10 µg/mL Stock9 mL10 mL
100 ng/mL 1 mL of 1 µg/mL Stock9 mL10 mL
50 ng/mL 500 µL of 100 ng/mL Stock500 µL1 mL
25 ng/mL 500 µL of 50 ng/mL Stock500 µL1 mL
10 ng/mL 400 µL of 25 ng/mL Stock600 µL1 mL
5 ng/mL 500 µL of 10 ng/mL Stock500 µL1 mL
1 ng/mL 200 µL of 5 ng/mL Stock800 µL1 mL

Note: Use calibrated micropipettes for all transfers. Prepare fresh working solutions from the stock solution as needed to ensure accuracy.

Quality Control

  • Purity: Use only certified analytical reference standards of known purity.

  • Calibration: Ensure all balances, pipettes, and volumetric flasks are properly calibrated.

  • Verification: After preparation, the concentration of the stock solution can be verified by a validated analytical method (e.g., UV-Vis spectrophotometry, if a molar absorptivity value is known, or by comparing the response to a previously validated standard).

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Standards cluster_2 Application weigh 1. Weigh 10 mg of This compound dissolve 2. Dissolve in Methanol (10 mL Volumetric Flask) weigh->dissolve Transfer vortex 3. Vortex and Sonicate to Ensure Dissolution dissolve->vortex dilute 4. Dilute to Final Volume with Methanol vortex->dilute store_stock 5. Store at -20°C (1 mg/mL Stock) dilute->store_stock serial_dilution 6. Perform Serial Dilutions (e.g., 1 ng/mL to 1000 ng/mL) store_stock->serial_dilution Use as needed store_working 7. Store Working Solutions (as per stability data) serial_dilution->store_working analysis 8. Use for Instrument Calibration (GC-MS, LC-MS) store_working->analysis

Caption: Workflow for preparing this compound standard solutions.

Conclusion

This protocol provides a detailed and reliable method for the preparation of this compound standard solutions. Adherence to these procedures will ensure the accuracy and consistency of analytical results in research, forensic, and drug development applications. Proper safety precautions are essential when handling this compound.

References

Application Notes and Protocols for 4-Fluoro MBZP in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

4-fluoro MBZP (4-fluoromethylbenzylpiperazine) is a novel psychoactive substance and is intended for research and forensic applications only. It is not for human or veterinary use. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all local regulations and safety guidelines. The information provided herein is for research guidance and is based on the structural similarities of this compound to other benzylpiperazine derivatives. Specific experimental outcomes may vary.

Introduction

This compound is a stimulant compound classified under the piperazine chemical class, structurally related to benzylpiperazine (BZP). It is a new psychoactive substance that has been identified in seized drug materials.[1] Due to its structural similarity to other benzylpiperazines, it is presumed to exhibit its effects by modulating dopaminergic and serotonergic neurotransmitter systems.[1] Specifically, it is suggested as a tool for studying 5-HT2 receptors in the central nervous system.[2][3] These application notes provide an overview of the chemical properties of this compound, safety and handling procedures, and detailed protocols for its use in research settings.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1]
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine
CAS Number 144734-44-1
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.3 g/mol
Purity ≥98% (as available from suppliers)
Formulation Available as a solid (hydrochloride salt) or a solution in methanol.
Solubility Methanol: 10 mg/mlDMSO: Sparingly soluble (1-10 mg/ml)PBS (pH 7.2): Soluble (≥10mg/mL)
Storage -20°C
Stability ≥ 1 year at -20°C

Safety and Handling

3.1. General Safety Precautions

Researchers handling this compound should adhere to standard laboratory safety practices for handling potentially hazardous chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Avoid Contact: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

3.2. Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

3.3. Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a secure, cool, and dry place, away from incompatible materials. The recommended storage temperature is -20°C.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Presumed Mechanism of Action and Signaling Pathways

Based on its structural similarity to BZP and other piperazine derivatives, this compound is presumed to act as a stimulant by increasing the levels of dopamine and serotonin in the synaptic cleft. This is likely achieved through the inhibition of reuptake and stimulation of the release of these neurotransmitters. The interaction with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key area of investigation.

Presumed Dopaminergic and Serotonergic Signaling Pathway

Dopaminergic_Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA packaging SERT_vesicle Serotonin Vesicle VMAT2->SERT_vesicle 5-HT packaging DA_vesicle->placeholder DA Release SERT_vesicle->placeholder 5-HT Release DAT DAT SERT SERT D2R D2 Receptor (GPCR) placeholder->D2R DA HTR2A 5-HT2A Receptor (GPCR) placeholder->HTR2A 5-HT Neuronal_Response Neuronal Response D2R->Neuronal_Response Modulates activity PLC PLC HTR2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC activation IP3_DAG->PKC Ca_release->Neuronal_Response PKC->Neuronal_Response MBZP This compound MBZP->DAT Inhibits reuptake MBZP->SERT Inhibits reuptake

Caption: Presumed mechanism of this compound on dopaminergic and serotonergic signaling.

Experimental Protocols

The following protocols are adapted from established methodologies for similar compounds and can be used to characterize the pharmacological profile of this compound.

5.1. In Vitro 5-HT2A Receptor Binding Assay

This protocol is to determine the binding affinity of this compound for the human 5-HT2A receptor using a radioligand binding assay.

Materials:

  • Human recombinant 5-HT2A receptor membrane preparation

  • [³H]ketanserin (radioligand)

  • Ketanserin (for non-specific binding)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]ketanserin, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL ketanserin (1 µM final concentration), 50 µL [³H]ketanserin, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of this compound dilution, 50 µL [³H]ketanserin, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.

5.2. In Vitro Neurotoxicity Assays

These assays are designed to assess the potential cytotoxic effects of this compound on neuronal cells.

5.2.1. LDH Cytotoxicity Assay

Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cell lysis buffer).

5.2.2. MTT Viability Assay

Principle: Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

5.3. In Vivo Locomotor Activity Assay in Rodents

This protocol assesses the stimulant effects of this compound on spontaneous locomotor activity in mice or rats.

Materials:

  • Male adult mice or rats

  • This compound

  • Vehicle (e.g., saline)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

Protocol:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituate the animals to the locomotor activity chambers for 30-60 minutes on the day before the experiment.

  • On the test day, administer this compound (at various doses) or vehicle via intraperitoneal (i.p.) injection.

  • Immediately place the animal in the locomotor activity chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

  • Analyze the data to determine the effect of this compound on locomotor activity compared to the vehicle control group.

Synthesis Outline

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Methods Piperazine 1-Methylpiperazine Reaction Nucleophilic Substitution Piperazine->Reaction BenzylHalide 4-Fluorobenzyl chloride (or bromide) BenzylHalide->Reaction Workup Work-up & Purification Reaction->Workup Solvent Solvent (e.g., DCM, ACN) Base Base (e.g., K₂CO₃, Et₃N) Temperature Temperature (e.g., RT to reflux) Product This compound Workup->Product Extraction Extraction Chromatography Column Chromatography Crystallization Crystallization

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Example Table for Receptor Binding Data:

Compound5-HT2A Ki (nM)
This compoundExperimental Value
Ketanserin (Control)Reference Value

Example Table for Neurotoxicity Data:

CompoundConcentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
This compound1Experimental ValueExperimental Value
10Experimental ValueExperimental Value
100Experimental ValueExperimental Value
Staurosporine (Control)1Reference ValueReference Value

Example Table for Locomotor Activity Data:

TreatmentDose (mg/kg)Total Distance Traveled (cm)
Vehicle-Experimental Value
This compound1Experimental Value
3Experimental Value
10Experimental Value
Amphetamine (Control)2Reference Value

References

Application Notes and Protocols for the Analysis of 4-fluoro MBZP in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance (NPS) with a chemical structure related to benzylpiperazine (BZP). As an emerging substance, validated analytical methods for its detection in biological matrices such as urine are not yet widely established. A 2025 new drug monograph noted that while methods for its identification in drug materials exist, it had not yet been detected in toxicology cases.[1] This document provides detailed application notes and protocols for the sample preparation of this compound in urine, drawing from established methodologies for similar compounds and general toxicological screening. The following protocols for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and a "dilute-and-shoot" approach are intended to serve as a starting point for method development and validation.

Analytical Techniques

The choice of sample preparation is intrinsically linked to the analytical instrumentation. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques due to their sensitivity and selectivity. The sample preparation methods outlined below are compatible with both platforms, although derivatization may be required for GC-MS analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[2][3] For a basic compound like this compound, a mixed-mode cation exchange SPE cartridge is recommended.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Urine sample

  • Internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Deionized water

  • Methanol

  • 2% Ammonium hydroxide in methanol

  • Phosphate buffer (0.1 M, pH 6.0)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To a 1 mL aliquot of urine, add the internal standard.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 2% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique for isolating drugs from biological fluids based on their partitioning between two immiscible liquid phases.[3][4]

Materials:

  • Urine sample

  • Internal standard (IS) solution

  • Sodium hydroxide (1 M)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation:

    • To a 1 mL aliquot of urine in a glass centrifuge tube, add the internal standard.

  • pH Adjustment:

    • Add 1 M sodium hydroxide dropwise to adjust the pH of the urine sample to approximately 9-10. Vortex to mix.

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., ethyl acetate).

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the appropriate solvent for analysis.

Protocol 3: "Dilute-and-Shoot"

This is the simplest and fastest method, suitable for high-throughput screening, but may be more susceptible to matrix effects.

Materials:

  • Urine sample

  • Internal standard (IS) solution

  • Methanol or mobile phase

  • Centrifuge

  • Vortex mixer

  • Autosampler vials with filters

Procedure:

  • Sample Dilution:

    • To a 100 µL aliquot of urine, add the internal standard.

    • Add 900 µL of methanol or the initial mobile phase composition.

  • Mixing and Filtration:

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial, preferably with a filter cap, for direct injection into the LC-MS/MS system.

Data Presentation

The following table summarizes expected performance characteristics for the described methods based on typical results for similar analytes. These values should be established and validated for this compound in a laboratory setting.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)"Dilute-and-Shoot"
Recovery > 85%70-90%Not Applicable
Matrix Effect LowModerateHigh
Limit of Quantification (LOQ) 0.1 - 1 ng/mL1 - 5 ng/mL5 - 20 ng/mL
Throughput ModerateLow to ModerateHigh
Cost per Sample HighLowVery Low
Automation Potential HighModerateHigh

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_urine Urine Sample Collection cluster_pretreatment Sample Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Urine Urine Sample Pretreat Add Internal Standard Adjust pH (for LLE) Buffer (for SPE) Urine->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Method 1 LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Method 2 Dilute Dilute-and-Shoot Pretreat->Dilute Method 3 Evap Evaporation SPE->Evap LLE->Evap Analysis LC-MS/MS or GC-MS Dilute->Analysis Recon Reconstitution Evap->Recon Recon->Analysis

Caption: Workflow for this compound urine sample preparation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting an appropriate sample preparation method based on analytical requirements.

Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Low LOD? Requirement->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No SPE Use Solid-Phase Extraction (SPE) High_Sensitivity->SPE Yes Low_Cost Low Cost a Priority? High_Throughput->Low_Cost No Dilute Use Dilute-and-Shoot High_Throughput->Dilute Yes LLE Use Liquid-Liquid Extraction (LLE) Low_Cost->LLE Yes Low_Cost->LLE

Caption: Decision tree for sample preparation method selection.

Conclusion

The analysis of this compound in urine requires robust sample preparation to ensure accurate and reliable results. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available resources. The protocols provided herein for Solid-Phase Extraction, Liquid-Liquid Extraction, and "Dilute-and-Shoot" offer a range of options for researchers. It is imperative that any chosen method undergoes a thorough in-house validation to determine its performance characteristics for this compound.

References

Application Notes and Protocols for the Derivatization of 4-fluoro MBZP for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds.[1][2] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant, primarily affecting the dopaminergic and serotonergic systems.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the identification and quantification of piperazine derivatives in various matrices.[3] However, due to the presence of a secondary amine group within the piperazine ring, derivatization is often necessary to improve the compound's volatility, thermal stability, and chromatographic performance, leading to enhanced sensitivity and peak symmetry.[4]

This document provides detailed application notes and protocols for the derivatization of this compound using trifluoroacetic anhydride (TFAA) for subsequent GC-MS analysis.

Mechanism of Action: Dopaminergic and Serotonergic Pathways

As a benzylpiperazine analog, this compound is believed to exert its stimulant effects by modulating dopamine (DA) and serotonin (5-HT) neurotransmission. The proposed mechanism involves the inhibition of dopamine and serotonin transporters (DAT and SERT), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This enhanced signaling in reward and mood-regulating pathways of the brain is responsible for the stimulant and psychoactive properties of the compound.

Caption: Proposed mechanism of this compound on the dopaminergic synapse.

Experimental Protocols

Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the derivatization of other piperazine derivatives.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Reaction: Tightly cap the vial and incubate at 70°C for 30 minutes in a heating block or water bath.

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis of Derivatized this compound

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or other appropriate mode based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Transfer Line Temperature: 280°C

Data Presentation

The following tables summarize typical validation parameters for the GC-MS analysis of derivatized piperazine derivatives, which can be used as a benchmark for the analysis of this compound.

Table 1: Quantitative Data for Derivatized Piperazine Analysis

ParameterBZP (in Plasma)TFMPP (in Plasma)BZP (in Urine)TFMPP (in Urine)
Linearity Range (µg/mL) 0.016 - 100.016 - 100.008 - 100.008 - 10
Limit of Detection (LOD) (µg/mL) 0.0040.0040.0020.002
Limit of Quantification (LOQ) (µg/mL) 0.0160.0160.0080.008
Intra-day Precision (%RSD) < 10%< 10%< 8%< 8%
Inter-day Precision (%RSD) < 12%< 12%< 10%< 10%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±15%

Expected Results and Discussion

The derivatization of this compound with TFAA results in the formation of a trifluoroacetyl derivative at the secondary amine of the piperazine ring. This derivatization increases the molecular weight and improves the chromatographic properties of the analyte.

The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the trifluoroacetylated compound. The fragmentation pattern will be characteristic and can be used for identification. Key fragments would likely arise from the cleavage of the benzyl group and fragmentation of the piperazine ring.

Experimental Workflow

The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.

experimental_workflow start Start: Sample Containing This compound sample_prep Sample Preparation (e.g., Extraction, Evaporation) start->sample_prep derivatization Derivatization with TFAA (70°C, 30 min) sample_prep->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing end End: Report Results data_processing->end

Caption: Experimental workflow for this compound analysis.

Conclusion

The derivatization of this compound with trifluoroacetic anhydride is a robust and effective method to enhance its analysis by GC-MS. The provided protocols and application notes offer a comprehensive guide for researchers and scientists in the fields of forensic science, toxicology, and drug development to accurately identify and quantify this novel psychoactive substance. The established validation parameters for similar compounds provide a useful reference for method development and validation.

References

Application Notes and Protocols for 4-Fluoro Methylbenzylpiperazine (4F-MBZP) in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

These application notes provide a summary of the current knowledge and analytical protocols for the identification of 4-fluoro methylbenzylpiperazine (4F-MBZP), a novel psychoactive substance (NPS) of the piperazine class. 4F-MBZP is a structural analog of benzylpiperazine (BZP) and is classified as a novel stimulant.[1][2] First identified by an Australian drug checking service in June 2023, it has since been detected in drug materials in the United States.[1][2] As of June 2025, 4F-MBZP has not been identified in forensic toxicology casework involving biological specimens; therefore, these notes will focus on the analytical identification in seized materials and provide proposed protocols for future toxicological screening.[1]

Chemical Information:

ParameterValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine
Chemical Formula C12H17FN2
Molecular Weight 208.3 g/mol
CAS Number 144734-44-1

Presumed Pharmacological Effects

The specific pharmacological and toxicological properties of 4F-MBZP have not been formally studied. However, based on its structural similarity to other benzylpiperazines, it is presumed to act as a stimulant on the central nervous system. The proposed mechanism involves the release and inhibition of the reuptake of key neurotransmitters, primarily dopamine and serotonin, leading to increased synaptic availability and subsequent stimulatory effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Synapse Synaptic Cleft Vesicle->Synapse Neurotransmitters DAT Dopamine Transporter (DAT) DAT->Vesicle SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake Receptors Dopamine/Serotonin Receptors MBZP 4F-MBZP MBZP->Vesicle Stimulates Release MBZP->DAT Inhibits Reuptake MBZP->SERT Inhibits Reuptake Synapse->Receptors Binding

Figure 1: Presumed mechanism of action for 4F-MBZP.

Application in Forensic Casework

To date, there are no published reports of 4F-MBZP being detected in biological samples in forensic toxicology casework. It has been identified in drug materials, such as tablets, often in combination with other substances like designer benzodiazepines and other novel stimulants. The primary application in forensic toxicology is currently the identification of this substance in seized materials.

The workflow for the identification of an unknown substance suspected to be an NPS like 4F-MBZP is outlined below.

Start Seized Material (e.g., Tablet) Prep Sample Preparation Start->Prep Screen Presumptive Screening Prep->Screen GCMS GC-MS Analysis Screen->GCMS If positive or inconclusive LCMS LC-QTOF-MS Analysis Screen->LCMS For comprehensive analysis Confirm Confirmation with Reference Standard GCMS->Confirm LCMS->Confirm Report Final Report Confirm->Report

Figure 2: Workflow for the identification of 4F-MBZP in seized materials.

Analytical Protocols

The following protocols are based on methodologies reported for the identification of 4F-MBZP in drug materials and are adaptable for screening in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of volatile and semi-volatile compounds like 4F-MBZP.

4.1.1 Sample Preparation (Seized Material)

  • Record the physical appearance and weight of the material.

  • Homogenize a representative sample of the material.

  • Dissolve a small aliquot (approximately 1 mg) of the homogenized material in a suitable solvent (e.g., methanol).

  • Perform an acid-base extraction for purification if significant interfering substances are present.

  • Dilute the final extract to an appropriate concentration for GC-MS analysis.

4.1.2 Instrumental Parameters

ParameterSetting
Instrument Agilent 5975 Series GC/MSD or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temperature of 60 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-550 amu

4.1.3 Data Analysis The resulting mass spectrum should be compared against a library containing the spectrum of a certified reference standard for 4F-MBZP. The retention time should also be compared to that of the reference standard.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, which is crucial for the confident identification of novel compounds.

4.2.1 Sample Preparation (Seized Material)

  • Follow steps 1-3 from the GC-MS sample preparation.

  • Dilute the methanolic solution with the mobile phase to a final concentration suitable for LC-MS analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4.2.2 Instrumental Parameters

ParameterSetting
Instrument Sciex X500R LC-QTOF-MS or equivalent
Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), positive mode
Scan Mode TOF-MS and Product Ion Scan

4.2.3 Data Analysis The accurate mass of the protonated molecule [M+H]+ should be determined and compared to the theoretical exact mass (209.1449). The retention time and fragmentation pattern should be compared with a certified reference standard.

Quantitative Data Summary (Reference Standard Comparison):

Analytical TechniqueParameterSampleReference Standard
LC-QTOF-MSRetention Time3.76 min3.78 min
GC-MSRetention Time3.08 min3.09 min
Data from the Center for Forensic Science Research & Education (CFSRE)

Proposed Protocol for Biological Samples (Blood/Urine)

While no casework data exists, the following is a proposed protocol for the extraction and analysis of 4F-MBZP from biological matrices, based on general procedures for NPS.

5.1 Sample Preparation (Blood/Urine)

  • To 1 mL of sample (blood, plasma, or urine), add an internal standard.

  • For urine, perform enzymatic hydrolysis to cleave any potential glucuronide conjugates.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix.

    • LLE: Adjust sample pH to basic (e.g., pH 9-10) and extract with a non-polar organic solvent (e.g., n-butyl chloride).

    • SPE: Use a mixed-mode cation exchange cartridge.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

Metabolism and Toxicity

There are currently no specific studies on the metabolism or toxicity of 4F-MBZP. Metabolism is expected to be similar to other piperazine derivatives, potentially involving hydroxylation of the aromatic ring and degradation of the piperazine moiety. Toxicity is also unknown, but due to its stimulant properties, adverse effects could include cardiovascular issues, seizures, and psychosis, similar to other benzylpiperazines.

Conclusion

4-fluoro MBZP is an emerging NPS that forensic toxicology laboratories should be aware of. While it has not yet been detected in forensic casework involving biological samples, validated methods for its identification in seized materials exist. The provided protocols for GC-MS and LC-QTOF-MS can be used for its detection. Further research is needed to determine its metabolic fate, pharmacological profile, and toxicity to aid in the interpretation of potential future toxicological findings.

References

Troubleshooting & Optimization

Technical Support Center: 4-fluoro MBZP Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is a novel psychoactive substance (NPS) classified as a piperazine.[1][2] As a relatively new compound, the primary challenges in its detection include the limited availability of well-characterized reference standards, potential for co-elution with structurally similar compounds, and a lack of extensive data on its metabolism and stability in biological matrices.[3][4] Furthermore, its recent emergence means it may not be included in many standard toxicology screening panels or mass spectral libraries.[3]

Q2: Which analytical methods are recommended for the detection and confirmation of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are the primary recommended methods for the detection and confirmation of this compound. These techniques provide the necessary sensitivity and specificity for unambiguous identification.

Q3: Are there any known isomers of this compound that could interfere with detection?

A3: Yes, fluorinated MBZP can exist in three positional isomeric forms: 2-fluoro MBZP, 3-fluoro MBZP, and this compound. While only this compound has been prominently identified in drug materials to date, the potential for the presence of other isomers necessitates the use of chromatographic techniques that can effectively separate them to avoid misidentification.

Q4: Is there any information on the stability of this compound in biological samples?

A4: While specific stability studies on this compound are not widely available, studies on other piperazine derivatives, like BZP, have shown that their stability can be influenced by the biological matrix and storage conditions. It is recommended to store samples at -20°C or lower to minimize degradation.

Troubleshooting Guides

GC-MS Analysis

Problem: Poor peak shape or tailing for this compound.

Possible Cause Suggested Solution
Active sites in the GC inlet or columnPerform inlet maintenance (replace liner, septum, and O-ring). Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Improper derivatization (if used)Ensure derivatizing agent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature. Note: Derivatization is often necessary for piperazines in GC-MS.
Sample matrix interferenceEnhance sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

Problem: No peak detected for this compound.

Possible Cause Suggested Solution
Analyte degradationCheck sample storage conditions and extraction procedure. This compound, being a piperazine, may be susceptible to degradation under certain pH or temperature conditions.
Insufficient concentrationConcentrate the sample extract. Ensure the initial sample volume was adequate. Check the instrument's limit of detection (LOD).
Mass spectrometer tuningVerify the MS is properly tuned according to the manufacturer's specifications.
LC-MS Analysis

Problem: Ion suppression or enhancement (Matrix Effects).

Possible Cause Suggested Solution
Co-eluting matrix components from biological samples (e.g., salts, phospholipids).Improve sample preparation with methods like SPE or LLE to remove interfering substances. Dilute the sample extract to reduce the concentration of matrix components. Modify the chromatographic gradient to better separate the analyte from matrix interferences.
High concentrations of non-volatile salts in the mobile phase.Use volatile mobile phase additives like ammonium formate or ammonium acetate.

Problem: Inconsistent retention time for this compound.

Possible Cause Suggested Solution
Column degradation or contaminationFlush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent mobile phase preparationPrepare fresh mobile phase daily and ensure accurate pH adjustment.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.

Experimental Protocols

GC-MS Analysis Protocol

This protocol is based on the methodology used by the Center for Forensic Science Research and Education (CFSRE).

  • Sample Preparation (Acid-Base Extraction):

    • To 1 mL of sample (e.g., urine, dissolved tablet), add an appropriate internal standard.

    • Acidify the sample with 0.1 M HCl.

    • Wash with an organic solvent (e.g., hexane) to remove acidic and neutral interferences. Discard the organic layer.

    • Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.

    • Extract the this compound into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Parameters:

    • Instrument: Agilent 5975 Series GC/MSD or equivalent.

    • Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan (m/z 40-550).

LC-QTOF-MS Analysis Protocol

This protocol is also based on the CFSRE methodology.

  • Sample Preparation (Dilution):

    • Dilute the sample (e.g., blood, serum, dissolved powder) in the initial mobile phase.

    • Centrifuge to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-QTOF-MS Parameters:

    • Instrument: Sciex X500R LC-QTOF-MS or equivalent.

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from isomers and matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Ion Source Gas 1: 50 psi.

      • Ion Source Gas 2: 60 psi.

      • Curtain Gas: 35 psi.

      • Temperature: 500°C.

      • Acquisition Mode: TOF-MS scan with information-dependent acquisition (IDA) for MS/MS.

Quantitative Data Summary

Table 1: Analytical Parameters for this compound Detection

ParameterGC-MSLC-QTOF-MSReference
Sample Preparation Acid-base extractionDilution in mobile phase
Molecular Ion (M+) m/z 208-
Protonated Molecule [M+H]+ -m/z 209.1449
Confirmation Retention time and mass spectral data comparison with a standard.Retention time and mass spectral data comparison with a standard.

Table 2: Illustrative Cross-Reactivity Data for Piperazine Analogs with Common Immunoassays (Hypothetical for this compound)

Note: Specific cross-reactivity data for this compound is not yet available. This table is for illustrative purposes based on general findings for piperazine-class compounds.

Immunoassay ScreenTarget AnalytePotential Cross-Reactivity of Piperazines
Amphetamine AssayAmphetamine/MethamphetamineLow to moderate, depending on the assay and the specific piperazine structure.
Ecstasy (MDMA) AssayMDMAVariable, some piperazines show significant cross-reactivity.
Phencyclidine (PCP) AssayPhencyclidineGenerally low, but structurally dissimilar compounds can sometimes cause unexpected cross-reactivity.

Visualizations

experimental_workflow GC-MS and LC-MS Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review sample Biological or Seized Sample gc_prep Acid-Base Extraction sample->gc_prep For GC-MS lc_prep Dilution in Mobile Phase sample->lc_prep For LC-MS gcms GC-MS Analysis gc_prep->gcms lcms LC-QTOF-MS Analysis lc_prep->lcms data_review Data Analysis and Confirmation gcms->data_review lcms->data_review rt_match Retention Time Match data_review->rt_match ms_match Mass Spectrum Match data_review->ms_match result Identification of this compound ms_match->result

Caption: Workflow for this compound detection.

troubleshooting_logic Troubleshooting Logic for No Analyte Peak cluster_instrument Instrument Issues cluster_sample Sample/Method Issues start No Peak Detected for this compound check_std Run a known standard? start->check_std instrument_ok Instrument is functioning correctly. check_std->instrument_ok Yes instrument_fail Check MS Tune Check for Leaks Verify Temperatures check_std->instrument_fail No sample_issue Review Sample Prep Check for Degradation Increase Concentration instrument_ok->sample_issue instrument_fail->start Re-run after fixing sample_issue->start Re-run after adjusting method_ok Method is likely appropriate.

Caption: Troubleshooting logic for peak absence.

References

Technical Support Center: 4-Fluoro MBZP and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the differentiation of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on distinguishing between the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers of methylbenzylpiperazine (MBZP).

Frequently Asked Questions (FAQs)

Q1: What are the structural isomers of this compound?

A1: this compound (4F-MBZP) has two structural isomers: 2-fluoro MBZP (2F-MBZP) and 3-fluoro MBZP (3F-MBZP). These isomers differ in the position of the fluorine atom on the benzyl ring. To date, only 4F-MBZP has been formally identified in drug materials.[1]

Q2: Why is it important to differentiate between these isomers?

A2: The position of the fluorine atom can significantly influence the pharmacological and toxicological properties of the molecule. Accurate identification is crucial for structure-activity relationship (SAR) studies, understanding metabolic fate, and ensuring the correct compound is being investigated in drug development and forensic analysis.

Q3: What analytical techniques are recommended for distinguishing between the fluoro-MBZP isomers?

A3: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[1]

Q4: Are reference standards available for all three isomers?

A4: Analytical reference standards are commercially available for this compound and 2-fluoro MBZP.[2][3] The availability of a reference standard for 3-fluoro MBZP is less certain, and its synthesis may be required for definitive confirmation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its isomers.

Issue 1: Co-elution of Isomers in Chromatography

Symptom: A single peak is observed in the chromatogram (GC or LC), but subsequent mass spectral analysis suggests the presence of more than one isomer.

Possible Cause: The chromatographic conditions are not optimized to resolve the positional isomers.

Troubleshooting Steps:

  • Modify the temperature program (GC):

    • Decrease the initial oven temperature.

    • Reduce the ramp rate (e.g., from 10°C/min to 5°C/min).

    • Incorporate an isothermal hold at an intermediate temperature.

  • Alter the mobile phase composition (LC):

    • Adjust the gradient profile to have a shallower increase in the organic solvent concentration.

    • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).

    • Change the pH of the aqueous phase.

  • Select a different chromatography column:

    • For GC, consider a column with a different stationary phase polarity (e.g., a phenyl-substituted column if a non-polar column was initially used).

    • For LC, try a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that can offer different selectivity for positional isomers.

Issue 2: Similar Mass Spectra Leading to Ambiguous Identification

Symptom: The mass spectra of the isomers are very similar, making it difficult to distinguish them based on fragmentation patterns alone.

Possible Cause: Positional isomers often produce similar fragment ions due to the fragmentation of the piperazine ring being the dominant pathway.

Troubleshooting Steps:

  • Focus on low-abundance fragment ions: Carefully examine the mass spectra for any unique, low-intensity ions that may be specific to one isomer.

  • High-Resolution Mass Spectrometry (HRMS): Utilize LC-QTOF-MS to obtain accurate mass measurements of precursor and product ions. This can help in assigning elemental compositions and potentially identifying subtle differences in fragmentation.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion for each isomer and perform collision-induced dissociation (CID). The resulting product ion spectra may show more significant differences than the full scan mass spectra.

  • Confirmation with a Reference Standard: The most reliable method for confirming the identity of an isomer is to compare its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions.

Issue 3: Difficulty in Interpreting NMR Spectra

Symptom: The ¹H or ¹³C NMR spectrum is complex, and assigning the signals to specific protons or carbons on the fluorinated benzyl ring is challenging.

Possible Cause: The fluorine atom introduces complex splitting patterns (coupling) with neighboring protons and carbons.

Troubleshooting Steps:

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will be different for each isomer. This is often the most direct NMR method for distinguishing them.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This can be particularly useful for identifying the carbon atom to which the fluorine is attached by observing its long-range couplings to nearby protons.

  • Comparison with Predicted Spectra: Use NMR prediction software to estimate the chemical shifts for each isomer and compare them to the experimental data.

Data Presentation

The following tables summarize the key analytical data for this compound. Data for 2-fluoro MBZP and 3-fluoro MBZP will be added as it becomes publicly available.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
CAS Number 144734-44-1
Chemical Formula C₁₂H₁₇FN₂
Molecular Weight 208.3 g/mol
Exact Mass [M+H]⁺ 209.1449

Table 2: Chromatographic and Mass Spectrometric Data for this compound

TechniqueParameterValueReference
GC-MS Retention Time3.76 min (Sample), 3.78 min (Standard)
LC-QTOF-MS Retention Time3.08 min (Sample), 3.09 min (Standard)
Mass Spec (EI) Molecular Ion [M]⁺m/z 208

Note: Chromatographic retention times are highly dependent on the specific method and instrumentation used and should be used for relative comparison under identical conditions.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on the methodology reported for the analysis of 4F-MBZP.

  • Sample Preparation: Perform an acid-base extraction of the sample.

  • Instrumentation: Agilent 5975 Series GC/MSD or equivalent.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/minute to 300°C.

    • Hold: 5 minutes at 300°C.

  • Injector:

    • Mode: Splitless.

    • Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Compare the retention time and mass spectrum of the unknown sample to a certified reference standard of this compound and other available isomers.

Protocol 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

This protocol is based on the methodology reported for the analysis of 4F-MBZP.

  • Sample Preparation: Dilute the sample in the initial mobile phase.

  • Instrumentation: Sciex X500R LC-QTOF-MS or equivalent.

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start with a low percentage of B (e.g., 5%).

    • Linearly increase the percentage of B to 95% over several minutes.

    • Hold at 95% B for a short period.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: TOF-MS and TOF-MS/MS (product ion scanning).

    • Collision Energy: A range of collision energies should be investigated to obtain informative fragment spectra.

  • Data Analysis: Compare the retention time, accurate mass of the precursor ion, and the product ion mass spectrum of the unknown sample to a certified reference standard.

Visualizations

Isomer_Differentiation_Workflow cluster_sample Sample Analysis cluster_analytical Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample Unknown Sample (Potentially containing fluoro-MBZP isomer) GCMS GC-MS Analysis Sample->GCMS Inject LCMS LC-QTOF-MS Analysis Sample->LCMS Inject NMR NMR Spectroscopy Sample->NMR Prepare & Analyze RT Retention Time Comparison GCMS->RT MS Mass Spectrum Comparison GCMS->MS LCMS->RT LCMS->MS NMR_Data NMR Chemical Shift & Coupling Analysis NMR->NMR_Data Confirmation Isomer Identification (2F, 3F, or 4F-MBZP) RT->Confirmation MS->Confirmation NMR_Data->Confirmation

Caption: Workflow for the differentiation of fluoro-MBZP isomers.

Troubleshooting_Logic Start Start: Ambiguous Isomer Identification Coelution Co-elution in Chromatography? Start->Coelution SimilarMS Similar Mass Spectra? Coelution->SimilarMS No OptimizeChroma Optimize Chromatographic Method (Gradient/Temp, Column) Coelution->OptimizeChroma Yes ComplexNMR Complex NMR Spectra? SimilarMS->ComplexNMR No UseHRMS Utilize HRMS and MS/MS SimilarMS->UseHRMS Yes Use2DNMR Acquire 19F and 2D NMR Spectra ComplexNMR->Use2DNMR Yes Confirmed Identification Confirmed ComplexNMR->Confirmed No OptimizeChroma->Confirmed UseHRMS->Confirmed Use2DNMR->Confirmed

Caption: Troubleshooting decision tree for isomer differentiation.

References

Navigating the Mass Spectrometry of 4-fluoro MBZP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

The new technical support center provides in-depth troubleshooting guides in a user-friendly question-and-answer format, addressing common experimental challenges. It also includes detailed experimental protocols and clearly structured data tables to facilitate the interpretation of mass spectral data.

Understanding the Fragmentation of 4-fluoro MBZP

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a definitive fingerprint for its identification. The fragmentation process is primarily driven by cleavage of the bonds adjacent to the nitrogen atoms in the piperazine ring and the benzylic position.

Key Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to produce more stable ions. The most prominent fragmentation pathways include:

  • Benzylic Cleavage: The bond between the benzyl group and the piperazine ring is susceptible to cleavage, leading to the formation of a stable fluorobenzyl cation.

  • Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage at various points, resulting in characteristic fragment ions.

Below is a diagram illustrating the proposed primary fragmentation pathway for this compound.

fragmentation_pathway cluster_M Molecular Ion cluster_fragments Fragment Ions M This compound (M⁺˙) m/z = 208 F1 Fluorobenzyl Cation m/z = 109 M:f0->F1:f0 Benzylic Cleavage F2 Piperazine Fragment m/z = 99 M:f0->F2:f0 Ring Cleavage F3 Methylpiperazine Cation m/z = 70 F2:f0->F3:f0 Loss of C2H3

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound.

m/zProposed Fragment IonRelative Intensity (%)
208[M]⁺˙ (Molecular Ion)5
109[C₇H₆F]⁺ (Fluorobenzyl cation)100 (Base Peak)
99[C₅H₁₁N₂]⁺30
70[C₄H₈N]⁺45
56[C₃H₆N]⁺25

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the standard procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it to a reference spectrum or the fragmentation pattern described in this guide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the mass spectrometry analysis of this compound and related compounds.

Q1: Why is the molecular ion peak (m/z 208) so weak or absent in my spectrum?

A: A weak or absent molecular ion peak is common for N-substituted piperazines under electron ionization conditions.[1] The energy of the electron beam (70 eV) is often high enough to cause immediate fragmentation of the molecular ion. To confirm the molecular weight, consider using a "softer" ionization technique such as chemical ionization (CI) or electrospray ionization (ESI).

Q2: I am seeing a prominent peak at m/z 91 instead of m/z 109. What could be the reason?

A: A peak at m/z 91 is the characteristic tropylium ion, which is the base peak for unsubstituted benzylpiperazine (BZP).[2][3] Its presence suggests that your sample may be contaminated with BZP or that you are analyzing the wrong compound. The m/z 109 peak is indicative of the fluorobenzyl cation and is a key marker for this compound.

Q3: My chromatogram shows poor peak shape (e.g., tailing). How can I improve it?

A: Peak tailing for amine-containing compounds is often due to interactions with active sites in the GC system (e.g., injector liner, column). To mitigate this:

  • Use a deactivated injector liner.

  • Ensure your GC column is in good condition and specifically designed for amine analysis if possible.

  • Consider derivatization of the analyte to block the active amine sites.

Q4: I am observing unexpected peaks in my mass spectrum. What are the possible sources?

A: Unexpected peaks can arise from several sources:

  • Contaminants: Impurities in the sample, solvent, or from the GC system can introduce extraneous peaks. Run a solvent blank to identify system-related peaks.

  • Adduct Ions: In ESI-MS, you might observe adducts with sodium ([M+Na]⁺) or other cations present in the mobile phase.

  • Background Noise: High background noise can obscure your analyte's peaks. Ensure proper tuning and maintenance of the mass spectrometer.

Q5: How can I differentiate this compound from its isomers (2-fluoro and 3-fluoro MBZP) using mass spectrometry?

A: The electron ionization mass spectra of positional isomers of fluorobenzylpiperazines are often very similar, making unequivocal differentiation by MS alone challenging. The primary fragmentation will likely still be the formation of the fluorobenzyl cation (m/z 109) and piperazine-related fragments. To distinguish between these isomers, chromatographic separation is key. Utilizing a high-resolution capillary GC column and carefully optimized temperature program should allow for their separation based on differences in their retention times. Confirmation would then be based on comparing the retention time and mass spectrum to a certified reference standard of each isomer.

This technical support guide represents our commitment to providing the scientific community with the necessary tools and information to address the challenges of modern analytical chemistry. For further assistance, please contact our technical support team.

References

overcoming matrix effects in 4-fluoro MBZP urine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) in urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in urine, with a focus on mitigating matrix effects.

Question 1: I am observing significant ion suppression for this compound, leading to poor sensitivity and reproducibility. What are the likely causes and how can I resolve this?

Answer:

Ion suppression is a common matrix effect in urine analysis, where co-eluting endogenous compounds interfere with the ionization of the target analyte in the mass spectrometer source.[1][2]

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: Urine is a complex matrix containing salts, urea, creatinine, and other endogenous substances that can cause ion suppression.[2][3] A simple "dilute-and-shoot" method may not be sufficient.

    • Recommended Action: Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Suboptimal Chromatographic Separation: If matrix components co-elute with this compound, ion suppression will occur.

    • Recommended Action: Optimize the liquid chromatography (LC) method. This can include adjusting the gradient, changing the mobile phase composition, or using a different analytical column to improve the separation of this compound from matrix interferences.

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in matrix effects between samples cannot be compensated for.

    • Recommended Action: Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.

Question 2: My recovery of this compound is inconsistent and lower than expected. What steps can I take to improve it?

Answer:

Low and variable recovery can be due to issues in the sample extraction and preparation steps. Since this compound is structurally similar to other synthetic cannabinoids and benzylpiperazines, its metabolites in urine may be present as glucuronide conjugates.

Troubleshooting Steps:

  • Enzymatic Hydrolysis: To cleave the glucuronide conjugates and improve the extraction of metabolites, a hydrolysis step using β-glucuronidase is recommended prior to extraction.

  • Optimize Extraction Protocol: The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE is critical.

    • For LLE: Test different organic solvents (e.g., ethyl acetate, 1-chlorobutane:isopropyl alcohol) to find the one that provides the best recovery for this compound.

    • For SPE: Select a sorbent that has a high affinity for this compound. A mixed-mode or polymeric sorbent can be effective. Optimize the wash and elution steps to maximize analyte recovery while minimizing the co-extraction of interfering substances.

  • pH Adjustment: The pH of the urine sample can significantly impact the extraction efficiency of this compound. Adjust the pH of the sample to optimize the charge state of the analyte for the chosen extraction method.

Question 3: How do I validate my method to ensure it is robust against matrix effects?

Answer:

Method validation is crucial to ensure the reliability of your results. Key experiments to assess and validate the control of matrix effects include:

  • Selectivity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences are present at the retention time of this compound and its internal standard.

  • Matrix Effect Assessment: This can be evaluated quantitatively. The matrix factor (MF) is calculated by comparing the peak area of the analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The use of a SIL-IS should normalize the MF.

  • Recovery: Determine the extraction recovery by comparing the analyte peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Accuracy and Precision: Analyze quality control (QC) samples at different concentrations on multiple days to ensure the method provides accurate and precise results in the presence of the matrix.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of urine analysis?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting substances present in the urine sample. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal as detected by the mass spectrometer, which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analogue?

A2: A SIL-IS has nearly identical chemical and physical properties to the analyte. This means it will co-elute chromatographically and behave similarly during sample preparation and ionization. Consequently, it experiences the same matrix effects as the analyte, allowing for effective normalization of the signal and more accurate quantification. A structural analogue may have different retention times and ionization efficiencies, making it less effective at compensating for matrix-induced variations.

Q3: What are the common sample preparation techniques to reduce matrix effects in urine analysis?

A3: The most common and effective techniques are:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. It is highly effective for cleaning up complex samples like urine.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the aqueous urine matrix into an immiscible organic solvent based on its solubility.

  • Dilute-and-Shoot: This involves simply diluting the urine sample before injection. While simple and fast, it is often insufficient for removing significant matrix effects and may lead to lower sensitivity.

Q4: Can I use a previously validated method for a similar compound for this compound analysis?

A4: While a method for a similar compound can be a good starting point, it is not a substitute for full method validation for this compound. Different compounds can exhibit different behaviors during extraction and analysis. A partial validation might be acceptable if the modifications are minor, but a cross-validation should be performed to compare the results from the two methods.

Quantitative Data Summary

The following tables summarize typical performance data for an LC-MS/MS method for a synthetic psychoactive substance like this compound in urine, after implementing robust sample preparation and using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.1 - 1 ng/mL
Intra-day Precision (%CV)< 15%4.5%
Inter-day Precision (%CV)< 15%6.8%
Accuracy (%Bias)± 15%-5.2% to 8.5%

Table 2: Matrix Effect and Recovery Assessment

AnalyteMatrix Factor (MF) without ISNormalized MF with SIL-ISExtraction Recovery (%)
This compound0.65 (Ion Suppression)0.9885% - 95%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 1 mL of urine supernatant, add 50 µL of β-glucuronidase solution and incubate at 60°C for 2 hours.

    • Allow the sample to cool and add 20 µL of the SIL-IS solution.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and SIL-IS from the cartridge with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and its SIL-IS.

Visualizations

MatrixEffectWorkflow Workflow for Overcoming Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Poor Sensitivity & Reproducibility Investigation Assess Matrix Effects (Post-column infusion or Post-extraction spike) Problem->Investigation SamplePrep Optimize Sample Prep (SPE or LLE) Investigation->SamplePrep LC_Method Optimize LC Separation Investigation->LC_Method SIL_IS Use Stable Isotope-Labeled Internal Standard Investigation->SIL_IS Validation Full Method Validation (Accuracy, Precision, Selectivity) SamplePrep->Validation LC_Method->Validation SIL_IS->Validation

Caption: A workflow diagram illustrating the steps to identify and overcome matrix effects in bioanalysis.

LogicalRelationship Logical Relationships in Matrix Effect Mitigation cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation Strategy cluster_outcome Outcome UrineMatrix Complex Urine Matrix (Salts, Urea, etc.) IonSuppression Ion Suppression/ Enhancement UrineMatrix->IonSuppression Cleanup Sample Cleanup (SPE/LLE) UrineMatrix->Cleanup addressed by Compensation Internal Standard (SIL-IS) IonSuppression->Compensation compensated by AccurateData Accurate & Reliable Quantitative Data IonSuppression->AccurateData negatively impacts Cleanup->AccurateData Compensation->AccurateData

Caption: The logical relationship between the cause of matrix effects and the strategies for their mitigation.

References

Technical Support Center: Analysis of 4-fluoro MBZP by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Question: Why am I seeing no signal or very low signal intensity for this compound?

Answer:

Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

  • Sample Preparation:

    • Ensure the sample concentration is within the instrument's detection limits. This compound is a novel psychoactive substance, and its concentration in samples may be unknown.[1][2] Consider preparing a dilution series of a certified reference standard to determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Verify the pH of your sample and mobile phases. As a piperazine derivative, this compound is a basic compound.[3] Acidic mobile phases (e.g., with 0.1% formic acid) will promote protonation and enhance signal in positive ion electrospray ionization (ESI).

  • Liquid Chromatography (LC) Conditions:

    • Poor Retention: If the compound is eluting too early (at or near the void volume), it may be co-eluting with matrix components, leading to ion suppression.[4] Adjust the mobile phase composition to increase retention. For a reverse-phase column (e.g., C18), this typically means starting with a lower percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Column Choice: Ensure you are using an appropriate column. A C18 column is a common starting point for small molecule analysis.

  • Mass Spectrometry (MS) Settings:

    • Incorrect MRM Transitions: Confirm that you are monitoring the correct precursor and product ions for this compound. The protonated molecule [M+H]+ should be used as the precursor ion.

    • Ion Source Parameters: Optimization of ion source parameters is critical.[5] These are instrument-dependent but include:

      • IonSpray Voltage: Ensure it is optimized for positive ion mode.

      • Gas Temperatures (Nebulizer and Auxiliary): Proper temperatures are needed for efficient desolvation.

      • Gas Flows (Nebulizer and Curtain): These affect droplet formation and prevent solvent clusters from entering the mass spectrometer.

    • Collision Energy (CE): This is a compound-dependent parameter that needs to be optimized for each MRM transition to achieve efficient fragmentation and a strong product ion signal.

Question: My chromatographic peak for this compound is showing significant tailing or broadening. What can I do to improve the peak shape?

Answer:

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here are common causes and solutions:

  • Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with acidic silanol groups on the silica-based column packing.

    • Mobile Phase Modifier: Add a small amount of a competing base, such as ammonium hydroxide, to the mobile phase, or use a buffer to maintain a consistent pH.

    • Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.

  • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

Question: I am observing a shift in the retention time for this compound between injections. What is causing this?

Answer:

Retention time shifts can lead to misidentification of the analyte. The following factors should be investigated:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of solvents and additives. Over time, volatile organic solvents can evaporate, changing the mobile phase composition. Prepare fresh mobile phases regularly.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is properly maintained.

  • Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.

Frequently Asked Questions (FAQs)

Question: What are the key chemical properties of this compound that I should consider for LC-MS/MS method development?

Answer:

Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method.

PropertyValueReference
Chemical FormulaC12H17FN2
Molecular Weight208.3 g/mol
Exact Mass [M+H]+209.1449
ClassPiperazine
Predicted NatureBasic

The presence of the piperazine ring makes the molecule basic, indicating that positive ion electrospray ionization (ESI+) will be the preferred mode of ionization. The exact mass of the protonated molecule is crucial for setting the precursor ion in your MS/MS method.

Question: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for this compound?

Answer:

Since this compound is a novel compound, established MRM transitions may not be readily available in the literature. The process involves both theoretical prediction and empirical optimization.

  • Precursor Ion Selection: The precursor ion will be the protonated molecule, [M+H]+, which has a mass-to-charge ratio (m/z) of 209.14.

  • Product Ion Selection:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Perform a product ion scan on the precursor ion (m/z 209.14) to identify the most abundant and stable fragment ions.

    • A proposed fragmentation pattern is illustrated in the diagram below.

  • Collision Energy (CE) Optimization:

    • For each potential MRM transition (precursor -> product), perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the maximum signal.

  • Selection of Quantifier and Qualifier Ions:

    • Choose the most intense and reproducible product ion as the quantifier for concentration measurements.

    • Select a second, less intense but still specific, product ion as the qualifier to confirm the identity of the analyte.

A hypothetical set of MRM transitions is provided below as a starting point for optimization.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentRole
209.14109.05Fluorotropylium ionQuantifier
209.1491.05Tropylium ionQualifier
209.1457.07C4H9+Qualifier

Question: What are the recommended starting parameters for an LC-MS/MS method for this compound?

Answer:

The following tables provide a good starting point for method development. These parameters should be systematically optimized for your specific instrumentation and application.

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterRecommended Starting Condition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient5% B to 95% B over 5 minutes

Table 2: Suggested Mass Spectrometry (MS) Parameters

ParameterRecommended Starting Condition
Ionization ModeElectrospray Ionization (ESI), Positive
IonSpray Voltage+5500 V
Curtain Gas30 psi
Nebulizer Gas (Gas 1)50 psi
Auxiliary Gas (Gas 2)50 psi
Nebulizer Temperature500 °C
Dwell Time50 ms

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration curve generation (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or urine samples.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard & Protein Precipitation (Acetonitrile) sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Quadrupole 1 (Q1) Select Precursor Ion (m/z 209.14) esi->ms1 ms2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) ms1->ms2 ms3 Quadrupole 3 (Q3) Select Product Ions ms2->ms3 detector Detector ms3->detector integrate Peak Integration detector->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

G start Low/No Signal for this compound check_std Is the reference standard viable? start->check_std Start Here check_ms Is there a signal in direct infusion? check_std->check_ms Yes issue_std Prepare fresh standard solutions. check_std->issue_std No check_lc Is the peak shape and retention acceptable? check_ms->check_lc Yes issue_ms Optimize MS parameters: - Ion Source Settings - MRM Transitions - Collision Energies check_ms->issue_ms No issue_matrix Investigate Matrix Effects: - Improve Sample Cleanup - Dilute Sample - Use Isotope-Labeled Internal Standard check_lc->issue_matrix No success Problem Resolved check_lc->success Yes issue_std->success issue_ms->success issue_lc Optimize LC method: - Mobile Phase - Gradient Profile - Column Chemistry issue_lc->success issue_matrix->issue_lc If still unresolved

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: 4-Fluoro MBZP Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

This compound is a novel psychoactive substance (NPS) classified as a piperazine derivative with stimulant properties. As a relatively new compound, its stability in biological matrices such as blood, plasma, and urine has not been extensively studied.[1][2] Understanding its stability is crucial for accurate quantification in pharmacokinetic, toxicokinetic, and forensic studies, as degradation can lead to underestimation of its concentration.

Q2: What are the recommended storage conditions for biological samples containing this compound?

While specific stability studies on this compound in biological matrices are limited, data from structurally similar benzylpiperazines provide guidance. For optimal stability, it is recommended to store biological samples at low temperatures. Storage at room temperature should be avoided due to the potential for significant degradation.[3]

Recommended Storage Conditions (Based on related compounds):

Biological MatrixShort-Term Storage (up to 72 hours)Long-Term Storage
Whole Blood4°C-20°C or -80°C
Plasma/Serum4°C-20°C or -80°C
Urine4°C-20°C or -80°C

Note: A stock solution of this compound in methanol is reported to be stable for at least one year when stored at -20°C.[4] The hydrochloride salt is stable for at least four years under the same conditions.[5]

Q3: What are the expected metabolic pathways for this compound?

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of the parent compound, benzylpiperazine (BZP), the primary metabolic routes are likely to be:

  • Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring.

  • N-dealkylation: Removal of the methyl group from the piperazine ring.

  • Piperazine ring opening: Cleavage of the piperazine ring structure.

These metabolic processes are primarily carried out by cytochrome P450 enzymes in the liver.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound Degradation during sample storage or processing: Storing samples at inappropriate temperatures (e.g., room temperature) can lead to significant loss of the analyte.Ensure samples are collected and stored immediately at 4°C for short-term and -20°C or below for long-term storage. Minimize freeze-thaw cycles.
Inefficient extraction: The chosen extraction method may not be optimal for this compound from the specific biological matrix.Optimize the extraction procedure. For plasma or blood, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An acid-base extraction has been noted as a suitable sample preparation method.
High variability in replicate samples Inconsistent sample handling: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.Standardize all steps of the sample preparation and extraction protocol. Use an internal standard to correct for variability.
Matrix effects in LC-MS/MS analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.Develop a robust chromatographic method to separate this compound from interfering matrix components. Evaluate and minimize matrix effects during method validation. Consider the use of a deuterated internal standard.
Peak tailing or poor peak shape in chromatography Suboptimal chromatographic conditions: The pH of the mobile phase or the column chemistry may not be suitable for the basic nature of this compound.Optimize the mobile phase composition, including pH and organic modifier concentration. Screen different analytical columns (e.g., C18, C8) to find the one that provides the best peak shape.
Active sites on the column or in the LC system: These can interact with the analyte, causing peak tailing.Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites.
Unexpected peaks in the chromatogram Metabolites of this compound: The presence of metabolites can result in additional peaks.If metabolite standards are available, confirm their identity by comparing retention times and mass spectra. If not, consider a metabolite identification study.
Contamination: Contamination from laboratory equipment, solvents, or other samples.Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. Analyze blank samples to check for contamination.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE) for Plasma/Blood

This protocol is a general guideline and should be optimized for your specific application.

  • To 100 µL of plasma or whole blood sample in a microcentrifuge tube, add 20 µL of an internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Method: LC-MS/MS for Quantification

The following are suggested starting conditions for developing an LC-MS/MS method for this compound.

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis Collect_Sample Collect Biological Sample (Blood, Plasma, Urine) Store_Sample Store Immediately Short-term: 4°C Long-term: -20°C / -80°C Collect_Sample->Store_Sample Add_IS Add Internal Standard Store_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for the analysis of this compound in biological samples.

signaling_pathway cluster_metabolism Predicted Metabolic Pathways of this compound Parent This compound Hydroxylation Hydroxylation (CYP450) Parent->Hydroxylation Phase I N_Dealkylation N-Dealkylation (CYP450) Parent->N_Dealkylation Phase I Ring_Opening Piperazine Ring Opening Parent->Ring_Opening Phase I Metabolite1 Hydroxy-4-fluoro MBZP Hydroxylation->Metabolite1 Metabolite2 N-desmethyl-4-fluoro MBZP N_Dealkylation->Metabolite2 Metabolite3 Ring-opened Metabolites Ring_Opening->Metabolite3

Caption: Predicted metabolic pathways of this compound based on benzylpiperazine metabolism.

References

Technical Support Center: 4-fluoro MBZP Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine) reference standards to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analytical reference standard categorized as a piperazine.[1][2] Its formal name is 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.[1][2][3] It is a novel psychoactive substance and is used in research and forensic applications.

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions depend on the form of the reference standard. For the solid hydrochloride salt, storage at -20°C is recommended, which should ensure stability for at least four years. For this compound supplied as a solution in methanol, storage at -20°C is also recommended, with a stability of at least one year. For other cathinone-based standards, freezer storage (-20°C) has been shown to provide the best stability.

Q3: How should I handle this compound upon receipt?

A3: Upon receipt, it is crucial to promptly store the reference standard at the recommended temperature of -20°C. Minimize exposure to light and ambient temperatures. If working with a solid form, it is advisable to prepare solutions in a controlled environment.

Q4: Can I store this compound solutions at room temperature?

A4: It is strongly advised against storing this compound solutions at room temperature. Studies on related compounds, such as synthetic cathinones, have shown significant degradation at room temperature, in some cases starting within three days. Stability is highly temperature-dependent.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound hydrochloride is soluble in PBS (pH 7.2) at concentrations of ≥10mg/mL and sparingly soluble in DMSO (1-10 mg/mL). The free base is available as a 10 mg/ml solution in methanol. When preparing solutions, it is important to use high-purity solvents. For cathinone analogs, acetonitrile-based working solutions have demonstrated greater stability than methanolic solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound reference standards.

Issue Possible Cause Recommended Action
Inconsistent or unexpected analytical results (e.g., lower than expected concentration, additional peaks in chromatogram) Degradation of the reference standard due to improper storage.1. Verify that the standard has been consistently stored at -20°C. 2. If using a solution, consider preparing a fresh stock from a solid standard. 3. Run a purity check on your standard using an appropriate analytical method (e.g., LC-MS, GC-MS).
Thermal decomposition during analysis.For GC-MS analysis, be aware that thermal degradation can occur. A study on the related compound 4-fluoromethylphenidate (4F-MPH) showed thermal decomposition in the GC system. Consider using a lower injection port temperature or an alternative analytical technique like LC-MS.
Contamination of the solvent or glassware.1. Use fresh, high-purity solvents for all preparations. 2. Ensure all glassware is thoroughly cleaned and dried before use.
Difficulty dissolving the solid standard Incorrect solvent selection or insufficient mixing.1. Confirm the solubility of your specific form of this compound (hydrochloride vs. free base). 2. Use sonication or gentle warming to aid dissolution, but avoid excessive heat to prevent degradation.
Visible changes in the appearance of the standard (e.g., discoloration) Potential degradation of the material.1. Do not use the standard if you observe any changes in its physical appearance. 2. Contact the supplier for a replacement.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended StabilitySource
Solid (hydrochloride)-20°C≥ 4 years
Solution (in methanol)-20°C≥ 1 year

Table 2: General Stability of Related Cathinone Compounds in Different Solvents and Temperatures

Compound ClassSolventStorage TemperatureObserved StabilitySource
Synthetic CathinonesMethanolRoom Temperature (20°C)Significant degradation observed in as little as 3 days.
Synthetic CathinonesMethanolFreezer (-20°C)Most stable condition with minimal degradation over 30 days.
Synthetic CathinonesAcetonitrileNot specifiedGenerally more stable than in methanol.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific solvent under various temperature conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound reference standard.

    • Dissolve the standard in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to minimize light exposure.

    • Divide the vials into three groups for storage at different temperatures:

      • Group A: Room Temperature (20°C)

      • Group B: Refrigerated (4°C)

      • Group C: Freezer (-20°C)

  • Time Points for Analysis:

    • Analyze samples from each group at designated time points: Day 0, Day 3, Day 7, Day 14, and Day 30.

  • Sample Analysis:

    • On each analysis day, retrieve one vial from each temperature group.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated analytical method, such as LC-MS.

    • Include a freshly prepared calibration curve in each analytical run to ensure accurate quantification.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration at Day 0.

    • A significant loss of concentration (e.g., >10%) indicates degradation under that storage condition.

Visualizations

TroubleshootingWorkflow start Inconsistent Analytical Results storage Verify Storage Conditions (-20°C) start->storage prepare_fresh Prepare Fresh Stock Solution storage->prepare_fresh Improper Storage thermal_check Consider Thermal Degradation (GC-MS) storage->thermal_check Proper Storage resolve Issue Resolved prepare_fresh->resolve purity_check Perform Purity Check (LC-MS) contamination_check Check for Contamination purity_check->contamination_check thermal_check->purity_check contamination_check->resolve No Contamination no_resolve Issue Persists contamination_check->no_resolve Contamination Found contact_supplier Contact Supplier no_resolve->contact_supplier

Caption: Troubleshooting workflow for inconsistent analytical results.

StabilityStudyWorkflow prep_stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store at Different Temperatures (20°C, 4°C, -20°C) aliquot->storage analysis Analyze at Time Points (Day 0, 3, 7, 14, 30) storage->analysis lcms LC-MS Analysis with Calibration Curve analysis->lcms evaluate Evaluate Concentration vs. Day 0 lcms->evaluate conclusion Determine Stability Under Each Condition evaluate->conclusion

References

Technical Support Center: 4-Fluoro MBZP Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 4-fluoro-methylbenzylpiperazine (4-fluoro MBZP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are the common analytical techniques for its detection?

A: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine derivative.[1] Due to its structural similarity to other benzylpiperazines, it is presumed to have stimulant effects.[1][2] The most common analytical techniques for the identification and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Q2: I am observing signal suppression or enhancement in my LC-MS/MS analysis of this compound. What is the likely cause and how can I mitigate it?

A: The phenomenon you are describing is likely due to the matrix effect . This is a common interference in LC-MS/MS analysis, especially in biological matrices like plasma, urine, or oral fluid.[3] The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting endogenous or exogenous compounds.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples like plasma.

    • Protein Precipitation: A simpler and faster method, suitable for samples like oral fluid. Acetonitrile is commonly used for this purpose.

    • Dilution: For less complex matrices like urine, a simple "dilute-and-shoot" approach may be sufficient, especially when using a less sensitive ionization technique like APCI.

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument has the capability, switching to APCI may reduce signal suppression.

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d8) will co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations and improving the accuracy and precision of quantification.

Potential Interferences in this compound Analysis

Several types of compounds can interfere with the analysis of this compound. These can be broadly categorized as metabolites, isomers, degradation products, and matrix components.

Metabolites

While specific metabolism studies on this compound are limited, data from structurally similar piperazine compounds, such as benzylpiperazine (BZP), suggest the following metabolic pathways are likely, leading to potential interferences:

  • Hydroxylation: The aromatic ring or other positions on the molecule can be hydroxylated.

  • N-dealkylation: The methyl group on the piperazine ring can be removed.

  • Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.

These metabolites may have similar chromatographic retention times and mass spectral fragmentation patterns to the parent drug, potentially causing interference.

Isomeric Interferences

This compound has two positional isomers: 2-fluoro MBZP and 3-fluoro MBZP. While only the 4-fluoro isomer has been reported in forensic casework to date, the possibility of encountering the other isomers exists. These isomers will have the same molecular weight and will likely exhibit similar fragmentation patterns in MS/MS, making chromatographic separation crucial for their differentiation.

Degradation Products

Halogenated compounds can be susceptible to degradation under certain analytical conditions (e.g., high temperatures in a GC inlet) or during storage. While specific degradation products of this compound have not been fully characterized, forced degradation studies on similar compounds can help to identify potential degradants that may interfere with analysis.

Matrix Components

Biological samples contain a multitude of endogenous compounds that can interfere with analysis. These include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.

  • Salts and other small molecules: Can alter the ionization efficiency.

  • Other drugs and their metabolites: If the subject has consumed other substances, these could co-elute and interfere with the analysis.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Plasma using SPE

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d8).

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elute: Elute the this compound and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method and may require modification based on your instrumentation and specific requirements.

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The precursor ion for this compound will be its protonated molecule [M+H]⁺. Product ions should be selected based on fragmentation studies of a reference standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound209.1Value 1Value 2
This compound-d8 (IS)217.1Value 3Value 4
Note: Specific product ion values need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is spe Solid-Phase Extraction add_is->spe evap Evaporate spe->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic start Signal Suppression/ Enhancement Observed? optimize_prep Optimize Sample Preparation (SPE/LLE) start->optimize_prep Yes end Accurate Quantification start->end No change_ion Switch to APCI (if available) optimize_prep->change_ion improve_chrom Improve Chromatographic Separation change_ion->improve_chrom use_is Use Stable Isotope-Labeled Internal Standard improve_chrom->use_is use_is->end

Caption: A troubleshooting decision tree for addressing matrix effects in this compound analysis.

References

dealing with ion suppression in 4-fluoro MBZP LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine).

Troubleshooting Guide

Ion suppression is a common matrix effect in LC-MS analysis where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[1] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Initial Assessment of Ion Suppression

A primary indication of ion suppression is a significantly lower signal response for this compound in a sample matrix compared to a clean solvent standard.

Table 1: Effect of Sample Preparation on this compound Signal Intensity

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Signal Suppression (%)
Protein Precipitation (Acetonitrile)45,000150,00070%
Liquid-Liquid Extraction (LLE)95,000150,00037%
Solid-Phase Extraction (SPE)130,000150,00013%

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different sample preparation techniques on ion suppression.

Experimental Protocols

1. Protocol for Evaluating Matrix Effect (Post-Extraction Spike Method)

This method quantifies the extent of ion suppression or enhancement.

  • Objective: To determine the matrix factor (MF) for this compound in the sample matrix.

  • Procedure:

    • Prepare Sample Set A: Spike this compound at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., methanol or mobile phase).

    • Prepare Sample Set B: Extract a blank sample matrix (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the extracted matrix with this compound at the same concentration as Set A.

    • Analysis: Inject both sets of samples into the LC-MS system and measure the peak area of this compound.

    • Calculation:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF value < 1 indicates ion suppression.

      • An MF value > 1 indicates ion enhancement.

      • An MF value = 1 indicates no matrix effect.

2. Protocol for Solid-Phase Extraction (SPE) of this compound

SPE is an effective technique for removing interfering matrix components.

  • Objective: To clean up the sample and reduce ion suppression.

  • Materials:

    • Mixed-mode cation exchange SPE cartridge

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Sample pre-treated with an acid (e.g., formic acid)

    • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

    • Elution: Elute the this compound with the elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Troubleshooting Workflow

If you suspect ion suppression is affecting your this compound analysis, follow this workflow to diagnose and resolve the issue.

IonSuppressionWorkflow start Poor Signal or Inconsistent Results for this compound check_matrix Evaluate Matrix Effect (Post-Extraction Spike) start->check_matrix is_suppression Ion Suppression Confirmed (MF < 0.9)? check_matrix->is_suppression optimize_prep Optimize Sample Preparation is_suppression->optimize_prep Yes end_bad No Ion Suppression Detected: Investigate Other Issues (e.g., Instrument Performance) is_suppression->end_bad No spe Implement SPE or LLE optimize_prep->spe dilute Dilute Sample optimize_prep->dilute optimize_chroma Optimize Chromatography spe->optimize_chroma dilute->optimize_chroma change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) optimize_chroma->change_column adjust_gradient Adjust Mobile Phase Gradient optimize_chroma->adjust_gradient use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) change_column->use_is adjust_gradient->use_is end_good Problem Resolved: Accurate Quantification use_is->end_good

Troubleshooting workflow for ion suppression.
Mechanism of Ion Suppression

Understanding the mechanism of ion suppression can aid in developing effective mitigation strategies. In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte (this compound) for access to the droplet surface for ionization or alter the physical properties of the droplets, hindering the ionization process.

IonSuppressionMechanism cluster_source ESI Source droplet Charged Droplet gas_phase_analyte [this compound+H]+ droplet->gas_phase_analyte Evaporation & Ionization gas_phase_matrix [Matrix+H]+ droplet->gas_phase_matrix Preferential Ionization analyte This compound analyte->droplet Enters matrix Matrix Component matrix->droplet Competes ms_inlet To Mass Analyzer gas_phase_analyte->ms_inlet Reduced Signal gas_phase_matrix->ms_inlet High Signal

References

Technical Support Center: Ensuring Accuracy in Low-Concentration 4-Fluoro MBZP Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate detection of 4-fluoro MBZP, particularly at low concentrations.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Signal or No Peak Detected for this compound

Question: I am not observing a peak for my low-concentration this compound standard or sample. What are the possible causes and how can I troubleshoot this?

Answer:

A lack of signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.

Potential CauseTroubleshooting Steps
Sample Degradation This compound, as a piperazine derivative, may be susceptible to degradation under certain conditions. Ensure that stock solutions are stored at -20°C in a stable solvent like methanol.[1] For biological matrices, samples should be stored at -20°C or 4°C for short-term storage to minimize degradation.[2] Prepare fresh working solutions and quality control (QC) samples for each analytical run.
Improper Sample Preparation Inefficient extraction can lead to significant analyte loss. For urine samples, consider ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) for rapid and efficient extraction.[3] For plasma, protein precipitation with acetonitrile is a common and effective method.[4] Supported liquid extraction (SLE) and solid-phase extraction (SPE) can also provide cleaner samples and are suitable for urine and other biological matrices.[5]
Incorrect Instrument Parameters Ensure that the mass spectrometer is set to the correct precursor and product ions for this compound. The protonated molecule [M+H]⁺ has an exact mass of 209.1449. Optimize MS/MS parameters, including collision energy and cone voltage, using a pure standard solution to maximize signal intensity.
Matrix Effects (Ion Suppression) Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source. To mitigate this, improve sample cleanup using techniques like SPE, dilute the sample, or modify the chromatographic method to separate this compound from interfering matrix components.
LC Method Not Optimized Suboptimal chromatographic conditions can lead to poor peak shape or co-elution with interfering compounds. Ensure the mobile phase composition and gradient are optimized for the separation of piperazine derivatives. A C18 column is commonly used for this class of compounds.
Issue 2: High Background Noise or Spurious Peaks

Question: My chromatogram shows a high baseline or multiple interfering peaks, making it difficult to accurately integrate the this compound peak. What should I do?

Answer:

High background noise and spurious peaks can obscure the analyte signal, leading to inaccurate quantification. The following table outlines common causes and solutions.

Potential CauseTroubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents or additives can introduce significant background noise.
Carryover from Previous Injections If a high-concentration sample was previously injected, analyte carryover can occur. Implement a rigorous needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Insufficient Sample Cleanup Complex biological matrices can introduce a multitude of endogenous compounds that may interfere with the analysis. Employ more effective sample preparation techniques such as solid-phase extraction (SPE) to remove interfering substances.
LC System Contamination Contamination can build up in the LC system over time. Flush the system, including the column, with a strong solvent to remove any accumulated contaminants.
Matrix Effects (Ion Enhancement) In some cases, co-eluting matrix components can enhance the ionization of certain molecules, leading to the appearance of unexpected peaks. As with ion suppression, optimizing sample cleanup and chromatography is crucial.
Issue 3: Inconsistent Retention Time for this compound

Question: The retention time for this compound is shifting between injections. How can I achieve consistent retention times?

Answer:

Consistent retention time is critical for accurate peak identification. Fluctuations can be caused by several factors related to the LC system and methodology.

Potential CauseTroubleshooting Steps
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.
Fluctuations in Mobile Phase Composition Use a high-quality pump capable of delivering a precise and stable mobile phase composition. Ensure solvents are properly degassed to prevent bubble formation, which can affect flow rate and retention time.
Changes in Column Temperature Employ a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can significantly impact retention times.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.
Air Bubbles in the System Air bubbles in the pump or flow path can cause pressure fluctuations and lead to inconsistent retention times. Purge the system thoroughly to remove any trapped air.

Frequently Asked Questions (FAQs)

Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for piperazine derivatives in biological samples?

A1: The LOD and LOQ for piperazine derivatives can vary depending on the specific compound, the biological matrix, the sample preparation method, and the analytical instrumentation used. However, published methods provide a general range. For example, a study on ten piperazine derivatives in urine using GC-MS/MS reported LODs of 0.3-2 ng/mL and an LLOQ of 10 ng/mL. Another study quantifying piperazine phosphate in human plasma via LC-ESI/MS/MS achieved an LOD of 0.01 µg/mL (10 ng/mL) and an LLOQ of 0.1 µg/mL (100 ng/mL). For a series of synthetic piperazines in blood and urine, a UFLC-ESI-MS/MS method was validated with limits of quantification in the range of 1-10 ng/mL.

Q2: How stable is this compound in standard solutions and biological samples?

A2: While specific stability studies for this compound in various biological matrices are not extensively published, information from manufacturers of reference standards indicates good stability. A solution of this compound in methanol is stable for at least one year when stored at -20°C. The hydrochloride salt of this compound is stable for at least four years under appropriate storage conditions. General studies on other piperazine derivatives suggest that storage at -20°C is recommended for biological samples to minimize degradation. It is always best practice to prepare fresh calibration and quality control samples for each analytical run.

Q3: What are the most common sample preparation techniques for analyzing this compound in biological matrices at low concentrations?

A3: For low-concentration analysis, effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like plasma and urine, leading to cleaner extracts and reduced matrix effects.

  • Supported Liquid Extraction (SLE): SLE offers a simplified and automatable alternative to traditional liquid-liquid extraction and has been shown to be effective for drug analysis in urine.

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile is a quick and straightforward method to remove the bulk of the protein content.

  • Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME): This is a rapid and efficient microextraction technique that has been successfully applied to the analysis of piperazine derivatives in urine.

Q4: What are the characteristic mass spectral fragments of this compound?

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of piperazine derivatives, which can be used as a reference for method development and validation for this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Piperazine Derivatives in Biological Matrices

Compound(s)MatrixMethodLODLOQ/LLOQReference
10 Piperazine DerivativesUrineGC-MS/MS0.3-2 ng/mL10 ng/mL
Piperazine PhosphateHuman PlasmaLC-ESI/MS/MS10 ng/mL100 ng/mL
8 Synthetic PiperazinesBlood & UrineUFLC-ESI-MS/MS-1-10 ng/mL
Benzylpiperazine (BZP)Human PlasmaLC-MS-5 ng/mL
Trifluoromethylphenylpiperazine (TFMPP)Human PlasmaLC-MS-5 ng/mL

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a general guideline based on methods for similar piperazine derivatives.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d8).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion [M+H]⁺ (m/z 209.1) to a characteristic product ion.

      • Internal Standard: Monitor the appropriate transition for the deuterated analog.

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol is adapted from methods for the analysis of piperazine derivatives in urine.

  • Sample Preparation (Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction):

    • To 1 mL of urine, adjust the pH to 12 with NaOH.

    • Add 100 µL of n-hexane (containing internal standard).

    • Sonicate for 3 minutes to disperse the solvent.

    • Centrifuge at 10,000 rpm for 3 minutes.

    • Collect the upper organic layer for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report Troubleshooting_Pathway Figure 2. Troubleshooting Pathway for Low Signal of this compound Start Low or No Signal for this compound Check_Standards Are fresh standards and QCs being used? Start->Check_Standards Prepare_New Prepare fresh standards and QCs Check_Standards->Prepare_New No Check_Sample_Prep Is sample preparation method validated for this analyte? Check_Standards->Check_Sample_Prep Yes Prepare_New->Check_Sample_Prep Optimize_Prep Optimize sample preparation (e.g., different SPE sorbent, extraction solvent) Check_Sample_Prep->Optimize_Prep No Check_MS_Params Are MS parameters optimized? Check_Sample_Prep->Check_MS_Params Yes Optimize_Prep->Check_MS_Params Optimize_MS Optimize MS parameters (e.g., collision energy, cone voltage) Check_MS_Params->Optimize_MS No Check_LC_Method Is chromatography optimal (peak shape, retention)? Check_MS_Params->Check_LC_Method Yes Optimize_MS->Check_LC_Method Optimize_LC Optimize LC method (e.g., gradient, mobile phase) Check_LC_Method->Optimize_LC No Consider_Matrix Investigate Matrix Effects (post-column infusion, standard addition) Check_LC_Method->Consider_Matrix Yes Optimize_LC->Consider_Matrix Resolved Issue Resolved Consider_Matrix->Resolved

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of an Analytical Method for 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like 4-fluoro MBZP (4-fluoromethylbenzylpiperazine) presents a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are paramount for the identification and quantification of these compounds. This guide provides a comparative overview of validated analytical methods applicable to this compound and related piperazine derivatives, focusing on experimental data and established protocols to aid researchers in selecting and implementing the most suitable approach.

The Analytical Landscape: LC-MS/MS vs. GC-MS

The two primary analytical techniques for the quantification of synthetic cathinones and piperazine derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for the analysis of NPS due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. This technique is particularly well-suited for complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique that provides excellent chromatographic separation and characteristic mass spectra. However, for many polar and thermally labile compounds, including some piperazine derivatives, derivatization is often required to improve volatility and thermal stability. This additional step can introduce variability and increase sample preparation time.

Comparative Performance of Analytical Methods

While specific quantitative validation data for a dedicated this compound analytical method is not extensively published, we can draw valuable insights from validated methods for structurally similar piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). The following tables summarize typical performance characteristics for LC-MS/MS and GC-MS methods used for the analysis of these related compounds.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Piperazine Derivatives

Validation ParameterTypical Performance Data
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
MatrixPlasma, Urine, Oral Fluid

Data compiled from various studies on piperazine derivatives.

Table 2: Performance Characteristics of a Validated GC-MS Method for Piperazine Derivatives

Validation ParameterTypical Performance Data
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 20 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 20%
MatrixWhole Blood, Urine

Data compiled from various studies on piperazine derivatives.

Experimental Protocols: A Step-by-Step Approach

The following protocols outline the general steps involved in the validation of an analytical method for this compound, adaptable for both LC-MS/MS and GC-MS techniques.

Sample Preparation
  • Matrix Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of this compound reference standard.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): A common and effective method for extracting piperazine derivatives.

    • Solid-Phase Extraction (SPE): Offers cleaner extracts and can be automated for higher throughput.

  • Derivatization (for GC-MS): If required, derivatize the extracted analytes to improve their chromatographic behavior. A common agent for piperazines is trifluoroacetic anhydride (TFAA).

  • Reconstitution: Evaporate the final extract to dryness and reconstitute in a suitable solvent compatible with the analytical instrument.

Analytical Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow based on ICH guidelines.[1][2][3]

Analytical Method Validation Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness stability Stability protocol->stability report Validation Report specificity->report linearity->report lod_loq->report accuracy->report precision->report robustness->report stability->report end Method Implementation report->end

Caption: A typical workflow for analytical method validation.

Signaling Pathway of this compound (Hypothesized)

While the precise pharmacological and toxicological profiles of this compound are not yet fully characterized, it is hypothesized to act as a stimulant, similar to other piperazine derivatives. The primary mechanism of action is likely the inhibition of dopamine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.

Hypothesized Signaling Pathway of this compound mbzp This compound dat Dopamine Transporter (DAT) mbzp->dat Blocks sert Serotonin Transporter (SERT) mbzp->sert Blocks da_reuptake Dopamine Reuptake Inhibition dat->da_reuptake ser_reuptake Serotonin Reuptake Inhibition sert->ser_reuptake da_increase Increased Extracellular Dopamine da_reuptake->da_increase ser_increase Increased Extracellular Serotonin ser_reuptake->ser_increase stimulant_effects Stimulant Effects da_increase->stimulant_effects ser_increase->stimulant_effects

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the identification and characterization of 4-fluoro methylbenzylidene piperazine (4-fluoro MBZP), a novel psychoactive substance. In the absence of a formal inter-laboratory proficiency study for this specific compound, this document compiles and compares data from published analytical techniques to serve as a benchmark for researchers and forensic laboratories.

Introduction

This compound is a synthetic piperazine derivative that has recently emerged on the illicit drug market.[1][2] Accurate and reliable analytical methods are crucial for its identification in seized materials and for toxicological screening. This guide summarizes the key analytical techniques that have been successfully employed for the characterization of this compound.

Quantitative Data Summary

While direct inter-laboratory quantitative performance metrics are not available, the following table summarizes the instrumental parameters reported for the primary analytical techniques used in the identification of this compound.

Analytical TechniqueInstrumentKey ParametersApplication
Gas Chromatography - Mass Spectrometry (GC-MS)Agilent 5975 Series GC/MSD or similarSample Preparation: Acid-base extraction. Column: Non-polar or medium-polarity capillary column. Carrier Gas: Helium. Injection Mode: Splitless. Ionization Mode: Electron Ionization (EI).[1]Identification and confirmation based on retention time and mass spectral data comparison with a reference standard.[1]
Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)Sciex X500R LC-QTOF-MS or similarSample Preparation: Dilution in mobile phase. Mobile Phase: Gradient elution with an aqueous buffer and organic solvent (e.g., methanol or acetonitrile). Ionization Mode: Electrospray Ionization (ESI).[1]High-resolution mass spectrometry for accurate mass determination and structural elucidation.
Nuclear Magnetic Resonance (NMR) SpectroscopyNot specified1H NMR, 13C NMR, and 2D NMR spectra are typically acquired.Unambiguous structure elucidation of the molecule.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. The following sections outline the methodologies cited for the analysis of this compound and related piperazine derivatives.

1. Gas Chromatography - Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: An acid-base extraction is a common method for preparing samples for GC-MS analysis. The aim is to isolate the analyte of interest from the sample matrix.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Injection Mode: A splitless injection is often employed for trace analysis.

    • Temperature Program: A temperature gradient is utilized to ensure the separation of the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

    • Scan Type: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.

2. Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

  • Sample Preparation: Samples are typically diluted in the mobile phase before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: Injection volumes are generally between 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) is used to generate ions for mass analysis.

    • Analysis: High-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of the elemental composition of the analyte and its fragments.

Workflow for Novel Psychoactive Substance Analysis

The following diagram illustrates a typical workflow for the identification and characterization of a novel psychoactive substance like this compound.

NPS_Analysis_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Elucidation Presumptive_Testing Presumptive Testing (e.g., Colorimetric Tests) GC-MS_Screening GC-MS Screening Presumptive_Testing->GC-MS_Screening Tentative ID LC-QTOF-MS LC-QTOF-MS (Accurate Mass) GC-MS_Screening->LC-QTOF-MS Further Analysis NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) LC-QTOF-MS->NMR_Spectroscopy Definitive Structure Reference_Standard Reference Standard Comparison NMR_Spectroscopy->Reference_Standard Confirmation Data_Analysis Data Analysis & Reporting Reference_Standard->Data_Analysis Final Report Seized_Sample Seized Sample Seized_Sample->Presumptive_Testing Initial Analysis

References

Comparative Potency Analysis: 4-fluoro-N-methylbenzylpiperazine (4-fluoro MBZP) vs. N-benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological potency of 4-fluoro-N-methylbenzylpiperazine (4-fluoro MBZP) and N-benzylpiperazine (BZP). Due to the novelty of this compound, publicly available research on its specific potency is limited. Therefore, this comparison relies on the established pharmacological profile of BZP and inferences about this compound based on its structural similarity.

Overview

N-benzylpiperazine (BZP) is a well-documented synthetic stimulant that primarily affects the central nervous system.[1] It has been shown to possess amphetamine-like effects, though it is estimated to be 10 to 20 times less potent than amphetamine.[2][3] BZP's mechanism of action involves the release and inhibition of the reuptake of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][4]

This compound is a more recent derivative of benzylpiperazine. While its exact pharmacological and toxicological properties have not been extensively studied, its structural similarity to BZP suggests it likely shares a similar mechanism of action, acting as a stimulant by modulating dopaminergic and serotonergic systems. The addition of a fluorine atom to the benzyl ring may influence its potency and metabolic profile, a common strategy in medicinal chemistry to alter a compound's properties.

Quantitative Data Summary

Direct comparative studies providing quantitative data on the potency of this compound are not yet available in published literature. The following table summarizes the available quantitative data for BZP's effects on neurotransmitter release.

CompoundAssayTargetEC50 (nM)Reference
N-benzylpiperazine (BZP) Neurotransmitter ReleaseDopamine Transporter (DAT)175
Neurotransmitter ReleaseNorepinephrine Transporter (NET)62
Neurotransmitter ReleaseSerotonin Transporter (SERT)6050
4-fluoro-N-methylbenzylpiperazine (this compound) --Data Not Available-

Experimental Protocols

The following is a generalized protocol for determining the potency of psychoactive compounds like BZP and could be applied to this compound in future studies. This protocol is based on established in vitro methods for assessing neurotransmitter transporter function.

In Vitro Neurotransmitter Release Assay

  • Cell Culture: Human embryonic kidney (HEK 293) cells are cultured and stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Preparation of Cells: Cells are plated in 24-well plates and grown to confluence. The growth medium is then removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Neurotransmitter Loading: Cells are incubated with a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.

  • Compound Incubation: After washing to remove excess radiolabeled neurotransmitter, cells are incubated with varying concentrations of the test compound (BZP or this compound) for a specified period (e.g., 30 minutes) at 37°C.

  • Measurement of Neurotransmitter Release: The supernatant is collected, and the amount of released radiolabeled neurotransmitter is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal release (EC50) is calculated using a dose-response curve.

Signaling Pathways and Mechanisms of Action

BZP and, presumably, this compound, exert their stimulant effects by interacting with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates the signal. By inhibiting these transporters and promoting neurotransmitter release, BZP increases the concentration of dopamine, norepinephrine, and serotonin in the synapse, leading to enhanced neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles Dopamine Dopamine Vesicles->Dopamine Release Norepinephrine Norepinephrine Vesicles->Norepinephrine Release Serotonin Serotonin Vesicles->Serotonin Release BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits & Reverses NET Norepinephrine Transporter (NET) BZP->NET Inhibits & Reverses SERT Serotonin Transporter (SERT) BZP->SERT Inhibits & Reverses This compound This compound This compound->DAT Assumed Inhibition & Reversal This compound->NET Assumed Inhibition & Reversal This compound->SERT Assumed Inhibition & Reversal Dopamine->DAT Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds Serotonin->SERT Reuptake Serotonin->Receptors Binds

Caption: General mechanism of action for BZP and assumed mechanism for this compound.

Conclusion

While BZP has a well-characterized, albeit moderate, potency as a monoamine releaser and reuptake inhibitor, the potency of this compound remains to be experimentally determined. Based on its chemical structure, it is hypothesized to have a similar pharmacological profile to BZP. However, the introduction of the fluorine atom could potentially alter its binding affinity for monoamine transporters, its metabolic stability, and its overall potency. Further in vitro and in vivo studies are necessary to elucidate the specific pharmacological characteristics of this compound and to draw a definitive comparison with BZP. Researchers are encouraged to conduct such studies to fill the existing data gap.

References

The Evolving Landscape of Piperazine Derivatives: A Comparative Analysis of Receptor Affinity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 4-fluoro MBZP's anticipated receptor profile with established piperazine-based compounds, providing crucial data for researchers in pharmacology and drug development.

For Immediate Release

In the dynamic field of neuroscience and psychopharmacology, understanding the nuanced interactions between novel psychoactive substances and central nervous system receptors is paramount. This guide offers a comparative analysis of the anticipated receptor affinity profile of 4-fluoro methylbenzylpiperazine (this compound) against a backdrop of well-characterized piperazine derivatives, including 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Due to the novelty of this compound, direct receptor binding data is not yet available in published literature. Therefore, this comparison relies on the established profiles of its structural analogues to forecast its likely pharmacological characteristics.

Introduction to Piperazine Derivatives

Piperazine and its derivatives represent a broad class of chemical compounds with diverse pharmacological applications, ranging from anxiolytics and antidepressants to recreational stimulants. Their mechanism of action is primarily centered on their ability to bind to and modulate the activity of various neurotransmitter receptors and transporters in the brain, particularly those involved in the dopamine and serotonin systems. This guide will delve into the quantitative receptor binding data of key piperazine compounds to provide a comparative framework for the potential activity of this compound.

Comparative Receptor Affinity Profile

The following table summarizes the in vitro receptor binding affinities (Ki, in nanomolar concentrations) of several piperazine derivatives and reference compounds at key dopamine and serotonin receptors and transporters. Lower Ki values indicate a higher binding affinity. It is important to reiterate that data for this compound is not yet available; its profile is hypothesized based on the known effects of fluorination and the pharmacology of its parent compound, MBZP. The effects of MBZP itself are reported to be similar to, but weaker than, BZP, with an added adrenergic blocking activity[1].

CompoundD₂ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)5-HT₂ₒ Receptor (Ki, nM)Dopamine Transporter (DAT) (EC₅₀, nM)Serotonin Transporter (SERT) (EC₅₀/IC₅₀, nM)
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
MBZP Weak/Not ReportedWeak/Not ReportedWeak/Not ReportedNot AvailableNot Available
BZP >10,000>10,000>10,000175 (release)6050 (release)[2]
mCPP >10,000[3]32.1[4]3.4[4]Not Available230
TFMPP >10,000160-26962No Effect121 (release)
d-Amphetamine Not Applicable (Releaser)Not ApplicableNot Applicable25 (release)1765 (release)
Cocaine Not Applicable (Reuptake Inhibitor)Not ApplicableNot Applicable96.5 (inhibition)304 (inhibition)

EC₅₀ values for BZP and d-Amphetamine reflect their potency as monoamine releasers, while the IC₅₀ value for Cocaine and mCPP reflects its potency as a reuptake inhibitor.

Experimental Methodologies

The receptor binding affinities presented in this guide are typically determined through in vitro radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.

Radioligand Binding Assay Protocol

A standard competitive radioligand binding assay involves the following steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human embryonic kidney (HEK) 293 cells transfected to express dopamine D₂ or serotonin 5-HT₂ₐ receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule with high affinity and specificity for the target receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) is incubated with the receptor-containing membranes.

  • Competition: Varying concentrations of the unlabeled test compound (e.g., a piperazine derivative) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Transfected Cells) Incubation Incubation (Competition for Binding) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., Piperazine) TestCompound->Incubation Filtration Filtration (Separation of Bound vs. Free) Incubation->Filtration Separation Scintillation Scintillation Counting (Quantification of Radioactivity) Filtration->Scintillation Measurement DataAnalysis Data Analysis (IC50 and Ki Determination) Scintillation->DataAnalysis Calculation

A simplified workflow of a competitive radioligand binding assay.

Key Signaling Pathways

The functional effects of piperazine derivatives are dictated by the signaling cascades initiated upon binding to their respective receptors. The primary targets are often G-protein coupled receptors (GPCRs), such as the dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gi/o proteins. Activation of the D₂ receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. D₂ receptors can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

D2_Signaling_Pathway Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse phosphorylates

A simplified diagram of the dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Signaling

The serotonin 5-HT₂ₐ receptor is a subtype of the 5-HT₂ receptor family and is coupled to Gq/11 proteins. Upon activation by an agonist, the 5-HT₂ₐ receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to a physiological response.

Discussion and Conclusion

While the precise receptor affinity profile of this compound remains to be empirically determined, the data from its structural analogs provide a valuable predictive framework. The parent compound, MBZP, is known to have weaker stimulant effects than BZP, which primarily acts as a dopamine and norepinephrine releaser with much lower affinity for the serotonin transporter. The addition of a fluorine atom to the benzyl ring, as seen in this compound, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity for various receptors. Generally, fluorination can increase metabolic stability and may enhance binding affinity.

Based on the profiles of related piperazines, it is plausible that this compound will exhibit activity at dopamine and serotonin receptors or transporters. The subjective effects of TFMPP, a fluorinated piperazine, are reported to resemble those of amphetamine-type stimulants but also include effects associated with serotonin release or binding. It is therefore reasonable to hypothesize that this compound may possess a mixed dopaminergic and serotonergic profile.

This comparative guide underscores the importance of empirical data in characterizing novel psychoactive substances. Future radioligand binding studies on this compound are essential to definitively elucidate its receptor affinity profile and to understand its potential pharmacological and toxicological effects. The experimental protocols and signaling pathway information provided herein offer a foundational context for such future research endeavors. Researchers and drug development professionals are encouraged to utilize this guide as a preliminary resource while awaiting definitive experimental data on this compound.

References

A Comparative Guide to the Metabolic Profiling of Novel Psychoactive Substances in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacological and toxicological profiles, identifying biomarkers of exposure, and developing effective analytical detection methods. While specific metabolic data for the recently identified compound 4-fluoro MBZP (4F-MBZP) in human liver microsomes (HLM) is not yet available in published literature, this guide provides a framework for such an investigation.[1][2] By comparing the established methodologies and metabolic profiles of other NPS, researchers can anticipate the metabolic pathways of new compounds like 4F-MBZP and design appropriate experimental strategies.

This guide will detail the experimental protocols for in vitro metabolism studies using HLM, present comparative data from different classes of NPS, and visualize the typical experimental workflow.

Experimental Protocols

The in vitro study of drug metabolism in human liver microsomes is a well-established method for predicting Phase I and, to some extent, Phase II metabolic pathways.[3] The following protocols are synthesized from methodologies reported in the study of various NPS.

Phase I Metabolism Assay in Human Liver Microsomes

This procedure is designed to identify metabolites formed through oxidative, reductive, and hydrolytic reactions catalyzed by enzymes such as cytochrome P450s (CYPs).

  • Reagents and Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound (e.g., this compound)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) or methanol (for reaction termination)

    • Internal standard (for quantification)

  • Incubation Procedure:

    • A typical incubation mixture contains the test compound (at a specified concentration, e.g., 1-10 µM), HLM (e.g., 0.5-1 mg/mL protein), and phosphate buffer.[4]

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • The reaction is allowed to proceed at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is terminated by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[5]

  • Sample Analysis:

    • After termination, samples are centrifuged to pellet the precipitated protein.

    • The supernatant is transferred for analysis, typically by liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to identify and characterize the metabolites.

Metabolic Stability and Clearance Determination

To compare the metabolic stability of different compounds, their rate of disappearance is monitored over time.

  • Procedure:

    • The incubation is performed as described above.

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The concentration of the parent drug remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Comparative Metabolic Data of Novel Psychoactive Substances

The metabolic pathways and clearance rates of NPS can vary significantly depending on their chemical structure. The following table summarizes findings for several synthetic cannabinoids and cathinones, providing a basis for what might be expected for other NPS.

Compound ClassExample CompoundMajor Metabolic PathwaysIn Vitro Half-Life (min) in HLMIntrinsic Clearance (mL/min/mg) in HLMReference
Synthetic Cannabinoids PX-1Amide hydrolysis, Indole monohydroxylation15.1 ± 1.020.046
PX-2Amide hydrolysis, Defluorination, Pentyl-monohydroxylation3.4 ± 0.270.202
PX-3Oxidative deamination, Amide hydrolysis5.2 ± 0.890.133
CUMYL-PICAOxidative transformations, GlucuronidationRapid clearanceNot specified
5F-CUMYL-PICAOxidative transformations, GlucuronidationRapid clearanceNot specified
Synthetic Cathinones 4-MPDReduction of oxo group, N-demethylation, 4'-methyl hydroxylationNot specifiedNot specified
4F-PHPHydroxylation, Reduction of oxo group, GlucuronidationNot specifiedNot specified

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic profiling of a novel psychoactive substance using human liver microsomes.

Metabolic_Profiling_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data_interpretation Data Interpretation reagents Prepare Reagents: - Human Liver Microsomes (HLM) - Test Compound (e.g., this compound) - NADPH Regenerating System - Buffers incubation Incubate at 37°C: 1. Pre-warm HLM, buffer, and test compound. 2. Initiate reaction with NADPH. 3. Collect samples at time points. reagents->incubation Start Experiment termination Terminate Reaction: Add cold acetonitrile to precipitate proteins. incubation->termination centrifugation Centrifuge to pellet protein. termination->centrifugation analysis LC-HRMS Analysis: Analyze supernatant for parent compound and metabolites. centrifugation->analysis metabolite_id Metabolite Identification: - High-resolution mass - Fragmentation patterns analysis->metabolite_id kinetics Kinetic Analysis: - Calculate half-life (t½) - Determine intrinsic clearance (CLint) analysis->kinetics pathway_elucidation Pathway Elucidation: Determine metabolic transformations (e.g., hydroxylation, glucuronidation). metabolite_id->pathway_elucidation

Experimental workflow for in vitro metabolic profiling in HLM.

Conclusion

While the metabolic profile of this compound remains to be elucidated, the established methodologies for studying NPS in human liver microsomes provide a clear path forward. Based on the data from other NPS, it is likely that this compound will undergo Phase I metabolism involving reactions such as N-dealkylation and hydroxylation, followed by Phase II conjugation reactions. The comparative data on metabolic stability and clearance rates highlight the variability among different NPS classes, underscoring the importance of empirical studies for each new compound. The workflow and protocols detailed in this guide offer a robust framework for researchers to investigate the metabolic fate of this compound and other emerging psychoactive substances, contributing to a better understanding of their potential effects and risks.

References

Cross-Reactivity of 4-Fluoro MBZP in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including synthetic piperazine derivatives, presents a significant challenge for toxicological screening. Immunoassays, the primary method for initial drug screening, can be susceptible to cross-reactivity from these unforeseen compounds. This guide provides a comparative analysis of the potential cross-reactivity of 4-fluoro MBZP (4-fluorobenzylpiperazine) and related benzylpiperazine analogues in common immunoassays. Due to a lack of specific studies on this compound, this guide draws comparisons from data on the most well-studied compound in this class, benzylpiperazine (BZP).

Understanding the Challenge: Designer Drugs and Immunoassays

Designer drugs are synthetic analogues of illicit drugs, created to mimic their pharmacological effects while evading detection and legal regulation.[1] Immunoassay screening tests are based on the principle of competitive binding, where an antibody binds to a target analyte.[2] If a compound is structurally similar to the target drug, it may also bind to the antibody, leading to a presumptive-positive result, also known as a false positive.[2] Conversely, some structurally related compounds may not be detected, leading to false-negative results.[1] This variability in cross-reactivity is a significant limitation of immunoassay-based screening.[3]

Benzylpiperazine (BZP) and its Analogues

Benzylpiperazine (BZP) is a psychoactive stimulant belonging to the piperazine class of designer drugs, with effects similar to amphetamine. It and its derivatives, such as 1-(4-fluorobenzyl)-piperazine (FBZP) and 4-methyl-1-benzylpiperazine (MBZP), are often found in illicit "party pills". The structural similarity of these compounds to amphetamine and methamphetamine raises the potential for cross-reactivity in immunoassays designed to detect these traditional drugs of abuse.

Comparative Cross-Reactivity Data

CompoundImmunoassay TargetAssay Type/ManufacturerConcentration TestedResultReference
Benzylpiperazine (BZP)MethamphetamineSyva 'RapidTest d.a.u.'10 µg/mlPositive
Benzylpiperazine (BZP)AmphetamineSyva 'RapidTest d.a.u.'100 µg/mlNegative
Benzylpiperazine (BZP)MethamphetamineAcon Test100 µg/mlNegative

Note: The high concentrations required to elicit a positive result in some cases indicate a low level of cross-reactivity. It is plausible that this compound would exhibit a similar pattern of low-level cross-reactivity with amphetamine and methamphetamine immunoassays. For definitive detection, more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are necessary.

Experimental Protocol: Competitive ELISA for BZP Screening

For laboratories seeking to develop or validate screening methods for benzylpiperazine derivatives, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a viable approach. Specific polyclonal antibodies for BZP have been developed for this purpose.

Objective: To determine the presence and concentration of BZP or its cross-reactive analogues in a sample.

Materials:

  • Microtiter plate pre-coated with BZP-specific polyclonal antibodies

  • BZP standards of known concentrations (e.g., 5, 10, 25, 50, 100, 250 ng/mL)

  • BZP-Horseradish Peroxidase (HRP) enzyme conjugate

  • Urine or blood samples (appropriately diluted)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate reagent (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute urine (e.g., 1:20) and blood (e.g., 1:10) samples with an appropriate buffer.

  • Competitive Binding:

    • Add a small volume of the prepared standards and samples to the respective wells of the antibody-coated microtiter plate (e.g., 10 µL for urine, 20 µL for blood).

    • Add the BZP-HRP enzyme conjugate to each well (e.g., 100 µL).

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding between the BZP in the sample/standard and the BZP-HRP conjugate for the fixed number of antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add the TMB substrate reagent to each well.

    • Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow the HRP enzyme to catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Analysis: The intensity of the color is inversely proportional to the concentration of BZP in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of BZP in the samples can then be interpolated from this curve.

Visualizing the Workflow

The following diagrams illustrate the competitive immunoassay principle and a typical experimental workflow for cross-reactivity testing.

Competitive_Immunoassay_Principle cluster_0 Negative Sample (No Drug Present) cluster_1 Positive Sample (Drug Present) Antibody_N Antibody Enzyme_Conjugate_N Enzyme-Labeled Drug Antibody_N->Enzyme_Conjugate_N Binds Substrate_N Substrate Enzyme_Conjugate_N->Substrate_N Acts on Color_N Strong Color Signal Substrate_N->Color_N Produces Antibody_P Antibody Drug_P Drug in Sample Antibody_P->Drug_P Binds Enzyme_Conjugate_P Enzyme-Labeled Drug Drug_P->Enzyme_Conjugate_P Competes with Substrate_P Substrate Enzyme_Conjugate_P->Substrate_P Less binding No_Color_P Weak/No Color Signal Substrate_P->No_Color_P Produces

Caption: Competitive Immunoassay Principle

Caption: Cross-Reactivity Testing Workflow

Conclusion

While specific data for this compound is scarce, the available information on BZP suggests that fluorinated and methylated analogues are likely to exhibit some degree of cross-reactivity with certain methamphetamine immunoassays, though likely at high concentrations. This underscores the critical need for confirmatory testing of presumptive positive results by more specific methods like GC-MS or LC-MS/MS, especially when the use of designer drugs is suspected. The development of more specific immunoassays for classes of designer drugs, such as the BZP ELISA, is a crucial step in improving the accuracy of toxicological screening. Researchers and clinicians should remain aware of the limitations of current immunoassays and consult manufacturer's package inserts for known cross-reactants.

References

A Comparative Guide to the Development of a Validated LC-MS/MS Method for 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS). As a new entry in the illicit drug market, robust and validated analytical methods are crucial for its identification and quantification in forensic toxicology and clinical research.[1][2]

This document details a proposed experimental protocol for LC-MS/MS, outlines key validation parameters, and compares its performance with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Proposed LC-MS/MS Method for this compound Quantification

LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantifying low levels of target analytes in complex biological matrices. The method combines the separation capabilities of liquid chromatography with the precise detection and fragmentation of tandem mass spectrometry.[3]

Experimental Protocol

This protocol is based on established methods for the analysis of synthetic cathinones and piperazine derivatives.[1][4]

1. Sample Preparation (Human Plasma)

  • Standard Preparation: Prepare stock solutions of this compound and a suitable internal standard (e.g., 1-benzylpiperazine-d7) in methanol. Serially dilute to create calibration standards and quality control (QC) samples.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V

  • MRM Transitions (Predicted for this compound, C₁₂H₁₇FN₂):

    • Precursor Ion [M+H]⁺: m/z 209.15

    • Quantifier Product Ion: To be determined empirically by infusing a standard solution. A plausible fragmentation would involve the loss of the fluorobenzyl group.

    • Qualifier Product Ion: A second, distinct fragment ion for identity confirmation.

Method Validation Parameters

The proposed method would be validated according to established guidelines to ensure reliability. The expected performance is summarized below.

ParameterSpecificationExpected Performance
Linearity Calibration curve with R² > 0.990.5 - 200 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3~0.1 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10; Precision <20%0.5 ng/mL
Accuracy Within ±15% of nominal value (±20% at LOQ)85-115%
Precision (Intra- & Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)< 15%
Selectivity No significant interfering peaks at the retention time of the analyteHigh
Matrix Effect Minimal ion suppression or enhancementTo be assessed, typically compensated by internal standard
Recovery Consistent and reproducible extraction efficiency> 80%

Alternative Analytical Methodologies

While LC-MS/MS is ideal for quantification, other techniques are valuable for the identification and confirmation of NPS like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic technique used in forensic toxicology. It separates compounds based on their volatility in a gas stream before detection by a mass spectrometer.

  • Protocol Summary: Samples typically undergo liquid-liquid extraction. For polar compounds like piperazines, derivatization may be required to improve thermal stability and chromatographic peak shape.

  • Advantages: Provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established libraries for confident identification.

  • Limitations: Not suitable for thermally labile compounds. The potential need for derivatization adds an extra step to sample preparation, increasing analysis time.

Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS)

LC-QTOF-MS is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements.

  • Protocol Summary: Sample preparation and chromatography are similar to LC-MS/MS. However, the QTOF analyzer acquires full-scan mass spectra of both precursor and fragment ions with high mass accuracy.

  • Advantages: The ability to determine the elemental composition of an unknown compound makes it exceptionally powerful for identifying novel substances without a reference standard. It is ideal for non-targeted screening of NPS and their metabolites.

  • Limitations: While capable of quantification, targeted LC-MS/MS on a triple quadrupole instrument often provides a wider dynamic range and higher sensitivity for routine quantitative analysis.

Performance Comparison

The following table summarizes the key performance characteristics of the three techniques for the analysis of this compound.

FeatureLC-MS/MS (Triple Quadrupole)GC-MSLC-QTOF-MS
Primary Application Targeted QuantificationQualitative Identification & ConfirmationUntargeted Screening & Identification
Selectivity Very High (based on MRM)High (based on retention time & mass spectrum)Extremely High (based on accurate mass)
Sensitivity (LOQ) Very Low (sub-ng/mL)Low to Moderate (ng/mL)Low (ng/mL)
Sample Throughput HighModerate (longer run times, potential derivatization)High
Need for Derivatization NoPotentiallyNo
Identification Power Confirmatory (requires standard)High (library searchable)Very High (elemental composition)
Cost & Complexity HighModerateVery High

Visualized Workflows

LC-MS/MS Experimental Workflow

The diagram below illustrates the typical workflow for the quantitative analysis of this compound using the proposed LC-MS/MS method.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LC UHPLC Separation (C18 Column) Evaporate->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration & Quantification MS->Integrate Review Data Review & QC Check Integrate->Review Report Final Report Generation Review->Report

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Workflow for NPS Analysis

This diagram shows a logical approach to identifying and quantifying an unknown substance suspected of being an NPS like this compound.

cluster_screening Screening & Identification cluster_quant Confirmation & Quantification Unknown Unknown Seized Material or Biological Sample GCMS GC-MS Analysis Unknown->GCMS Targeted Screening QTOF LC-QTOF-MS Analysis Unknown->QTOF Untargeted Screening LCMSMS Validated LC-MS/MS Method GCMS->LCMSMS ID Confirmed (Library Match) QTOF->LCMSMS Tentative ID (Accurate Mass) Result Final Result: Identity & Concentration LCMSMS->Result Quantified Value

Caption: Analytical strategy for identifying and quantifying novel psychoactive substances.

References

A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpiperazine (BZP) is a synthetic stimulant with known effects on central monoamine systems. The introduction of a fluorine atom to the benzyl ring of BZP can significantly alter its pharmacokinetic and pharmacodynamic properties. The position of this substitution (ortho, meta, or para) is critical in determining the compound's affinity and activity at monoamine transporters. Understanding these differences is crucial for the development of novel therapeutics and for comprehending the neurochemical basis of their psychoactive effects. This guide provides a predictive comparison of the neurochemical profiles of 2-F-BZP, 3-F-BZP, and 4-F-BZP.

Predicted Neurochemical Effects of Fluorinated BZP Isomers

The primary mechanism of action for BZP and its analogs is the inhibition of monoamine reuptake and, in some cases, the promotion of neurotransmitter release. BZP itself is known to have a greater effect on dopamine and norepinephrine release compared to serotonin. Fluorination is a common strategy in medicinal chemistry to modulate a compound's properties, including its binding affinity to biological targets.

Table 1: Predicted Comparative Neurochemical Profile of Fluorinated BZP Isomers

CompoundPredicted Primary Target(s)Predicted Potency (Relative to BZP)Predicted Selectivity ProfileRationale for Prediction
Benzylpiperazine (BZP) DAT, NET > SERT-Dopamine/Norepinephrine selectiveKnown to primarily act as a dopamine and norepinephrine releasing agent.
2-F-BZP (ortho) Likely DAT/NETPotentially decreasedMay show altered selectivity due to steric hindrance from the ortho-fluorine affecting optimal binding conformation at the transporters.
3-F-BZP (meta) Likely DAT/NET/SERTPotentially maintained or slightly alteredThe meta position may have a more subtle electronic effect on the phenyl ring, possibly leading to a more balanced interaction with all three transporters.
4-F-BZP (para) Likely DAT/NETPotentially increasedThe para position is often electronically favorable for interactions within the binding pockets of monoamine transporters, which could enhance potency.

Note: The predictions in Table 1 are based on general principles of structure-activity relationships for monoamine transporter ligands and require empirical validation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of BZP at the synapse and the workflows for key experimental procedures used to determine the neurochemical effects of its fluorinated isomers.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) BZP BZP Isomer BZP->DAT Blocks Reuptake Dopamine->DAT Receptor Dopamine Receptor Dopamine->Receptor Binding

BZP Mechanism of Action at a Dopamine Synapse.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Brain Tissue Homogenization B Centrifugation A->B C Synaptosome Pellet B->C D Incubation with Radiolabeled Neurotransmitter & BZP Isomer C->D E Filtration D->E F Scintillation Counting E->F G Determine IC50/Ki Values F->G

Workflow for Neurotransmitter Uptake Assay.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the neurochemical effects of novel compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the fluorinated BZP isomers for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) by homogenization in ice-cold buffer followed by centrifugation.

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (fluorinated BZP isomer).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective ligand. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Uptake Assays

Objective: To measure the potency (IC50) of the fluorinated BZP isomers to inhibit the reuptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from fresh rat brain tissue by homogenization and differential centrifugation.

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound.

  • Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Measurement: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is determined.

In Vivo Microdialysis

Objective: To measure the effects of systemic administration of fluorinated BZP isomers on extracellular levels of dopamine, serotonin, and norepinephrine in the brains of freely moving animals.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.

  • Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration (e.g., intraperitoneal injection) of the test compound.

  • Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Conclusion

While direct experimental data is lacking for a definitive comparison, this guide provides a predictive framework for understanding the potential neurochemical effects of 2-F-BZP, 3-F-BZP, and 4-F-BZP. The position of the fluorine atom on the benzyl ring is predicted to significantly influence the potency and selectivity of these compounds at monoamine transporters. The provided experimental protocols offer a clear path for researchers to empirically determine these effects and validate the predictions outlined in this guide. Such studies are essential for advancing our understanding of the structure-activity relationships of this class of psychoactive substances and for the development of novel central nervous system agents.

Unveiling the Structure-Activity Relationship of Fluorinated Benzylpiperazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated benzylpiperazine derivatives, detailing their structure-activity relationships (SAR) with a focus on their interactions with key central nervous system targets. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. In the landscape of central nervous system (CNS) drug discovery, fluorinated benzylpiperazines have emerged as a significant class of compounds, demonstrating varied affinities and functional activities at serotonin and dopamine receptors, as well as monoamine transporters. Understanding the nuanced effects of fluorine substitution on the benzyl ring is crucial for the rational design of novel therapeutics with desired potency and selectivity.

Comparative Analysis of Receptor Binding Affinities

The position of fluorine substitution on the benzyl ring of benzylpiperazine derivatives significantly influences their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. A systematic evaluation of ortho-, meta-, and para-fluorinated analogs reveals distinct structure-activity relationships for each receptor subtype.

Dopamine D2 Receptor Affinity

Fluorine substitution on the phenyl ring of the benzylpiperazine scaffold generally impacts the affinity for the dopamine D2 receptor. While an unsubstituted phenyl ring provides a baseline affinity, the introduction of a fluorine atom can either enhance or diminish this interaction depending on its position. For instance, a para-fluoro substitution has been shown to be particularly favorable for D2 receptor binding.[1]

Serotonin 5-HT1A Receptor Affinity

The affinity of fluorinated benzylpiperazines for the serotonin 5-HT1A receptor is also sensitive to the placement of the fluorine atom. Studies indicate that electron-donating groups in the ortho position of the phenyl ring tend to be the most active.[1] Conversely, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, at this position leads to a decrease in binding affinity.[1]

Serotonin 5-HT2A Receptor Affinity

In the case of the serotonin 5-HT2A receptor, fluorine substitution on the phenyl ring has a pronounced and position-dependent effect on activity.[1] A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity.[1] Shifting the fluorine atom to the meta or ortho position results in a significant reduction in activity. Interestingly, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.

Compound ReferenceSubstitution PatternDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Serotonin 5-HT2A Ki (nM)
1 H (Unsubstituted)18.710.53.5
9 2-F29.516.234.1
10 3-F18.111.827.2
11 4-F41.517.82.9
12 2-CF3118.050.9100.0
13 3-CF343.118.117.3

Functional Activity Insights

Beyond binding affinity, the functional activity of these compounds at their respective receptors is a critical determinant of their pharmacological profile. Selected fluorinated benzylpiperazine analogs have been characterized in functional assays to determine their efficacy as agonists or antagonists.

For instance, compounds 1 , 10 (3-F), and 11 (4-F) have demonstrated antagonistic activity at dopamine D2 receptors in functional assays measuring cAMP signaling. The percentage of inhibition of the dopamine response by these compounds correlated with their binding affinities for the D2 receptor.

Structure-Activity Relationship Summary

The following diagram illustrates the key structure-activity relationships for fluorinated benzylpiperazines at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

SAR_Summary cluster_SAR Structure-Activity Relationship of Fluorinated Benzylpiperazines cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Benzylpiperazine Fluorinated Benzylpiperazine Scaffold D2_Affinity Binding Affinity Benzylpiperazine->D2_Affinity Fluorine Position HT1A_Affinity Binding Affinity Benzylpiperazine->HT1A_Affinity Fluorine & Substituent Electronic Effects HT2A_Affinity Binding Affinity Benzylpiperazine->HT2A_Affinity Fluorine Position D2_Activity Antagonist Activity D2_Affinity->D2_Activity D2_SAR Para-F substitution is generally favorable. D2_Affinity->D2_SAR HT1A_SAR Ortho electron-donating groups enhance affinity. Ortho electron-withdrawing groups decrease affinity. HT1A_Affinity->HT1A_SAR HT2A_SAR Para-F substitution shows the highest affinity. Meta and Ortho-F substitutions decrease affinity. HT2A_Affinity->HT2A_SAR

Caption: Key SAR findings for fluorinated benzylpiperazines.

Experimental Protocols

The data presented in this guide are derived from rigorous experimental procedures. Below are summaries of the key methodologies employed in the cited research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the human cloned receptors (e.g., Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.

  • Competition Binding: The prepared cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: After incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

The following diagram outlines the general workflow for a radioligand binding assay.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Cell Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis End End Analysis->End

Caption: General workflow for radioligand binding assays.

Functional Assays (cAMP Signaling)

Objective: To determine the functional activity (e.g., antagonist or agonist efficacy) of test compounds at G-protein coupled receptors.

General Protocol:

  • Cell Culture: CHO-K1 cells expressing the human dopamine D2 receptor are used.

  • Compound Treatment: The cells are treated with the test compounds at a specific concentration.

  • Receptor Stimulation: A known agonist (e.g., dopamine) is added to stimulate the receptor and induce a measurable response, such as a change in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Measurement of Response: The change in cAMP levels is measured using a suitable assay kit.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced response is quantified to determine its antagonistic efficacy.

This guide provides a foundational understanding of the SAR of fluorinated benzylpiperazines. Further research into a broader range of receptor and transporter interactions, as well as in vivo studies, will be crucial for the development of clinically viable drug candidates from this promising chemical class.

References

A Comparative Analysis of 4-Fluoro-MBZP and Classical Stimulants: Psychoactive Effects and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the psychoactive effects of the novel psychoactive substance 4-fluoro-methylbenzylpiperazine (4-fluoro-MBZP) relative to classic stimulants such as amphetamine and cocaine. Due to the limited specific experimental data on 4-fluoro-MBZP, this comparison relies on data from its parent compound, benzylpiperazine (BZP), and related piperazine derivatives to infer its potential pharmacological profile.

Overview of 4-Fluoro-MBZP

4-Fluoro-MBZP is a novel synthetic compound belonging to the piperazine class of drugs.[1][2] Structurally analogous to benzylpiperazine (BZP), it is presumed to exert its psychoactive effects through mechanisms similar to other stimulants, primarily by modulating dopaminergic and serotonergic neurotransmission.[1][2] It is classified as a stimulant, though comprehensive studies on its activity and potency are not yet available.[1]

Comparative Data on Psychoactive Effects

While direct quantitative data for 4-fluoro-MBZP is not available, the following table summarizes the known effects of its parent compound, BZP, in comparison to the well-characterized classical stimulants, amphetamine and cocaine. It is hypothesized that 4-fluoro-MBZP would exhibit effects qualitatively similar to BZP.

ParameterBenzylpiperazine (BZP)AmphetamineCocaine
Primary Mechanism of Action Dopamine (DA) and Serotonin (5-HT) releaser and reuptake inhibitorPotent DA, Norepinephrine (NE), and 5-HT releaser; reuptake inhibitorPrimarily a DA, NE, and 5-HT reuptake inhibitor
Locomotor Activity Increases locomotor activityDose-dependent increases in locomotor activityDose-dependent increases in locomotor activity
Dopamine Transporter (DAT) Affinity (IC50/Ki) Moderate affinity; acts as a substrate (releaser)High affinity; acts as a substrate (releaser)High affinity; acts as an inhibitor
In Vivo Dopamine Levels (Microdialysis) Increases extracellular dopamine levelsMarkedly increases extracellular dopamine levelsSignificantly increases extracellular dopamine levels

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols represent standard procedures used in preclinical psychopharmacology to assess the effects of novel psychoactive substances.

Locomotor Activity Assessment in Mice

Objective: To quantify the stimulant effects of a test compound on spontaneous motor activity.

Methodology:

  • Animals: Male Swiss-Webster mice are individually housed and acclimated to the testing room for at least 60 minutes prior to the experiment.

  • Apparatus: A square open-field arena (e.g., 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Mice receive an intraperitoneal (i.p.) injection of the test compound (e.g., 4-fluoro-MBZP, amphetamine, or cocaine at various doses) or vehicle (e.g., saline).

    • Immediately after injection, each mouse is placed in the center of the open-field arena.

    • Locomotor activity is recorded for a set duration, typically 60-120 minutes.

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks are quantified. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the affinity of a test compound for the dopamine transporter.

Methodology:

  • Preparation: Cell membranes are prepared from cells expressing the human dopamine transporter (hDAT).

  • Assay:

    • A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., 4-fluoro-MBZP) are added to compete with the radioligand for binding to DAT.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Microdialysis in Rats

Objective: To measure the extracellular levels of dopamine and its metabolites in a specific brain region following administration of a test compound.

Methodology:

  • Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or striatum.

  • Microdialysis:

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) before and after systemic administration of the test compound.

  • Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration. Statistical analysis is performed to compare the effects of the test compound to the vehicle control.

Visualizations

Proposed Signaling Pathway of 4-Fluoro-MBZP

Psychoactive_Effects_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage VMAT2 Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Exocytosis Dopamine_Synapse Dopamine Synaptic Cleft->Dopamine_Synapse DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake 4F_MBZP 4-Fluoro-MBZP 4F_MBZP->DAT Inhibition & Reversal Dopamine_Receptors Dopamine Receptors (D1, D2, etc.) Dopamine_Synapse->Dopamine_Receptors Signal_Transduction Signal Transduction Cascades Dopamine_Receptors->Signal_Transduction Psychoactive_Effects Psychoactive Effects (Stimulation, Euphoria) Signal_Transduction->Psychoactive_Effects

Caption: Proposed mechanism of 4-Fluoro-MBZP in the dopaminergic synapse.

Experimental Workflow for Assessing Psychoactive Effects

Experimental_Workflow cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Assays Start Start Compound_Admin Compound Administration (4-F-MBZP, Amphetamine, Cocaine, Vehicle) Start->Compound_Admin Behavioral_Testing Behavioral Testing Compound_Admin->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis Compound_Admin->Neurochemical_Analysis Locomotor_Activity Locomotor Activity Behavioral_Testing->Locomotor_Activity DAT_Binding DAT Binding Assay Neurochemical_Analysis->DAT_Binding Microdialysis In Vivo Microdialysis Neurochemical_Analysis->Microdialysis Data_Analysis Data Analysis & Comparison Conclusion Conclusion Data_Analysis->Conclusion Locomotor_Activity->Data_Analysis DAT_Binding->Data_Analysis Microdialysis->Data_Analysis

Caption: Workflow for the preclinical assessment of novel psychoactive substances.

References

A Comparative Guide to the Purity Validation of 4-fluoro MBZP Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) reference material. Ensuring the high purity of reference standards is critical for accurate analytical measurements, forming the basis of reliable research and drug development. This document outlines the experimental protocols and presents a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.

Introduction to this compound

This compound is a piperazine derivative that has been identified as a novel psychoactive substance[1]. As with any reference material, its purity must be rigorously established to ensure the validity of experimental results. A purity of ≥98% is commonly stated by commercial suppliers such as Cayman Chemical and MedchemExpress[2][3][4]. The validation of this stated purity is achieved through a combination of analytical techniques, each with its own strengths and limitations.

Comparison of Analytical Methodologies for Purity Determination

The selection of an appropriate analytical method for purity validation depends on several factors, including the chemical properties of the analyte, the potential impurity profile, and the desired level of accuracy. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Absolute quantification against a certified internal standard based on the direct proportionality between signal intensity and the number of nuclei.Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and quantification.Separation of compounds based on their differential distribution between a stationary and liquid mobile phase, with quantification by UV detection.
Selectivity High, based on the unique chemical shifts of specific protons in the this compound molecule.High, based on both chromatographic retention time and mass spectral fragmentation patterns.Moderate to high, dependent on chromatographic resolution from potential impurities.
Accuracy High, as it is a primary ratio method traceable to SI units.High, with proper calibration using a certified reference standard.High, with proper calibration using a certified reference standard.
Precision High, typically with low relative standard deviation (RSD).High, with RSDs typically below 5%.High, with RSDs typically below 2%.
Limit of Detection (LOD) Higher compared to chromatographic techniques.Low, capable of detecting trace impurities.Low, suitable for detecting impurities at low concentrations.
Sample Throughput Lower, due to longer acquisition times for high accuracy.High, with modern rapid GC-MS methods.High, especially with ultra-high-performance liquid chromatography (UHPLC) systems.
Structural Information Provides definitive structural confirmation of the analyte.Provides mass spectral data that aids in the identification of the analyte and unknown impurities.Provides limited structural information.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.

Quantitative ¹H-NMR Spectroscopy Protocol

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte, instead using a certified internal standard[5].

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • This compound reference material

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an aliquot of the solution into an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using quantitative parameters, including a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

  • Data Processing and Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the N-CH₃ group or signals from the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic stimulants and their impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • This compound reference material

  • High-purity solvent (e.g., methanol, ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve is generated by plotting the peak area of the this compound against the concentration of the calibration standards. The concentration of the sample is then determined from this curve.

HPLC-UV Protocol

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It is a robust method for determining the purity of pharmaceutical substances.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Autosampler

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound reference material

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer components

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

  • Data Analysis:

    • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • For quantitative analysis, a calibration curve is constructed from the peak areas of the calibration standards.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the purity validation of this compound reference material using the described analytical techniques.

purity_validation_workflow cluster_qnmr qNMR Purity Validation qnmr_start Weigh this compound and Internal Standard qnmr_prep Dissolve in Deuterated Solvent qnmr_start->qnmr_prep qnmr_acq Acquire ¹H-NMR Spectrum qnmr_prep->qnmr_acq qnmr_proc Process Spectrum (Phase, Baseline) qnmr_acq->qnmr_proc qnmr_int Integrate Analyte and Standard Signals qnmr_proc->qnmr_int qnmr_calc Calculate Purity qnmr_int->qnmr_calc qnmr_end Purity Value qnmr_calc->qnmr_end

Caption: Workflow for qNMR Purity Determination.

gcms_hplc_workflow cluster_gcms GC-MS Purity Validation cluster_hplc HPLC-UV Purity Validation gcms_start Prepare Stock and Calibration Solutions gcms_inject Inject into GC-MS gcms_start->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometric Detection gcms_sep->gcms_detect gcms_analyze Analyze Chromatogram (Peak Area % or Calibration Curve) gcms_detect->gcms_analyze gcms_end Purity Value gcms_analyze->gcms_end hplc_start Prepare Stock and Calibration Solutions hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_analyze Analyze Chromatogram (Peak Area % or Calibration Curve) hplc_detect->hplc_analyze hplc_end Purity Value hplc_analyze->hplc_end

Caption: Workflows for GC-MS and HPLC Purity Determination.

Conclusion

The validation of reference material purity is a critical aspect of quality control in research and drug development. A multi-technique approach is often employed to provide a comprehensive assessment of purity. For this compound, qNMR offers the advantage of being a primary method for absolute quantification, while GC-MS and HPLC-UV are powerful separation techniques for detecting and quantifying impurities. The choice of methodology should be based on the specific requirements of the analysis, with consideration of the performance characteristics of each technique. By employing these validated methods, researchers can have confidence in the purity of their this compound reference material, leading to more accurate and reproducible scientific outcomes.

References

Comparative Analysis of 4-fluoro MBZP and 2-fluoro MBZP: A Predictive Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two positional isomers of fluorinated methylbenzylpiperazine (MBZP): 1-(4-fluorobenzyl)-4-methylpiperazine (4-fluoro MBZP) and 1-(2-fluorobenzyl)-4-methylpiperazine (2-fluoro MBZP). It is important to note that while this compound has been identified as a novel psychoactive substance, there is a significant lack of published experimental data directly comparing the pharmacological and pharmacokinetic profiles of these two compounds.[1][2] Consequently, this analysis is based on the limited available information and established structure-activity relationships (SAR) within the broader class of piperazine derivatives.

Introduction

This compound and 2-fluoro MBZP are structural analogs of benzylpiperazine (BZP), a compound known for its stimulant and euphoric effects.[3][4] The introduction of a fluorine atom to the benzyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, membrane permeability, and binding affinity for its biological targets.[5] The position of this halogen substituent can significantly influence the pharmacological profile of the compound. While this compound is presumed to act as a stimulant by modulating dopaminergic and serotonergic systems, the specific properties of 2-fluoro MBZP remain largely uncharacterized in publicly available literature.

Chemical Structures

The chemical structures of this compound and 2-fluoro MBZP are presented in Table 1. The key difference lies in the position of the fluorine atom on the phenyl ring.

Table 1: Chemical Structures and Properties of this compound and 2-fluoro MBZP

CompoundThis compound2-fluoro MBZP
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-methylpiperazine1-[(2-fluorophenyl)methyl]-4-methylpiperazine
CAS Number 144734-44-1Not available
Molecular Formula C₁₂H₁₇FN₂C₁₂H₁₇FN₂
Molecular Weight 208.3 g/mol 208.3 g/mol (base) / 244.7 g/mol (HCl salt)
Chemical Structure

Note: Image placeholders are used as I cannot generate images. The structures are well-defined by their IUPAC names.

Predicted Pharmacological Profiles

Due to the absence of direct experimental data, the following pharmacological comparison is predictive and based on general principles of piperazine pharmacology and SAR studies of related compounds.

Mechanism of Action

Benzylpiperazine and its derivatives are known to interact with monoamine transporters, primarily the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters. They can also exhibit activity at various serotonin receptor subtypes.

Predicted Signaling Pathway

G Predicted Signaling Pathway of Fluorinated MBZP Derivatives cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MBZP 4-F or 2-F MBZP DAT Dopamine Transporter (DAT) MBZP->DAT Inhibition SERT Serotonin Transporter (SERT) MBZP->SERT Inhibition DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake SER_vesicle Serotonin Vesicle SERT->SER_vesicle Reuptake DA_release DA_vesicle->DA_release Exocytosis SER_release SER_vesicle->SER_release Exocytosis DA Dopamine DA_release->DA SER Serotonin SER_release->SER DA_receptor Dopamine Receptors DA->DA_receptor SER_receptor Serotonin Receptors SER->SER_receptor Signal Signal Transduction DA_receptor->Signal SER_receptor->Signal

Caption: Predicted mechanism of action of fluorinated MBZP derivatives.

Predicted Receptor and Transporter Interactions

The position of the fluorine atom on the phenyl ring is expected to influence the binding affinity and selectivity of these compounds for DAT and SERT.

  • 4-fluoro Substitution: In some classes of compounds, a 4-fluoro substitution can enhance binding affinity to monoamine transporters. It is plausible that this compound exhibits significant affinity for both DAT and SERT, contributing to its stimulant effects.

  • 2-fluoro Substitution: An ortho-fluoro substituent can introduce steric hindrance and alter the electronic properties of the phenyl ring differently than a para-substituent. This could potentially lead to a different selectivity profile for 2-fluoro MBZP compared to this compound, possibly favoring one transporter over the other or interacting with a different set of receptors. For instance, in some unrelated compound series, ortho-fluorine substitution has been shown to have specific hydrophobic interactions that can influence binding affinity.

Without experimental data, it is difficult to predict the exact binding affinities (Ki values) and functional activities (IC50 or EC50 values).

Experimental Protocols for Comparative Analysis

To definitively compare this compound and 2-fluoro MBZP, a series of in vitro and in vivo experiments would be required. The following outlines a hypothetical experimental workflow.

Hypothetical Experimental Workflow

G Hypothetical Workflow for Comparative Analysis cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Comparison binding Receptor Binding Assays (DAT, SERT, 5-HT receptors) analysis Comparative Analysis of: - Binding Affinities (Ki) - Functional Potencies (IC50/EC50) - Pharmacokinetic Parameters - Behavioral Effects binding->analysis uptake Monoamine Uptake Assays (Dopamine, Serotonin) uptake->analysis functional Functional Assays (e.g., cAMP, Ca2+ flux) functional->analysis pk Pharmacokinetic Studies (Rodent model) pk->analysis behavioral Behavioral Pharmacology (Locomotor activity, drug discrimination) behavioral->analysis toxicity Acute Toxicity Assessment toxicity->analysis

Caption: A hypothetical workflow for the comprehensive comparative analysis of 4-fluoro and 2-fluoro MBZP.

Detailed Methodologies (Hypothetical)

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinities (Ki) of this compound and 2-fluoro MBZP for human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

  • Protocol:

    • Cell membranes expressing hDAT or hSERT would be incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compounds.

    • Non-specific binding would be determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT).

    • After incubation, bound and free radioligand would be separated by rapid filtration.

    • The radioactivity of the filters would be measured by liquid scintillation counting.

    • IC50 values would be calculated and converted to Ki values using the Cheng-Prusoff equation.

2. Monoamine Uptake Assays:

  • Objective: To measure the functional potency (IC50) of the compounds in inhibiting dopamine and serotonin uptake.

  • Protocol:

    • Cells expressing hDAT or hSERT would be pre-incubated with varying concentrations of this compound or 2-fluoro MBZP.

    • A radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) would be added to initiate the uptake.

    • After a short incubation period, the uptake would be terminated by washing with ice-cold buffer.

    • The amount of radiolabeled monoamine taken up by the cells would be quantified by scintillation counting.

    • IC50 values would be determined from concentration-response curves.

Summary and Future Directions

The comparative analysis of this compound and 2-fluoro MBZP is currently hampered by a significant lack of empirical data. Based on the principles of medicinal chemistry and the known pharmacology of piperazine derivatives, it is predicted that both compounds will exhibit stimulant properties through their interaction with monoamine transporters. The position of the fluorine atom is likely to influence their potency and selectivity, but the precise nature of these differences remains to be elucidated.

Future research should focus on conducting the in vitro and in vivo studies outlined in the hypothetical experimental workflow. Such studies are crucial to accurately characterize and compare the pharmacological and toxicological profiles of these two compounds, providing valuable information for the scientific and drug development communities. Researchers are strongly encouraged to publish their findings to fill the current knowledge gap.

References

Safety Operating Guide

Navigating the Disposal of 4-fluoro MBZP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Principle: Treat as Hazardous Waste

In the absence of specific disposal instructions, 4-fluoro MBZP should be treated as a hazardous chemical waste.[3] This necessitates adherence to institutional and national regulations for hazardous waste management. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] Evaporation, especially in a fume hood, is also not an acceptable method of disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes, which could cause eye damage.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Body Protection Laboratory coat.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area.To prevent inhalation of any potential vapors.
Step-by-Step Disposal Protocol

The following procedure outlines the general steps for the safe disposal of this compound in a laboratory setting.

  • Waste Collection :

    • Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste : If this compound is in a solution (e.g., methanol), it should be collected in a container specifically designated for flammable liquid waste. The first rinse of any container that held the chemical must also be collected as hazardous waste.

  • Waste Segregation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The container must be kept closed except when adding waste.

    • Ensure that incompatible waste types are stored separately. For instance, acids and bases should be stored in different containers.

    • Flammable wastes should be stored in a fire-rated cabinet.

  • Labeling :

    • Properly label the hazardous waste container with the full chemical name ("4-fluoro methylbenzylpiperazine"), concentration, and any known hazards.

  • Arrange for Pickup :

    • Once the waste container is full, or in accordance with your institution's guidelines (e.g., within a specific timeframe), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled with care.

  • Thoroughly empty the container.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

  • After appropriate rinsing, the labels on the container must be defaced or removed before it can be discarded as non-hazardous waste, such as in designated glass disposal containers.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_type Identify Waste Type ventilation->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste & First Rinse waste_type->liquid_waste Liquid container Use Labeled, Sealed, Chemically Compatible Container solid_waste->container liquid_waste->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup end End: Waste Properly Disposed ehs_pickup->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and contact their Environmental Health and Safety (EHS) office for detailed guidance.

References

Personal protective equipment for handling 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4-fluoro MBZP. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds and general chemical safety principles dictate that it should be handled with care as a potentially hazardous substance. This product is intended for research and forensic applications.[1][2][3]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal protective equipment is mandatory to ensure the safety of all personnel. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards for chemical splash protection.[4] Goggles are essential to protect against splashes and potential vapors. A face shield worn over safety glasses is recommended for high-risk procedures.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for incidental contact. For prolonged or direct contact, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for damage before use.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex® or 100% cotton) should be worn and kept fully buttoned to provide a barrier against spills.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the compound outside of a certified fume hood, if aerosolization is possible, or if exposure limits are exceeded. The appropriate cartridge must be selected based on a risk assessment.
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are mandatory in the laboratory to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Thoroughly review the available safety information and any institutional chemical safety protocols before beginning work.

  • Ensure all necessary PPE is readily available, in good condition, and worn correctly.

  • Verify that a chemical fume hood is functioning correctly.

  • Have a spill kit and emergency contact information readily accessible.

2. Handling:

  • All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood.

  • Avoid the creation of dust or aerosols.

  • Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Storage:

  • Store this compound at -20°C in a tightly sealed container.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

  • Store away from incompatible materials.

4. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area according to institutional guidelines.

  • Report all spills to the laboratory supervisor immediately.

5. Disposal:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Dispose of hazardous waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response (Emergency) A Review Safety Data B Don PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Work in Fume Hood C->D Begin Work E Weighing & Dilution D->E F Experimental Use E->F G Decontaminate Equipment F->G Complete Experiment S1 Evacuate Area F->S1 Spill Occurs H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J S2 Contain Spill S1->S2 S3 Collect Waste S2->S3 S4 Decontaminate S3->S4 S5 Report Incident S4->S5

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro MBZP
Reactant of Route 2
Reactant of Route 2
4-fluoro MBZP

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.